9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOBIIKXFNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622824 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20638-07-7 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, a molecule of significant interest in the development of advanced polymers and pharmaceutical intermediates. The synthesis is a multi-step process commencing with the formation of a fluorene bisphenol precursor, followed by nitration and subsequent reduction to yield the target diamino compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.
Overview of the Synthetic Route
The synthesis of this compound is typically achieved in three main steps starting from 9-fluorenone and phenol.
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)
The initial step involves the acid-catalyzed condensation of 9-fluorenone with two equivalents of phenol. This electrophilic aromatic substitution reaction is a well-established method for the synthesis of bisphenols. A variety of acidic catalysts can be employed, each with its own advantages in terms of reaction rate, yield, and environmental impact.
Experimental Protocols for BHPF Synthesis
Several effective protocols for the synthesis of BHPF have been reported. The following table summarizes the key parameters from various methods.
| Catalyst System | Reactant Ratio (Phenol:Fluorenone) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid (96%) / β-mercaptopropionic acid | 4:1 | None (Molten Phenol) | 30-70 | 15 min | High | [1] |
| Methanesulfonic acid / 3-mercaptopropionic acid | 2.4:1 | Toluene | 40-42 | 1 h | Not specified | |
| Bifunctional Ionic Liquid (6c) | 6:1 | None (Phenol as solvent) | 110 | 4 h | 95.2 | |
| Heteropoly Acid / 3-mercaptopropionic acid | 10:1 | Not specified | 120 | 12 h | 87.25 |
Detailed Experimental Protocol (Sulfuric Acid Method) [1]
-
Reaction Setup: In a 250 ml four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 45 g (0.25 mol) of 9-fluorenone and 94 g (1 mol) of phenol.
-
Initiation: Warm the mixture to 30°C and add 0.2 ml (2.3 mmol) of β-mercaptopropionic acid.
-
Catalyst Addition: Cool the mixture with an ice water bath. Add 40 ml (0.72 mol) of 96% sulfuric acid dropwise, maintaining the internal temperature between 30 and 70°C.
-
Reaction Monitoring: The reaction is typically complete within 15 minutes, which can be monitored by thin-layer chromatography.
-
Work-up: After completion, add 150 ml of boiling water and stir the mixture vigorously. Pour the resulting emulsion into 0.5 L of cold water with stirring to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and isopropanol or by washing with a methanol-water mixture to remove unreacted phenol and other impurities.
Caption: Experimental workflow for the synthesis of BHPF using the sulfuric acid method.
Step 2: Nitration of 9,9-Bis(4-hydroxyphenyl)fluorene
The second step involves the regioselective nitration of the BHPF precursor at the positions ortho to the hydroxyl groups on both phenyl rings. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from nitric acid, is the active electrophile. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the bulky fluorene moiety, substitution is favored at the ortho position.
Experimental Protocol for Nitration
While a specific, detailed protocol for the nitration of BHPF is not extensively documented in readily available literature, a general procedure based on the nitration of other phenolic compounds can be employed.
General Experimental Protocol (Nitric Acid Method)
-
Dissolution: Dissolve 9,9-Bis(4-hydroxyphenyl)fluorene in a suitable solvent such as glacial acetic acid or acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath to 0-5°C.
-
Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a large volume of ice-water to precipitate the crude 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene.
-
Purification: Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 3: Reduction of 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene
The final step is the reduction of the dinitro compound to the desired this compound. A common and effective method for this transformation is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst. This method is often preferred over direct hydrogenation with hydrogen gas due to its milder reaction conditions and operational simplicity.
Experimental Protocol for Reduction
The following is a general experimental protocol for the reduction of aromatic nitro compounds that can be adapted for the synthesis of the target molecule.
General Experimental Protocol (Hydrazine/Pd/C Method)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol% of the substrate).
-
Hydrazine Addition: Heat the mixture to reflux and then add hydrazine hydrate (a significant excess, often 5-10 equivalents) dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a fluorene-based aromatic diamine and diol compound. Its rigid, cardo-type structure, where the fluorene unit is perpendicular to the polymer backbone, imparts unique and desirable properties to polymers derived from it. This technical guide provides a comprehensive overview of the physicochemical properties of this monomer, detailed experimental protocols for its synthesis and characterization, and insights into its primary applications in the field of high-performance polymers.
Physicochemical Properties
This compound is a solid at room temperature, with its appearance ranging from white to green to brown powder or crystals.[1][2] A summary of its key physicochemical properties is presented in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₀N₂O₂ | [3] |
| Molecular Weight | 380.44 g/mol | [4] |
| CAS Number | 20638-07-7 | [3] |
| Appearance | White to Green to Brown powder to crystal | [1][2] |
| Purity | >98.0% (HPLC) | [1] |
Predicted Physicochemical Data
| Property | Predicted Value | Reference |
| Boiling Point | 596.7 ± 50.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 314.7 ± 30.1 °C | [4] |
| Refractive Index | 1.769 | [4] |
| pKa | 9.41 ± 0.35 | |
| XLogP3 | 2.71 | [4] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Acetone | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Soluble |
Experimental Protocols
General Synthesis Workflow
The synthesis of bisphenol fluorene derivatives generally follows the workflow depicted below.
References
Technical Guide: Characterization of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (CAS 20638-07-7)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical compound 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, identified by CAS number 20638-07-7. It includes key characterization data, proposed experimental protocols for its synthesis and subsequent polymerization, and an analysis of the biological potential based on structurally related compounds.
Compound Identification and Physicochemical Properties
This compound is a functionalized aromatic compound featuring a rigid, cardo-ring fluorene skeleton. This structure imparts significant thermal stability, making it a valuable monomer in the synthesis of high-performance polymers.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 20638-07-7 |
| IUPAC Name | 2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol[1] |
| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline[2][3] |
| Molecular Formula | C₂₅H₂₀N₂O₂[1][2][3] |
| Molecular Weight | 380.44 g/mol [1][2] |
| SMILES | OC1=CC=C(C2(C3=CC=C(O)C(N)=C3)C4=C(C5=C2C=CC=C5)C=CC=C4)C=C1N[2][4] |
Table 2: Physicochemical and Computed Data
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | TCI America |
| Color | White to Greyish yellow / Green to Brown | TCI America |
| Water Solubility | Insoluble | TCI America |
| Other Solvents | Slightly soluble in Acetone, DMF, THF | TCI America |
| Purity | ≥98% (HPLC) | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 92.5 Ų | PubChem[1], ChemScene[2] |
| logP (Computed) | 4.6 | PubChem[1] |
| Hydrogen Bond Donors | 4 | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Rotatable Bonds | 2 | ChemScene[2] |
Spectroscopic Data Overview
While publicly accessible, detailed spectra for this compound are limited, chemical suppliers indicate the availability of key spectroscopic data used for structural confirmation.[4]
Table 3: Expected Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (fluorene and phenyl rings), amine (-NH₂) protons, and hydroxyl (-OH) protons. |
| ¹³C NMR | Distinct signals for quaternary carbons (C9 of fluorene), aromatic carbons, and carbons bearing amino and hydroxyl groups. |
| FT-IR | Characteristic peaks for O-H stretching (phenolic), N-H stretching (amine), C-H stretching (aromatic), and C=C stretching (aromatic). |
| Mass Spec (MS) | A molecular ion peak corresponding to the compound's molecular weight (approx. 380.15 m/z). |
Experimental Protocols
The following sections detail proposed methodologies for the synthesis of the title compound and its subsequent use in polymerization. These protocols are based on established chemical principles for analogous structures, as specific literature for this exact compound is sparse.
Proposed Synthesis of this compound
The synthesis can be approached via an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-aminophenol. A general method is described in patents for related bisphenol fluorene compounds.[5][6] A more direct route is suggested by the process described in U.S. Patent 5,387,725, which facilitates the preparation of various fluorene derivatives, including the title compound.[7]
Protocol: Synthesis via Condensation Reaction
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminophenol (2.2 molar equivalents) and a suitable solvent such as molten phenol or a high-boiling point ether.
-
Catalyst Addition: While stirring, add a strong acid catalyst. This can be gaseous hydrogen chloride, sulfuric acid, or an acidic ionic liquid.[5][8] A co-catalyst like β-mercaptopropionic acid may be added to enhance the reaction rate.[5]
-
Reactant Addition: Add 9-fluorenone (1.0 molar equivalent) to the mixture portion-wise to control the initial reaction exotherm.
-
Reaction Conditions: Heat the mixture to a temperature between 60-120 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and precipitate the crude product by pouring it into a non-solvent like cold water.
-
Purification: Filter the crude solid and wash thoroughly with water. Further purification can be achieved by recrystallization from a solvent system such as acetonitrile, or a mixture of an aromatic hydrocarbon (e.g., toluene) and an alcohol (e.g., ethanol).[6]
-
Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and Mass Spectrometry.
Synthesis of Polybenzoxazole (PBO) from Monomer 20638-07-7
This monomer is a key raw material for producing polybenzoxazoles (PBOs), a class of thermally stable polymers with excellent mechanical properties. The synthesis typically involves a two-step process: initial polycondensation to form a poly(hydroxy amide) (PHA) precursor, followed by thermal cyclization.
Protocol: Two-Step PBO Synthesis
-
Poly(hydroxy amide) (PHA) Synthesis:
-
In a nitrogen-purged flask, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equimolar amount (1.0 eq) of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in NMP.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting PHA polymer by pouring the viscous solution into a non-solvent like methanol.
-
Filter, wash the polymer with methanol and water, and dry under vacuum at 80-100 °C.
-
-
Thermal Cyclization to PBO:
-
Cast a film of the dried PHA onto a glass substrate from a solution (e.g., in NMP).
-
Place the film in a high-temperature oven under a nitrogen atmosphere.
-
Heat the film in a staged manner, for example: hold at 150 °C for 30 min, 250 °C for 30 min, and finally at 300-350 °C for 1 hour to induce cyclodehydration, forming the final polybenzoxazole structure.[9]
-
Biological Activity Profile (Inferred)
Direct studies on the biological activity of CAS 20638-07-7 are not widely published. However, research on the closely related, un-substituted analog, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) , provides significant insight into its potential applications.
A recent study investigated BHPF for its antifungal and antibiofilm properties against fluconazole-resistant Candida albicans.[10] The findings highlight the potential of this structural class as novel therapeutic agents.
Table 4: Biological Activity of the Analog 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
| Parameter | Result | Target Organism | Reference |
| Biofilm Inhibition | 97% inhibition at 10 µg/mL | Candida albicans | Faleye et al.[10] |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | Candida albicans (planktonic) | Faleye et al.[10] |
| Mechanism of Action | Fungicidal; Inhibition of virulence factors (cell aggregation, hyphal formation) | Candida albicans | Faleye et al.[10] |
These results suggest that this compound should be considered a candidate for similar antifungal screening. The addition of amino groups may modulate its activity, solubility, and interaction with biological targets.
Proposed Experimental Protocol for Antifungal Screening
The following protocol is adapted from the methodology used to evaluate the analog, BHPF.[10]
-
MIC Determination (Broth Microdilution):
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium.
-
Inoculate each well with a standardized suspension of C. albicans cells.
-
Incubate the plate at 37 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a no-drug control.
-
-
Biofilm Inhibition Assay:
-
Dispense the standardized C. albicans suspension into the wells of a 96-well plate containing serial dilutions of the test compound.
-
Incubate the plate at 37 °C for 24 hours to allow biofilm formation.
-
After incubation, wash the wells to remove planktonic cells.
-
Quantify the remaining biofilm using a crystal violet (CV) staining assay or an XTT reduction assay, measuring absorbance with a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-drug control.
-
Safety and Handling
According to supplier safety data, this compound is classified as causing skin and serious eye irritation.[1][3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Measures: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols.[3]
This technical guide serves as a foundational resource for researchers working with CAS 20638-07-7. While key data has been compiled, further experimental validation, particularly for spectroscopic characterization and biological activity, is strongly recommended.
References
- 1. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. This compound(20638-07-7) 1H NMR spectrum [chemicalbook.com]
- 5. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 6. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6291635B1 - Fluorine-containing polybenzoxazole - Google Patents [patents.google.com]
- 10. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, a complex organic molecule with applications in polymer science and materials research. This document outlines the expected spectral characteristics based on its chemical structure, provides standardized experimental protocols for its analysis, and includes a plausible synthetic pathway.
Chemical Identity:
-
Systematic Name: 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol
-
Synonym: 9,9-bis(3-amino-4-hydroxyphenyl)fluorene
-
CAS Number: 20638-07-7
-
Molecular Weight: 380.44 g/mol [2]
Predicted Spectral Data Summary
While direct access to raw spectral data is often restricted to specialized databases, spectral libraries such as ChemicalBook confirm the existence of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry data for 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol (CAS 20638-07-7).[3][4][5] The following tables summarize the expected spectral characteristics based on the molecule's functional groups and structure. These are illustrative and should be confirmed by empirical data.
Table 1: Expected FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H Stretch | Phenol (-OH) |
| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | Aromatic C=C Stretch | Aromatic Ring |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 1260 - 1180 | C-O Stretch | Phenol |
Table 2: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration (Approx.) | Proton Assignment |
| 9.0 - 10.0 | Singlet | 2H | Phenolic -OH |
| 7.8 - 7.2 | Multiplet | 8H | Aromatic protons on the fluorene moiety |
| 7.0 - 6.5 | Multiplet | 6H | Aromatic protons on the aminophenol rings |
| 4.5 - 5.5 | Singlet | 4H | Amino -NH₂ protons |
Table 3: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 150 - 140 | Aromatic C-O | Carbon attached to the hydroxyl group |
| 145 - 135 | Aromatic C-N | Carbon attached to the amino group |
| 140 - 120 | Aromatic C-C, C-H | Carbons of the fluorene and phenol rings |
| 65 - 60 | Quaternary Carbon (C9) | Central sp³ carbon of the fluorene moiety |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion Type | Notes |
| 380.15 | [M]⁺ (Molecular Ion) | Corresponds to the exact mass of the molecule. |
| Varies | Fragment Ions | Complex fragmentation pattern expected. |
Experimental Protocols
The following are detailed, standard methodologies for the spectral analysis of 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A FT-IR spectrometer is used, typically scanning over a range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the sample spectrum is acquired.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final infrared spectrum of the compound. Peak positions and intensities are then analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition: The sample solution is introduced into the ion source. The mass spectrometer is set to scan over a relevant m/z range (e.g., 100-500).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Synthesis Pathway
A plausible synthesis for 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol involves the condensation of 9-fluorenone with 2-aminophenol. This reaction is typically acid-catalyzed.
Caption: Plausible synthesis of the target compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a synthesized organic compound like 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol.
Caption: General workflow for spectral characterization.
References
An In-depth Technical Guide to the Solubility of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF). Due to the current absence of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values.
Introduction to this compound (BAHPF)
This compound, also known by its acronym BAHPF, is a complex organic molecule with a rigid, cardo-type fluorene backbone. This structure is appended with two aminophenol groups, which impart significant polarity and hydrogen bonding capabilities to the molecule. BAHPF is a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polybenzoxazoles, which are valued for their exceptional thermal stability, mechanical strength, and optical properties. The solubility of BAHPF in various organic solvents is a critical parameter for its polymerization, processing, and application in advanced materials and pharmaceutical development.
Qualitative Solubility of BAHPF
Below is a summary of the observed and expected solubility of BAHPF in a range of common organic solvents.
| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Rationale |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | Soluble | The strong dipole moment and ability to accept hydrogen bonds make NMP an excellent solvent for polar molecules like BAHPF. It is a common solvent for polyimide synthesis from fluorene-based monomers. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Soluble | Similar to NMP, DMAc is a highly polar aprotic solvent capable of dissolving a wide range of polymers and monomers, including those with fluorene structures. | |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Soluble | DMF is another effective polar aprotic solvent for dissolving BAHPF and related compounds, as indicated by its frequent use in the synthesis and characterization of polyamides and polyimides containing fluorene moieties. | |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | With its high polarity and hydrogen bond accepting capability, DMSO is expected to be a good solvent for BAHPF. | |
| Polar Protic | Water | 7732-18-5 | Insoluble | The large, nonpolar fluorene core of BAHPF dominates its interaction with water, a highly polar protic solvent. The hydrophobic nature of the backbone prevents dissolution despite the presence of polar functional groups.[1][2] |
| Ethanol | 64-17-5 | Sparingly Soluble | While the hydroxyl group of ethanol can interact with the polar groups of BAHPF, the relatively lower polarity of ethanol compared to water and the large nonpolar structure of BAHPF limit its solubility. | |
| Less Polar/Nonpolar | Acetone | 67-64-1 | Soluble | Acetone has a moderate polarity and can solvate both the polar and nonpolar regions of BAHPF to some extent, leading to solubility. |
| Tetrahydrofuran (THF) | 109-99-9 | Soluble | THF is a moderately polar ether that can effectively solvate large organic molecules. Its ability to dissolve related fluorene-containing polymers suggests it would also be a suitable solvent for BAHPF. | |
| Toluene | 108-88-3 | Insoluble | As a nonpolar aromatic solvent, toluene is unlikely to effectively solvate the polar amino and hydroxyl groups of BAHPF, leading to poor solubility. | |
| Hexane | 110-54-3 | Insoluble | Hexane is a nonpolar aliphatic solvent and is not capable of overcoming the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in solid BAHPF. |
Experimental Protocol: Determination of Quantitative Solubility via the Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data for BAHPF, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol outlines the necessary steps for its implementation.
3.1. Principle
An excess amount of the solid compound (BAHPF) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
3.2. Materials and Equipment
-
This compound (BAHPF), high purity
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3.3. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of BAHPF and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid BAHPF to a series of vials (in triplicate for each solvent). An amount that ensures a visible excess of solid after equilibration is sufficient.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Analytical Measurement:
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Record the peak areas or heights corresponding to BAHPF for all injections.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area/height of the standard solutions against their known concentrations.
-
Determine the concentration of BAHPF in the diluted sample solutions using the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of BAHPF in the specific solvent at the tested temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of BAHPF.
Relationship Between BAHPF Structure and Solvent Polarity
Caption: Influence of BAHPF's structure on its solubility in different solvent types.
References
A Technical Guide to the Thermal Stability of Fluorene-Based Diamine Monomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability of fluorene-based diamine monomers, which are critical building blocks in the synthesis of high-performance polymers such as polyimides. The inherent rigidity and aromatic nature of the fluorene moiety contribute to the exceptional thermal properties of the resulting polymers, making a thorough understanding of the monomers' thermal behavior essential for material design and application.
Core Concepts in Thermal Stability
The thermal stability of a fluorene-based diamine monomer is a measure of its resistance to decomposition or chemical change as a function of temperature. Two primary analytical techniques are employed to evaluate this property:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. TGA provides crucial information about the decomposition temperature (Td), which is the temperature at which the monomer begins to lose mass due to degradation. Key parameters derived from TGA include the onset decomposition temperature and the temperature at which 5% or 10% weight loss occurs (T5d and T10d).
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine the melting point (Tm) and glass transition temperature (Tg) of the monomers. The melting point is a critical indicator of the purity and the crystalline nature of the monomer, while the glass transition temperature is relevant for amorphous or semi-crystalline materials.
The molecular structure of fluorene-based diamine monomers significantly influences their thermal stability. The rigid, cardo structure of the fluorene unit restricts segmental motion, which generally leads to higher thermal stability. Furthermore, the introduction of various substituent groups on the fluorene backbone or the aminophenyl rings can be used to fine-tune the thermal properties of the monomers and the resulting polymers.
Quantitative Thermal Analysis Data
The following table summarizes the available quantitative data on the thermal properties of various fluorene-based diamine monomers.
| Monomer Name | Structure | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) (Technique, Details) | Reference |
| 9,9-bis(4-aminophenyl)fluorene (BAPF) | 237 - 239 | >300 (TGA, onset) | [1][2] | |
| 2,7-Diaminofluorene | 160 - 162 | Not specified | [3] | |
| 2,2'-Diamino-9,9'-spirobifluorene | Not specified | Polymer Td10% > 570 (TGA) | [4] |
Note: Data for a wider range of substituted fluorene-based diamine monomers is currently limited in publicly available literature. The thermal stability of the resulting polymers is more commonly reported.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following protocols are based on ASTM standards and common practices for the analysis of aromatic amines.[5][6][7]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition temperature of fluorene-based diamine monomers.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Ensure the monomer sample is a fine, homogeneous powder to promote uniform heat transfer.[6]
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina is recommended).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a starting temperature of 30-40 °C.
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min. A common heating rate for such analyses is 10-20 K/min.[8]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset decomposition temperature (Td) from the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Determine the temperatures for 5% and 10% weight loss (T5d and T10d).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of fluorene-based diamine monomers.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered monomer into a clean, tared DSC pan (aluminum is commonly used).
-
Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the melting point.
-
Cool the sample at the same rate to below the glass transition temperature (if applicable).
-
Perform a second heating scan at the same rate to observe the glass transition and melting of the thermally conditioned sample.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (Tm) as the peak temperature of the melting endotherm.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Visualizing Relationships and Workflows
Structure-Property Relationship
The thermal stability of fluorene-based diamine monomers is intrinsically linked to their molecular structure. The bulky, rigid fluorene core restricts bond rotation and increases the energy required for decomposition. The nature and position of substituent groups on the fluorene ring or the aniline moieties can further influence thermal properties. For instance, electron-withdrawing groups can sometimes enhance thermal stability, while bulky side groups may hinder intermolecular packing and slightly lower the decomposition temperature.
Caption: Influence of monomer structure on thermal properties.
Experimental Workflow for Thermal Analysis
The systematic evaluation of the thermal stability of a novel fluorene-based diamine monomer follows a logical workflow, beginning with sample preparation and proceeding through TGA and DSC analysis to data interpretation.
Caption: Workflow for thermal characterization.
Conclusion
The thermal stability of fluorene-based diamine monomers is a cornerstone of their utility in creating high-performance polymers. The rigid fluorene backbone imparts excellent thermal resistance, a property that can be further tailored through chemical modification. A comprehensive understanding of their thermal behavior, obtained through standardized TGA and DSC analysis, is paramount for researchers and scientists in the fields of materials science and drug development to design and synthesize materials with desired performance characteristics for demanding applications. Further research is warranted to expand the database of thermal properties for a wider array of substituted fluorene-based diamine monomers to facilitate more precise structure-property relationship modeling.
References
- 1. ossila.com [ossila.com]
- 2. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]
- 3. 2,7-二氨基芴 >97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. store.astm.org [store.astm.org]
- 6. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]
- 7. fauske.com [fauske.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-depth Technical Guide to 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene. The information is intended for researchers, scientists, and professionals involved in drug development and polymer chemistry.
Molecular Structure and Identification
This compound, a derivative of fluorene, is characterized by a central fluorene core with two 3-amino-4-hydroxyphenyl groups attached at the C9 position. This rigid, cardo-type structure imparts unique thermal and chemical stability to polymers derived from it.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline[1] |
| CAS Number | 20638-07-7[2] |
| Molecular Formula | C₂₅H₂₀N₂O₂[2] |
| Molecular Weight | 380.44 g/mol [3] |
| IUPAC Name | 2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol[2] |
| InChI | InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2[2] |
| InChIKey | NLGOBIIKXFNGQR-UHFFFAOYSA-N[4] |
| SMILES | Nc1cc(ccc1O)C2(c3cccc4c3-c3c2cccc3)c5cc(N)c(O)cc5 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in polymer synthesis and for understanding its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to green to brown powder/crystal[1] |
| Boiling Point (Predicted) | 596.7 ± 50.0 °C at 760 mmHg |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ |
| pKa (Predicted) | 9.41 ± 0.35 |
| Water Solubility | Insoluble |
| Solubility in Organic Solvents | Soluble in Acetone, Dimethylformamide, Tetrahydrofuran |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
Table 3: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | A proton NMR spectrum is available, though detailed peak assignments are not fully elucidated in the public domain. The spectrum would be expected to show characteristic signals for the aromatic protons on the fluorene and substituted phenyl rings, as well as signals for the amine and hydroxyl protons. |
| FTIR | An infrared spectrum is available which would display characteristic absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic rings. |
| Mass Spectrometry (Predicted) | Predicted collision cross-section (CCS) values (Ų) for various adducts have been calculated: [M+H]⁺: 190.8, [M+Na]⁺: 200.3, [M-H]⁻: 200.2.[5] The monoisotopic mass is 380.15247 Da.[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the acid-catalyzed condensation of 9-fluorenone with 2-aminophenol. The following is a generalized experimental protocol based on the synthesis of similar fluorene-based bisphenols.[6]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Materials:
-
9-Fluorenone
-
2-Aminophenol
-
Acid catalyst (e.g., concentrated sulfuric acid or anhydrous HCl gas)
-
Co-catalyst (e.g., 3-mercaptopropionic acid)
-
Solvent (e.g., toluene)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, add 9-fluorenone, a molar excess of 2-aminophenol, and toluene.
-
With stirring, slowly add the acid catalyst and the co-catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 110-140°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).[6]
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.
-
Filter the crude product and wash with deionized water to remove residual acid and unreacted 2-aminophenol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified product under vacuum.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer.
-
¹³C NMR: Acquire the carbon spectrum of the dissolved sample to confirm the carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectrum of the solid sample using a KBr pellet or as a thin film.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight.
Applications
This compound is a valuable monomer in the synthesis of high-performance polymers. Its rigid and bulky fluorene group enhances the thermal stability, glass transition temperature, and solubility of the resulting polymers.
-
Polyimides: The diamine functionality allows for its use in the synthesis of polyimides, which are known for their excellent thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries.
-
Polybenzoxazoles (PBOs): The presence of both amino and hydroxyl groups in an ortho position makes it an ideal monomer for the synthesis of PBOs, a class of high-performance polymers with exceptional thermal and mechanical properties.[1]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, research on the closely related compound, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), provides insights into its potential biological effects. It is important to note that the presence of the amino groups may alter the biological activity of the title compound.
BHPF has been identified as an endocrine-disrupting chemical with anti-estrogenic properties. It acts as an antagonist to the estrogen receptor, which can lead to various physiological effects.
Potential Anti-Estrogenic Signaling Pathway
Caption: Potential anti-estrogenic mechanism of action.
Studies on BHPF have also indicated its potential to induce cytotoxicity and affect various cellular processes.
Potential Cellular Stress and Cytotoxicity Pathway
Caption: Potential pathway of cellular toxicity.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific or medical advice. The biological activities described are based on studies of a related compound and may not be representative of this compound. Further research is needed to fully elucidate its toxicological profile.
References
- 1. This compound | 20638-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 20638-07-7 [m.chemicalbook.com]
- 4. This compound(20638-07-7) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C25H20N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
Unveiling the Health and Safety Profile of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information regarding the health and safety of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (CAS No. 20638-07-7). A comprehensive toxicological evaluation of this specific compound has not been identified in the public domain. Therefore, this guide highlights significant data gaps and should be used with caution. All handling and experimental procedures should be conducted under the assumption that the compound is potentially hazardous.
Executive Summary
This compound is a chemical intermediate with limited publicly available health and safety data. The primary identified hazards, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are skin irritation and serious eye irritation. There is a notable absence of quantitative toxicological data, including acute toxicity (e.g., LD50), carcinogenicity, mutagenicity, and reproductive toxicity. This guide presents the available data, outlines general experimental protocols for the identified hazards, and visually represents the current state of knowledge to inform safe handling and future research directions.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for understanding the substance's behavior and for developing appropriate safety protocols.
| Property | Value | Reference |
| CAS Number | 20638-07-7 | [1][2] |
| Molecular Formula | C25H20N2O2 | [1][2] |
| Molecular Weight | 380.44 g/mol | [1] |
| Appearance | White to green to brown powder/crystal | |
| Synonyms | 2,2'-Diamino-4,4'-(9-fluorenylidene)diphenol, 2,2'-Dihydroxy-5,5'-(9-fluorenylidene)dianiline | [3] |
Toxicological Data
The available toxicological information for this compound is limited to its GHS hazard classification. No quantitative data from specific toxicological studies were found.
| Toxicological Endpoint | GHS Hazard Classification | Data Availability |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | Not Available |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [1][2] |
| Respiratory or Skin Sensitization | No data available | Not Available |
| Germ Cell Mutagenicity | No data available | Not Available |
| Carcinogenicity | No data available | Not Available |
| Reproductive Toxicity | No data available | Not Available |
| Specific Target Organ Toxicity (Single Exposure) | No data available | Not Available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not Available |
| Aspiration Hazard | No data available | Not Available |
Hazard Identification and Precautionary Measures
Based on the GHS classification, the primary hazards are skin and eye irritation. The following precautionary statements are advised:
| Hazard Statement | Precautionary Statements |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
Experimental Protocols for Identified Hazards
While no specific experimental studies for this compound were found, this section outlines the principles of standard methodologies for assessing the identified hazards, as per the Organisation for Economic Co-operation and Development (OECD) guidelines.
In Vitro Skin Irritation Testing (Based on OECD TG 439)
This test method uses a reconstituted human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[4]
-
Principle: The test chemical is applied topically to the RhE model, which mimics the upper layers of human skin.[4] The potential for skin irritation is determined by measuring cell viability after a defined exposure and post-incubation period.[5][6]
-
Methodology:
-
Test System: A three-dimensional RhE model consisting of non-transformed human-derived epidermal keratinocytes.[4]
-
Procedure: A small amount of the test chemical is applied to the surface of the RhE tissue. Following an exposure period (e.g., 15-60 minutes), the chemical is removed by rinsing. The tissue is then incubated for a post-exposure period (e.g., 42 hours).[5][7]
-
Viability Assessment: Cell viability is typically measured using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is quantified spectrophotometrically.[5][7]
-
Classification: A chemical is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to negative controls.[5][6]
-
In Vitro Eye Irritation Testing (General Principles from various OECD TGs)
Several in vitro and ex vivo methods are available to assess eye irritation potential, aiming to replace or reduce the use of in vivo animal testing (OECD TG 405).[8][9] These methods model different aspects of eye irritation, such as corneal opacity and cell damage.
-
Principle: These tests use isolated animal corneas (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) or reconstructed human cornea-like epithelium (RhCE) models (OECD TG 492) to predict eye irritation or serious eye damage.[10][11]
-
Methodology (Example using RhCE model):
-
Test System: A multi-layered epithelium of human-derived corneal epithelial cells.[11]
-
Procedure: The test chemical is applied to the surface of the RhCE tissue for a defined exposure time.
-
Endpoint Measurement: Cell viability is a common endpoint, measured by assays like MTT.[11] The level of cell viability reduction correlates with the degree of irritation.
-
Classification: The substance is classified based on the extent of cell viability reduction after exposure, according to predefined thresholds that distinguish between non-irritants, irritants, and substances causing serious eye damage.[11]
-
Visualizations
The following diagrams illustrate the known hazard information and the current data landscape for this compound.
Caption: Identified GHS hazards for this compound.
Caption: Data availability for this compound.
Conclusion and Recommendations
The current health and safety profile of this compound is incomplete, with the only established hazards being skin and serious eye irritation. The absence of data on other critical toxicological endpoints necessitates a precautionary approach to its handling. For researchers, scientists, and drug development professionals, it is imperative to use appropriate personal protective equipment, including gloves and eye protection, and to handle the substance in well-ventilated areas.
Further research is critically needed to establish a comprehensive toxicological profile for this compound. This should include, at a minimum, studies on acute toxicity, mutagenicity, and local lymph node assays for sensitization. Until such data becomes available, all work with this compound should be guided by the principles of chemical safety and risk minimization.
References
- 1. This compound | C25H20N2O2 | CID 22140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 20638-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. sterlab-store.com [sterlab-store.com]
- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. epa.gov [epa.gov]
- 11. thepsci.eu [thepsci.eu]
The Genesis of a Polymer Superclass: A Technical Guide to the Discovery and History of Cardo-Type Diamines
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of cardo-type diamines for researchers, scientists, and drug development professionals. The unique properties of these monomers, characterized by bulky, cyclic side groups perpendicular to the polymer backbone, have led to the development of high-performance polymers with exceptional thermal stability and solubility.
Introduction: The Concept of "Cardo" Polymers
The term "cardo," derived from the Latin word for "loop," was first proposed by the pioneering Soviet chemist V. V. Korshak and his colleagues.[1] This classification refers to polymers where a carbon atom in the main chain is also part of a cyclic side group.[2] This architectural feature imparts significant steric hindrance, which restricts the rotational motion of the polymer backbone and prevents dense chain packing.[2] The result is a class of materials with a unique combination of properties: high glass transition temperatures, indicative of excellent thermal stability, and enhanced solubility in organic solvents.[1][2]
A Historical Timeline of Discovery and Development
The intellectual precursors to cardo polymers can be traced back to the 1930s with the use of phenolphthalein, a well-known cardo bisphenol, in the synthesis of polyesters. However, the systematic study and classification of cardo polymers began in the mid-20th century, with significant contributions from the Russian school of polymer chemistry.
Key Milestones:
-
1960s: V. V. Korshak and his team begin extensive research into polymers containing bulky cyclic side groups, leading to the formal definition of "cardo polymers."[1]
-
Late 1960s-1970s: Synthesis and characterization of a wide range of cardo polymers, including polyarylates, polyamides, and polyimides, based on various cardo monomers like those derived from fluorene and phthalide.
-
1990s-Present: Renewed interest in cardo polymers for advanced applications, particularly in gas separation membranes, driven by their high free volume. Development of new cardo diamines incorporating adamantane, cyclopentane, and other bulky groups to fine-tune polymer properties.[3][4]
Synthesis of Key Cardo-Type Diamines: Experimental Protocols
The synthesis of cardo-type diamines is a critical step in the production of high-performance cardo polymers. The general strategy involves the introduction of two amino functionalities onto a bulky, cyclic core. Below are detailed experimental protocols for the synthesis of three prominent classes of cardo diamines.
Fluorene-Based Diamines: 9,9-bis(4-aminophenyl)fluorene
Fluorene-based diamines are among the most widely studied and utilized cardo monomers. Their rigid, planar structure contributes to the exceptional thermal stability of the resulting polymers.
Experimental Protocol:
The synthesis of 9,9-bis(4-aminophenyl)fluorene is typically achieved through the condensation of 9-fluorenone with an excess of aniline in the presence of an acid catalyst, such as aniline hydrochloride.
-
Reaction: A mixture of 9-fluorenone, aniline hydrochloride, sodium bisulfite, aniline, and toluene is heated under reflux with a water separator.
-
Temperature Profile: The reaction is initially maintained at 120-130°C and then slowly increased to 145-150°C.
-
Work-up: After cooling, the reaction mixture is neutralized, and the crude product is isolated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as xylene, followed by a decolorization step using activated charcoal in an acidic aqueous solution. The final product is obtained by neutralization with ammonia.
Cyclopentyl-Based Diamines: 4,4'-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA)
Cyclopentyl-based cardo diamines offer a more flexible alternative to the rigid fluorene core, leading to polymers with improved processability.
Experimental Protocol:
The synthesis of CPDA is a multi-step process starting from the corresponding bisphenol.[3]
-
Synthesis of the Dinitro Intermediate (CPDN): 1,1-bis(4-hydroxyphenyl)cyclopentane (bisphenol CP) is reacted with 1-fluoro-4-nitrobenzene in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at 60°C. The product, 4,4'-(cyclopentane-1,1-diyl)bis((4-nitrophenoxy)benzene) (CPDN), is isolated by precipitation in ethanol and recrystallized.[3]
-
Reduction to the Diamine (CPDA): The dinitro compound (CPDN) is reduced to the corresponding diamine (CPDA) using a reducing agent like hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. The reaction is typically carried out at reflux. The catalyst is removed by filtration, and the product is isolated by recrystallization from ethanol.[3]
Adamantane-Based Diamines: 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane
The bulky, three-dimensional structure of adamantane imparts exceptional thermal and mechanical properties to polymers.
Experimental Protocol:
The synthesis of adamantane-based dietheramines follows a similar pathway to the cyclopentyl-based analogue, starting from 2,2-bis(4-hydroxyphenyl)adamantane.[5]
-
Synthesis of the Dinitro Intermediate: 2,2-bis(4-hydroxyphenyl)adamantane is reacted with a nitro-activated fluorobenzene in the presence of a base in a polar aprotic solvent.
-
Reduction to the Diamine: The resulting dinitro compound is then reduced to the diamine using standard reduction methods, such as catalytic hydrogenation or chemical reduction with hydrazine and a catalyst.[5]
Quantitative Data on Cardo Polymer Properties
The incorporation of cardo-type diamines into polymer backbones has a profound impact on their physical properties. The following tables summarize key quantitative data for polyimides derived from different cardo diamines.
Table 1: Thermal Properties of Cardo Polyimides
| Cardo Diamine | Dianhydride | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td10, °C, N2) |
| 9,9-bis(4-aminophenyl)fluorene | Various | 289 - 313 | 484 - 524 |
| CPDA | PMDA | 313 | 551 |
| CPDA | BPDA | 271 | 542 |
| CPDA | 6FDA | 245 | 535 |
| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various | 230 - 269 | >450 |
Table 2: Solubility of Cardo Polyimides
| Cardo Diamine | Dianhydride | NMP | DMAc | THF | Chloroform |
| 9,9-bis(4-aminophenyl)fluorene | Various | Soluble | Soluble | Partially Soluble | Insoluble |
| CPDA | PMDA | Soluble | Soluble | Insoluble | Insoluble |
| CPDA | BPDA | Soluble | Soluble | Insoluble | Insoluble |
| CPDA | 6FDA | Soluble | Soluble | Soluble | Soluble |
| 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | Various | Soluble | Soluble | Partially Soluble | Insoluble |
Visualization of Synthesis and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: General experimental workflow for the synthesis of cardo-type diamines.
Caption: Logical relationship between cardo structure and polymer properties.
Applications and Future Outlook
The primary application of cardo-type diamines has been in the field of materials science, particularly for the creation of high-performance polymers for gas separation membranes, advanced composites, and electronics.[6] Their unique free volume characteristics make them ideal candidates for selective gas transport.
While the direct application of cardo-type diamines in drug development is not as extensively documented, the underlying principle of using rigid, conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry.[7] The fluorene moiety, a common cardo structure, is found in various pharmacologically active compounds.[8][9] The well-defined three-dimensional structures of cardo diamines could offer novel scaffolds for the design of ligands with high target specificity and reduced entropic penalties upon binding. Further exploration of adamantane-based and other cardo diamines as building blocks for bioactive molecules represents a promising, albeit less explored, frontier.[10]
Conclusion
From their conceptualization by V. V. Korshak to their modern applications in advanced materials, cardo-type diamines have established a significant niche in polymer chemistry. Their unique structure, characterized by bulky pendant rings, provides a powerful tool for designing polymers with a desirable combination of high thermal stability and excellent solubility. While their primary impact has been in materials science, the foundational principles of their design hold potential for broader applications, including the development of novel therapeutic agents. Continued research into new cardo structures and their polymerization will undoubtedly lead to further innovations in both of these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardo polymer - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cardo-polymers using Tröger's base formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 6. Pillared Carbon Membranes Derived from Cardo Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. research.rug.nl [research.rug.nl]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
The Role of the Fluorene Group in Polymer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene moiety, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring, has emerged as a cornerstone in the design of advanced functional polymers. Its rigid, planar, and highly conjugated structure imparts a unique combination of properties that are highly sought after in materials science, particularly for optoelectronic applications. This technical guide provides an in-depth analysis of the pivotal role the fluorene group plays in dictating the thermal, optical, electronic, and mechanical properties of polymers. We will explore the structure-property relationships, present key quantitative data, detail common experimental protocols for synthesis and characterization, and visualize the logical connections between molecular design and material performance.
Core Influence of the Fluorene Moiety on Polymer Properties
The incorporation of the fluorene unit into a polymer backbone fundamentally influences the material's characteristics in several key ways:
-
High Thermal Stability: The rigid biphenyl-like structure of fluorene contributes to a high glass transition temperature (Tg) and excellent thermal and oxidative stability. This robustness is critical for the longevity and reliability of devices operating at elevated temperatures.[1]
-
Exceptional Optical Properties: Polyfluorenes are renowned for their high photoluminescence quantum efficiency (PLQE), making them efficient light emitters.[1] They typically exhibit strong blue fluorescence, which can be systematically tuned across the entire visible spectrum by copolymerizing fluorene with other monomers that have lower band gaps.[1] This color tunability is a key advantage in the development of full-color displays.
-
Facile Functionalization at the C9 Position: The methylene bridge (C9 position) of the fluorene unit is a unique site for chemical modification. Attaching flexible alkyl or other functional side chains at this position is a crucial strategy to enhance solubility and processability without significantly disrupting the π-conjugation along the polymer backbone.[2] These side chains also play a vital role in controlling the polymer's morphology and preventing the formation of aggregates or excimers, which can otherwise lead to undesirable changes in the emission color and reduced device efficiency.
-
Good Charge Carrier Mobility: The planar and conjugated nature of the fluorene unit facilitates efficient intramolecular and intermolecular charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Quantitative Data on Fluorene-Based Polymer Properties
To illustrate the impact of the fluorene group, the following tables summarize key quantitative data for representative fluorene-based polymers.
Table 1: Thermal Properties of Selected Fluorene-Based Polymers
| Polymer Name | Abbreviation | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% loss) (°C) | Melting Temp. (Tm) (°C) |
| Poly(9,9-dioctylfluorene) | PFO | 72 - 113 | ~424 | ~150 - 157 |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | Not clearly defined | >400 | - |
| Poly(ether imide)s with fluorenylidene | - | 238 - 306 | >540 | - |
Data sourced from multiple references, specific values can vary with molecular weight and synthesis method.[3][4][5]
Table 2: Optical Properties of Selected Fluorene-Based Polymers
| Polymer Name | Abbreviation | Absorption Max (λabs, film) (nm) | Emission Max (λem, film) (nm) | Photoluminescence Quantum Yield (PLQY, film) |
| Poly(9,9-dioctylfluorene) | PFO | 380 - 394 | 420 - 452 | ~55% - 69% |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | ~454 - 462 | ~534 | 60% - 80% |
Optical properties are highly dependent on the polymer's conformation (e.g., glassy vs. β-phase) and film thickness.[3][4][6][7][8]
Table 3: Electronic Properties of Selected Fluorene-Based Polymers
| Polymer Name | Abbreviation | HOMO Level (eV) | LUMO Level (eV) | Band Gap (Eg, optical) (eV) |
| Poly(9,9-dioctylfluorene) | PFO | ~ -5.8 | ~ -2.12 | ~2.95 |
| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) | F8BT | ~ -5.9 | ~ -3.3 | ~2.50 |
| Poly(9-borafluorene) Homopolymer | P9BF | - | ~ -3.9 | 2.28 |
HOMO/LUMO levels are typically estimated from cyclic voltammetry and can vary based on experimental conditions and reference standards.[6][9][10]
Visualizing Structure-Property Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes discussed in this guide.
Caption: Structure-property relationships in fluorene-based polymers.
Caption: General experimental workflow for fluorene-based polymers.
Detailed Methodologies for Key Experiments
The synthesis and characterization of fluorene-based polymers involve a suite of standard techniques in polymer chemistry and materials science. Below are detailed protocols for the most critical experiments.
Synthesis via Suzuki Coupling Polymerization
The Suzuki coupling reaction is a robust and widely used method for synthesizing polyfluorenes and their copolymers.[11][12][13]
-
Materials & Reagents:
-
Fluorene-based diboronic acid or ester monomer.
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene or 4,7-dibromo-2,1,3-benzothiadiazole).
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄).
-
Base (e.g., aqueous K₂CO₃ or Na₂CO₃ solution).
-
Solvent system (e.g., Toluene or THF and water).
-
Phase transfer catalyst (optional, e.g., Aliquat 336).
-
-
Protocol:
-
Setup: A Schlenk flask is charged with the fluorene monomer, the dihaloaromatic comonomer, the palladium catalyst, and a magnetic stir bar inside a glovebox to maintain an inert atmosphere.[11]
-
Solvent Addition: Anhydrous, degassed solvent (e.g., THF) and a degassed aqueous solution of the base are added to the reaction flask via cannula or syringe.[11]
-
Reaction: The reaction mixture is heated to reflux (typically 80-90 °C) under a positive pressure of an inert gas (e.g., Argon or Nitrogen) and stirred vigorously for 24-72 hours. The progress of polymerization is often indicated by an increase in the viscosity of the solution.
-
Work-up: After cooling to room temperature, the reaction is quenched, often by adding a small amount of acid (e.g., HCl) to neutralize the base. The organic layer is separated, and the polymer is precipitated by slowly pouring the solution into a non-solvent like methanol.
-
Purification: The crude polymer is collected by filtration and purified to remove catalyst residues and low molecular weight oligomers. This is typically achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) followed by extraction with a good solvent for the polymer (e.g., chloroform or THF). The final polymer is obtained by precipitating the concentrated chloroform/THF solution into methanol and drying under vacuum.
-
Thermal Characterization
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature (Td) of the polymer.[14]
-
Protocol:
-
Sample Preparation: A small amount of the dried polymer (typically 2-5 mg) is placed into a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The pan is placed in the TGA furnace. The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.[15]
-
Data Analysis: The instrument records the sample's weight as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm).[14]
-
Protocol:
-
Sample Preparation: A small sample of the polymer (5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).
-
Heating/Cooling Program: A heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tm to erase its thermal history. It is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently reheated at the same rate.
-
Data Analysis: The heat flow to the sample is measured relative to the reference pan. The Tg is observed as a step-like change in the heat flow curve during the second heating scan.[4]
-
Optical Characterization
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the electronic absorption and emission properties of the polymer.
-
Protocol:
-
Sample Preparation: For solution measurements, the polymer is dissolved in a suitable solvent (e.g., THF or chloroform) to a dilute concentration (~10⁻⁵ M). For film measurements, a thin film is prepared by spin-coating the polymer solution onto a quartz substrate.[16][17]
-
UV-Vis Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) is determined.
-
PL Measurement: The PL spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength near its absorption maximum, and the emitted light is collected. The wavelength of maximum emission (λem) is determined.[16]
-
Electronic Characterization
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the redox potentials of a polymer, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[18]
-
Protocol:
-
Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum, often coated with a thin film of the polymer), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[19]
-
Electrolyte: The cell is filled with a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, Bu₄NClO₄) in an anhydrous, degassed solvent (e.g., acetonitrile).[18]
-
Measurement: The potential of the working electrode is swept linearly with time. The onset oxidation (Eox) and reduction (Ered) potentials are determined from the resulting voltammogram. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.
-
Data Analysis: The HOMO and LUMO energy levels are estimated using empirical formulas that relate the measured potentials to the energy levels versus the vacuum level. For example, using a ferrocene reference (assuming its HOMO is -4.8 eV vs. vacuum):[20]
-
EHOMO = -[Eox(onset) vs Fc/Fc⁺ + 4.8] eV
-
ELUMO = -[Ered(onset) vs Fc/Fc⁺ + 4.8] eV
-
-
Conclusion
The fluorene group is a remarkably versatile building block in polymer chemistry. Its inherent rigidity, planarity, and electronic properties, combined with the unique ability for C9-functionalization, provide chemists with a powerful toolkit to design materials with tailored thermal, optical, and electronic characteristics. This has led to the successful development of a wide range of high-performance polymers for applications spanning from vibrant OLED displays to efficient organic solar cells. A thorough understanding of the structure-property relationships and the application of precise synthesis and characterization techniques, as outlined in this guide, are essential for the continued innovation and advancement of fluorene-based materials.
References
- 1. Polyfluorene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Polydioctylfluorene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectroscopic properties of poly(9,9‐dioctylfluorene) thin films possessing varied fractions of β‐phase chain segments: enhanced photoluminescence efficiency via conformation structuring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. nexus-analytics.com.my [nexus-analytics.com.my]
- 11. tandfonline.com [tandfonline.com]
- 12. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. advanses.com [advanses.com]
- 15. researchgate.net [researchgate.net]
- 16. collections.lib.utah.edu [collections.lib.utah.edu]
- 17. researchgate.net [researchgate.net]
- 18. 20.210.105.67 [20.210.105.67]
- 19. prezi.com [prezi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides derived from the diamine monomer 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHF). The unique fluorene-containing cardo structure of BAHF imparts exceptional thermal stability, solubility, and optical properties to the resulting polyimides, making them attractive materials for a range of advanced applications, including gas separation membranes, flexible electronics, and high-temperature adhesives.
Introduction
Polyimides are a class of high-performance polymers known for their outstanding thermal and chemical resistance, excellent mechanical properties, and low dielectric constants. The incorporation of bulky, rigid "cardo" groups, such as the fluorene moiety in this compound, into the polymer backbone disrupts chain packing, which can enhance solubility and processability without compromising thermal stability. The hydroxyl groups ortho to the amine functionalities in BAHF offer a unique advantage for post-polymerization modifications or for the synthesis of other high-performance polymers like polybenzoxazoles through thermal rearrangement.
This document outlines the synthesis of the BAHF monomer and its subsequent polymerization with various aromatic dianhydrides to form poly(amic acid) precursors, followed by thermal or chemical imidization to yield the final polyimide.
Synthesis Pathway Overview
The synthesis of polyimides from BAHF is a two-stage process. The first stage involves the synthesis of the diamine monomer itself. The second stage is a two-step polycondensation reaction.
Caption: General synthesis pathway for polyimides from 9,9-Bis(4-hydroxyphenyl)fluorene.
Experimental Protocols
Protocol 1: Synthesis of this compound (BAHF)
This protocol describes the synthesis of the BAHF monomer from 9,9-Bis(4-hydroxyphenyl)fluorene (BHF)[1].
Materials:
-
9,9-Bis(4-hydroxyphenyl)fluorene (BHF)
-
Concentrated Nitric Acid (70%)
-
Acetone
-
Hydrazine Hydrate (85%)
-
Palladium on Carbon (10% Pd/C)
-
Ethanol
-
Deionized Water
Procedure:
Step 1: Nitration of BHF
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve BHF in acetone at room temperature.
-
Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature below 25°C with an ice bath.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into a large volume of ice water to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry the resulting 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene in a vacuum oven.
Step 2: Reduction to BAHF
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend the dinitro compound in ethanol.
-
Add 10% Pd/C catalyst to the suspension.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise over a period of 2-3 hours.
-
Continue refluxing for an additional 24 hours.
-
Filter the hot reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate by rotary evaporation.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound (BAHF).
-
Dry the final product in a vacuum oven.
Protocol 2: Synthesis of Polyimide via Two-Step Polycondensation
This protocol outlines the general procedure for the synthesis of polyimides from BAHF and an aromatic dianhydride. The example uses 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound (BAHF)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic Anhydride
-
Pyridine
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of BAHF in anhydrous NMP.
-
Once the BAHF has completely dissolved, add an equimolar amount of 6FDA in one portion.
-
Rinse the weighing paper with a small amount of NMP to ensure all the dianhydride is transferred to the reaction flask.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) (PAA) forms.
Step 2: Imidization
Two methods for imidization are presented below:
Method A: Thermal Imidization
-
Cast the viscous PAA solution onto a clean, dry glass plate.
-
Place the glass plate in a programmable oven and heat under a nitrogen atmosphere using a staged curing cycle:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, immerse the glass plate in deionized water to peel off the polyimide film.
-
Dry the freestanding film in a vacuum oven at 120°C for 12 hours.
Method B: Chemical Imidization
-
To the PAA solution from Step 1, add a chemical dehydrating agent and a catalyst. A common combination is a 2:1 molar ratio of acetic anhydride to pyridine, based on the repeating unit of the polymer.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter the fibrous polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C for 24 hours.
Experimental Workflow
Caption: Workflow for the synthesis of polyimides from BAHF.
Characterization and Properties
Polyimides derived from BAHF exhibit a combination of desirable properties. The successful synthesis and imidization can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, where the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands (typically around 1780 cm⁻¹ and 1720 cm⁻¹) are observed.
The thermal properties are typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
The following table summarizes typical properties of polyimides synthesized from BAHF and various aromatic dianhydrides.
| Dianhydride | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (TGA), °C | Solubility in NMP |
| PMDA (Pyromellitic Dianhydride) | > 300 | > 500 | Soluble |
| ODPA (Oxydiphthalic Anhydride) | > 300 | > 500 | Soluble |
| BTDA (Benzophenonetetracarboxylic Dianhydride) | > 300 | > 500 | Soluble |
| BPDA (Biphenyltetracarboxylic Dianhydride) | > 300 | > 500 | Soluble |
| 6FDA (Hexafluoroisopropylidene diphthalic anhydride) | > 300 | > 500 | Soluble |
| CBDA (Cyclobutanetetracarboxylic Dianhydride) | > 300 | > 500 | Soluble |
Note: The data presented are typical values and may vary depending on the specific synthesis conditions and characterization methods used. Polyimides based on BAHF generally show good solubility in aprotic polar organic solvents like N-methyl pyrrolidone (NMP)[1]. They exhibit high glass transition temperatures (Tg) above 300°C and initial thermal decomposition temperatures exceeding 500°C[1].
Applications
The excellent thermal stability, good solubility, and the presence of the fluorene cardo group make BAHF-based polyimides promising candidates for various high-performance applications:
-
Gas Separation Membranes: The bulky fluorene structure can create increased fractional free volume, leading to high gas permeability[1].
-
Flexible Substrates for Electronics: Their high thermal stability and good mechanical properties are advantageous for flexible displays and printed circuit boards.
-
High-Temperature Adhesives and Coatings: The inherent thermal resistance allows for their use in demanding aerospace and automotive applications.
-
Optical Materials: The fluorene group can contribute to a high refractive index and good optical transparency[2].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viscosity of PAA Solution | Impure monomers; Incorrect stoichiometry; Presence of moisture. | Purify monomers before use; Ensure accurate weighing of monomers; Use anhydrous solvents and a dry reaction setup. |
| Brittle Polyimide Film | Incomplete imidization; Too rapid solvent removal. | Ensure the final curing temperature is sufficiently high and held for an adequate time; Use a slower, more gradual heating ramp during thermal imidization. |
| Insoluble Polyimide | Cross-linking reactions; High molecular weight and rigid backbone. | For chemical imidization, ensure the reaction temperature is controlled; Consider using a less rigid dianhydride or copolymerization to enhance solubility. |
| Film Cracking During Curing | High internal stress due to solvent evaporation and shrinkage. | Slow down the heating rate during the initial stages of thermal imidization to allow for gradual solvent removal. |
By following these detailed protocols and considering the provided data, researchers can successfully synthesize and characterize a range of high-performance polyimides based on this compound for various advanced applications.
References
Synthesis of High-Performance Polybenzoxazole from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polybenzoxazole (PBO) utilizing the fluorene-containing diamine monomer, 9,9-bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF). The incorporation of the bulky, cardo fluorene group into the PBO backbone imparts exceptional thermal stability, high glass transition temperatures, and good solubility in organic solvents, making these polymers attractive for applications in microelectronics, aerospace, and as high-performance membranes. The synthesis involves a two-step process: a low-temperature polycondensation to form a soluble poly(o-hydroxy amide) precursor, followed by a high-temperature thermal cyclodehydration to yield the final polybenzoxazole. This document outlines the detailed procedures for both steps, along with the characterization of the resulting polymer.
Introduction
Polybenzoxazoles (PBOs) are a class of rigid-rod polymers renowned for their outstanding thermal and mechanical properties. The unique chemical structure of the benzoxazole ring system provides exceptional stability at elevated temperatures. The introduction of a 9,9-bis(phenyl)fluorene "cardo" unit into the polymer backbone is a well-established strategy to enhance the processability of rigid polymers by increasing their solubility without significantly compromising their thermal stability. The fluorene group, with its bulky, spiro-fused ring structure, disrupts polymer chain packing, leading to improved solubility in common organic solvents. This allows for the formation of high-quality films and fibers from solution.
The monomer, this compound, is a key building block for this class of PBOs. The ortho-disposed amine and hydroxyl functionalities are perfectly positioned for the cyclization reaction that forms the benzoxazole ring. This document details the synthesis of a PBO by reacting BAHPF with an aromatic diacid chloride, followed by thermal treatment to induce cyclization.
Signaling Pathways and Experimental Workflow
The synthesis of polybenzoxazole from this compound proceeds through a two-stage process. The first stage is the formation of a poly(o-hydroxy amide) precursor via a low-temperature solution polycondensation. The second stage involves the thermal cyclodehydration of the precursor to form the final polybenzoxazole.
Caption: Synthesis pathway of PBO from BAHPF.
Experimental Protocols
Materials
-
This compound (BAHPF) (synthesis grade)
-
Terephthaloyl chloride (TPC) (reagent grade, recrystallized from hexane before use)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol (reagent grade)
-
Nitrogen (high purity)
Protocol 1: Synthesis of Poly(o-hydroxy amide) Precursor
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific amount of this compound and anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone under a gentle stream of nitrogen. Stir the mixture until all solids are completely dissolved.
-
Polycondensation: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The fibrous poly(o-hydroxy amide) precursor will precipitate.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified poly(o-hydroxy amide) in a vacuum oven at 80°C for 24 hours.
Protocol 2: Thermal Cyclization to Polybenzoxazole and Film Casting
-
Polymer Solution Preparation: Prepare a 10-15% (w/v) solution of the dried poly(o-hydroxy amide) in a suitable solvent such as NMP or N,N-dimethylacetamide (DMAc).
-
Film Casting: Cast the polymer solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven and dry at 100°C for 12 hours to remove the majority of the solvent.
-
Thermal Cyclization: To convert the poly(o-hydroxy amide) film to the final polybenzoxazole, place the film in a high-temperature furnace under a nitrogen atmosphere. The thermal treatment is performed using a staged heating program:
-
Heat from room temperature to 150°C at a rate of 10°C/min and hold for 1 hour.
-
Increase the temperature to 250°C at 10°C/min and hold for 1 hour.
-
Further, increase the temperature to a final temperature between 350°C and 450°C at 5°C/min and hold for 2-3 hours to ensure complete cyclization.
-
-
Cooling: After the thermal treatment, allow the furnace to cool down slowly to room temperature under a nitrogen atmosphere.
-
Film Removal: Carefully peel the resulting flexible and tough polybenzoxazole film from the glass substrate.
Data Presentation
The properties of polybenzoxazoles derived from this compound are summarized in the table below. The data presented is a representative compilation from various sources and may vary depending on the specific dicarboxylic acid used and the processing conditions.
| Property | Value | Method of Analysis |
| Molecular Weight | ||
| Weight-Average (Mw) | 69,000 - 130,000 g/mol | GPC |
| Number-Average (Mn) | 39,000 - 75,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.0 | GPC |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 267 - >420 °C | DSC, DMA |
| 5% Weight Loss Temp. (Td5) | > 460 °C (in N₂ and Air) | TGA |
| 10% Weight Loss Temp. (Td10) | > 500 °C (in N₂)[1] | TGA |
| Char Yield at 800°C (N₂) | 62% | TGA |
| Mechanical Properties | ||
| Tensile Strength | 103 - 126 MPa | Tensile Testing |
| Young's Modulus | 2.9 - 3.7 GPa | Tensile Testing |
| Elongation at Break | 3.0 - 6.5 % | Tensile Testing |
| Optical Properties | ||
| Cutoff Wavelength | 370 nm | UV-Vis Spectroscopy |
| Refractive Index | 1.67 - 1.71 | Refractometry |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from monomer to the final characterized polybenzoxazole film.
Caption: Experimental workflow for PBO synthesis.
Conclusion
The synthesis of polybenzoxazoles from this compound offers a robust method for producing high-performance polymers with a desirable combination of thermal stability, mechanical strength, and solubility. The provided protocols outline a reliable pathway for the synthesis and processing of these materials. The exceptional properties of these fluorene-based PBOs make them highly suitable for advanced applications where material performance under extreme conditions is critical. Researchers and professionals in drug development may also find the biocompatibility and stability of such polymers of interest for specialized applications.
References
The Role of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in Advancing High-Performance Polymers
Introduction: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHPHF) is a highly versatile aromatic diamine monomer crucial in the synthesis of advanced high-performance polymers. Its unique fluorene-based cardo structure, characterized by a bulky, rigid, and spirocyclic framework, imparts exceptional thermal stability, mechanical strength, and solubility to the resulting polymers. These properties make AHPHF-derived polymers, including polyimides, polyamides, and polybenzoxazoles, ideal candidates for demanding applications in aerospace, electronics, and membrane-based separations. This document provides detailed application notes and experimental protocols for researchers and scientists in polymer chemistry and materials science.
Applications in High-Performance Polymers
The incorporation of the 9,9-bis(phenyl)fluorene moiety into polymer backbones significantly enhances their performance characteristics. The bulky fluorene group disrupts chain packing, which improves solubility and processability without compromising thermal stability. The amino and hydroxyl functional groups on the phenyl rings of AHPHF offer versatile reaction sites for polymerization.
-
Polyimides (PIs): AHPHF is a key building block for high-temperature polyimides. These polymers exhibit outstanding thermal and oxidative stability, excellent mechanical properties, and good dielectric performance. They are often synthesized through a two-step polycondensation reaction between AHPHF and various aromatic dianhydrides. The resulting poly(amic acid) precursor is then thermally or chemically cyclized to form the final polyimide.
-
Polyamides (PAs): Aromatic polyamides, or aramids, derived from AHPHF demonstrate high strength, high modulus, and excellent thermal resistance. The synthesis typically involves the low-temperature polycondensation of AHPHF with aromatic dicarboxylic acid chlorides. The resulting polymers are often amorphous and soluble in polar aprotic solvents.
-
Polybenzoxazoles (PBOs): AHPHF is a precursor for the synthesis of polybenzoxazoles, a class of polymers known for their exceptional thermal and thermo-oxidative stability. The synthesis involves the reaction of AHPHF with dicarboxylic acids or their derivatives to form a poly(o-hydroxyamide) precursor, which is then thermally cyclized to the PBO. Thermally rearranged (TR) polymers derived from hydroxyl-containing polyimides based on AHPHF also lead to the formation of polybenzoxazoles with enhanced gas permeability, making them promising for gas separation applications.[1]
Quantitative Data Summary
The tables below summarize the key performance data for various high-performance polymers synthesized using this compound and its derivatives.
Table 1: Thermal Properties of AHPHF-Based Polymers
| Polymer Type | Dianhydride/Diacid Chloride | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 10% weight loss, °C) | Reference |
| Polyimide | Pyromellitic dianhydride (PMDA) | >300 | >500 | [1] |
| Polyimide | 3,3',4,4'-Oxydiphthalic anhydride (ODPA) | >300 | >500 | [1] |
| Polyimide | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BTDA) | >300 | >500 | [1] |
| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >300 | >500 | [1] |
| Polyamide | Terephthaloyl chloride | 237–254 | >400 | [2] |
| Polyamide | Isophthaloyl chloride | 237–254 | >400 | [2] |
| Poly(ether imide) | 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluoren-9,9'-xanthene) based | 338–428 | >560 | [3] |
Table 2: Mechanical Properties of Aramid Films
| Aromatic Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Initial Modulus (GPa) | Reference |
| 9,9-bis(4-hydroxyphenyl)xanthenes based | 82 - 106 | 10 - 25 | 2.0 - 2.8 | [2] |
Table 3: Gas Permeability of Thermally Rearranged Poly(ether-benzoxazole) Derived from a Bis-AHPPF-Based Poly(ether-imide)
| Gas | Permeability (Barrer) | Reference |
| H₂ | 239.6 | [1] |
| CO₂ | 196.04 | [1] |
| O₂ | 46.41 | [1] |
| N₂ | 9.25 | [1] |
Table 4: Optical and Dielectric Properties of Fluorinated Polyimides
| Dianhydride | Dielectric Constant (1 MHz) | Moisture Absorption (%) | Reference |
| 6FDA | 2.62–2.79 | 0.18–0.41 | [4] |
Experimental Protocols
Synthesis of this compound (AHPHF)
The synthesis of AHPHF typically starts from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).[1]
Caption: Synthesis of AHPHF from BHPF.
Protocol:
-
Nitration of BHPF: Dissolve 9,9-bis(4-hydroxyphenyl)fluorene in acetone at room temperature. Slowly add concentrated nitric acid to the solution while stirring. Continue the reaction at room temperature to yield 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene.
-
Reduction to AHPHF: Disperse the dinitro compound in a suitable solvent and add a palladium on carbon (Pd/C) catalyst. Add hydrazine hydrate dropwise to the mixture. The reduction reaction yields this compound.
Synthesis of Polyimides from AHPHF
A typical two-step polycondensation reaction is used for the synthesis of polyimides.
Caption: General workflow for polyimide synthesis.
Protocol:
-
Poly(amic acid) Synthesis: In a dry nitrogen atmosphere, dissolve an equimolar amount of AHPHF in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP). Gradually add an equimolar amount of the aromatic dianhydride (e.g., PMDA, 6FDA) to the solution with stirring. Continue the reaction at room temperature to obtain a viscous poly(amic acid) solution.
-
Film Casting and Imidization: Cast the poly(amic acid) solution onto a glass plate. Heat the cast film in a vacuum oven using a stepwise heating program (e.g., 100°C, 200°C, and 300°C, each for 1 hour) to effect thermal imidization and remove the solvent. Alternatively, chemical imidization can be carried out at room temperature using a dehydrating agent like acetic anhydride and a catalyst such as pyridine.
Synthesis of Polyamides from AHPHF
Aromatic polyamides are synthesized via low-temperature solution polycondensation.
Caption: Workflow for polyamide synthesis.
Protocol:
-
Polymerization: Dissolve AHPHF in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) containing an acid acceptor (e.g., pyridine or triethylamine) under a nitrogen atmosphere. Cool the solution in an ice bath. Add an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride) portion-wise to the stirred solution.
-
Isolation and Purification: After several hours of reaction, precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol. Collect the fibrous polymer by filtration, wash thoroughly with water and methanol, and dry under vacuum.
Structure-Property Relationships
The unique chemical structure of AHPHF directly influences the properties of the resulting polymers.
Caption: Structure-property relationships of AHPHF-based polymers.
The bulky fluorene "cardo" unit introduces a kink in the polymer backbone, which hinders close chain packing and leads to improved solubility in organic solvents.[5] This is a significant advantage for the processing of otherwise intractable aromatic polymers. The rigidity of the fluorene moiety contributes to high glass transition temperatures and excellent thermal stability. Furthermore, the ortho-positioned hydroxyl groups in AHPHF are crucial for the synthesis of polybenzoxazoles through thermal rearrangement of poly(o-hydroxyimide) precursors, leading to materials with tailored gas separation properties.[1] The amino groups provide the reactive sites for forming the robust imide or amide linkages that are responsible for the exceptional mechanical strength of these high-performance polymers.
References
Application of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in High-Performance Gas Separation Membranes
Introduction:
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (APAF) is a specialized aromatic diamine monomer that serves as a critical building block for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs), used in gas separation membrane applications. The unique chemical structure of APAF, featuring a rigid and bulky fluorene group, imparts exceptional thermal stability, mechanical strength, and, most importantly, favorable gas separation properties to the resulting polymers. Membranes derived from APAF are particularly noted for their performance in separating important gas pairs such as CO₂/CH₄ and H₂/CH₄.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the utilization of APAF for the fabrication of advanced gas separation membranes.
Application Notes
APAF is primarily used in the synthesis of poly(o-hydroxyamide)s or hydroxyl-containing polyimides, which act as precursors to polybenzoxazoles (PBOs). The key to unlocking the superior gas separation performance of APAF-based polymers lies in a process known as thermal rearrangement (TR). During this process, the precursor polymer, typically cast into a thin film, is heated at high temperatures (350-450°C) under an inert atmosphere. This triggers a molecular rearrangement, converting the o-hydroxyamide or imide linkages into rigid, glassy benzoxazole rings.
The resulting TR-PBO membranes exhibit significantly enhanced gas permeability and selectivity compared to their precursor polymers. This improvement is attributed to the creation of a unique microstructure with a high fractional free volume (FFV) and a bimodal distribution of ultramicropores and micropores. These structural features facilitate the rapid diffusion of smaller gas molecules while hindering the passage of larger ones, leading to efficient gas separation.
Key advantages of using APAF in gas separation membranes include:
-
High Thermal Stability: The fluorene moiety and the resulting PBO structure provide excellent resistance to high temperatures.
-
Enhanced Gas Permeability: The thermal rearrangement process generates a high free volume architecture, allowing for high gas flux.
-
Improved Selectivity: The rigid, size-sieving pore structure of the TR-PBOs leads to high selectivity for various gas pairs.
-
Good Mechanical Properties: The resulting membranes are robust and can be fabricated into thin, durable films.
Data Presentation
The following tables summarize the quantitative gas separation performance of membranes derived from APAF-based polymers. The data highlights the significant improvement in permeability and selectivity after the thermal rearrangement process.
Table 1: Gas Permeation Properties of APAF-Based Precursor and Thermally Rearranged (TR) Membranes
| Polymer | Gas | Permeability (Barrer)¹ | Ideal Selectivity |
| Precursor Poly(o-hydroxyamide) | |||
| APAF-6FCl | H₂ | - | H₂/CH₄: - |
| CH₄ | - | ||
| CO₂ | - | CO₂/CH₄: - | |
| TR-PBO (450°C) | |||
| APAF-6FCl | H₂ | 150 | H₂/CH₄: 68.2 |
| CH₄ | 2.2 | ||
| CO₂ | 44.7 | CO₂/CH₄: 20.3 |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Comparison of Gas Separation Performance of Different APAF-Based TR-PBO Membranes
| Membrane | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | H₂ Permeability (Barrer) | H₂/CH₄ Selectivity |
| APAF-6FDA (TR) | 537 | 18.4 | - | - |
| APAF-ODPA (TR) | - | - | - | - |
| BPAF-APAF-Ac-450 (TR) | - | >35 | - | - |
Note: Data is compiled from various sources and experimental conditions may vary.
Experimental Protocols
This section provides detailed protocols for the synthesis of an APAF-based poly(o-hydroxyamide) precursor, fabrication of the membrane, and the subsequent thermal rearrangement process.
Protocol 1: Synthesis of Poly(o-hydroxyamide) from APAF and 2,2'-Bis(4-carboxyphenyl)hexafluoropropane dichloride (6FCl)
Materials:
-
This compound (APAF)
-
2,2'-Bis(4-carboxyphenyl)hexafluoropropane dichloride (6FCl)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of APAF in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of 6FCl to the stirred APAF solution.
-
Add anhydrous pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Fabrication of Precursor Membrane
Materials:
-
Synthesized poly(o-hydroxyamide)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Prepare a 5-10 wt% solution of the dried poly(o-hydroxyamide) in DMAc. Stir the mixture until the polymer is completely dissolved.
-
Filter the polymer solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Cast the filtered solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and dry it at 80°C for 12 hours, followed by a gradual increase in temperature to 120°C for another 12 hours to remove the solvent completely.
-
Carefully peel the dried membrane from the glass plate.
Protocol 3: Thermal Rearrangement (TR) of the Precursor Membrane
Materials:
-
Fabricated precursor membrane
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place the precursor membrane in the center of a tube furnace.
-
Purge the furnace with a continuous flow of an inert gas (e.g., nitrogen) to create an oxygen-free environment.
-
Heat the furnace to the desired rearrangement temperature (typically between 350°C and 450°C) at a controlled rate (e.g., 5°C/min).
-
Hold the membrane at the final temperature for a specific duration (e.g., 1 hour).
-
After the thermal treatment, allow the furnace to cool down slowly to room temperature under the inert gas flow.
-
The resulting amber-colored membrane is the thermally rearranged polybenzoxazole (TR-PBO).
Protocol 4: Gas Permeation Measurement
Apparatus:
-
Constant-volume, variable-pressure gas permeation setup
-
Vacuum pump
-
Pressure transducer
-
Test gases (e.g., H₂, CO₂, CH₄, N₂)
Procedure:
-
Mount the TR-PBO membrane in a gas permeation cell, ensuring a proper seal.
-
Evacuate both the feed and permeate sides of the membrane cell to a high vacuum.
-
Introduce the feed gas to the upstream side of the membrane at a constant pressure (e.g., 2 bar).
-
Monitor the pressure increase on the permeate side as a function of time using a pressure transducer.
-
The gas permeability (P) can be calculated from the steady-state rate of pressure increase using the following equation:
P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)_ss
where:
-
V is the permeate volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_feed and p_permeate are the feed and permeate pressures, respectively
-
(dp/dt)_ss is the steady-state rate of pressure increase on the permeate side.
-
-
The ideal selectivity for a gas pair (A/B) is the ratio of their individual permeabilities (P_A / P_B).
Mandatory Visualization
Caption: Workflow for APAF-based TR-PBO membrane synthesis and testing.
Caption: Chemical transformation during thermal rearrangement.
Note: The images in the DOT script above are placeholders. In a real implementation, you would replace the URLs with actual images of the chemical structures.
Application Notes and Protocols for Developing Low-Dielectric Constant Materials with 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of low-dielectric constant materials utilizing 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF). The unique cardo structure of BAHPF, a fluorene group with bulky pendant phenyl rings, imparts desirable properties such as high thermal stability, good solubility, and, crucially, a low dielectric constant to the resulting polymers.
Introduction to BAHPF-Based Low-k Materials
Polyimides (PIs) are a class of high-performance polymers known for their excellent thermal and mechanical properties. However, conventional aromatic polyimides typically exhibit high dielectric constants (k > 3.0), which can be a limiting factor in advanced microelectronics where low-k materials are essential to minimize signal delay and cross-talk. The incorporation of the bulky, rigid fluorene moiety from BAHPF into the polymer backbone disrupts chain packing and increases free volume, which in turn lowers the dielectric constant.[1][2] Fluorinated dianhydrides are often used in conjunction with fluorene-based diamines to further reduce the dielectric constant due to the low polarizability of the carbon-fluorine bond.[3]
This document outlines the synthesis of a polyimide from BAHPF and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), a common fluorinated dianhydride, to achieve a low-dielectric constant material. Additionally, protocols for the characterization of the resulting polymer's dielectric, thermal, and mechanical properties are provided.
Data Presentation
The following tables summarize the typical properties of polyimides derived from fluorene-based diamines, providing a comparative overview of their performance.
Table 1: Dielectric Properties of Fluorene-Based Polyimides
| Polymer System | Dielectric Constant (k) | Frequency | Reference |
| 6FDA-FFDA Copolyimide | 2.53 | 1 MHz | [1] |
| Fluorinated Polyimides from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | 2.62 - 2.79 | 1 MHz | [3] |
| ODA-based Polyimides | >3.0 | - | [4] |
| PI/rFG Composite Films | 3.47 (pure PI) | 100 Hz | [5] |
Table 2: Thermal Properties of Fluorene-Based Polyimides
| Polymer System | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Reference |
| 6FDA-FFDA Copolyimide | ≥ 275 | ≥ 550 | [1] |
| Fluorinated Polyimides from 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | > 376 | > 570 | [3] |
| FDAn-based Polyimides | > 420 | - | [2] |
| BTDA-PI | 276 | - | [6] |
| BPDA-PI | 290 | - | [6] |
| PMDA-PI | 302 | - | [6] |
Table 3: Mechanical Properties of Fluorene-Based Polyimides
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 6FDA-FFDA Copolyimide | ≥ 96 | 3.13 - 4.00 | 3.48 - 9.43 | [1] |
| BTDA-PI | 114.19 | 3.23 | 3.58 | [6] |
Experimental Protocols
Protocol 1: Synthesis of BAHPF-6FDA Polyimide
This protocol describes a two-step polymerization method involving the formation of a poly(amic acid) (PAA) intermediate followed by chemical imidization.
Materials:
-
This compound (BAHPF)
-
2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of BAHPF in anhydrous DMAc under a gentle nitrogen stream. b. Once the BAHPF has completely dissolved, cool the solution to 0-5 °C using an ice bath. c. Slowly add an equimolar amount of 6FDA powder to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Continue stirring at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous, indicating the formation of the poly(amic acid).
-
Chemical Imidization and Film Casting: a. To the viscous PAA solution, add a 2:1 molar ratio of acetic anhydride to pyridine as the dehydrating agent and catalyst, respectively, relative to the repeating unit of the polymer. b. Continue stirring at room temperature for an additional 12-24 hours to complete the imidization process. c. Filter the resulting polyimide solution through a fine filter to remove any impurities. d. Cast the filtered solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. e. Place the cast film in a vacuum oven and cure using a staged heating program: 80 °C for 2 hours, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to ensure complete removal of the solvent and full imidization. f. After cooling to room temperature, carefully peel the polyimide film from the glass plate.
Protocol 2: Characterization of BAHPF-6FDA Polyimide Film
1. Dielectric Constant Measurement:
-
Method: Parallel plate capacitor method.
-
Procedure: a. Sputter or evaporate circular metal electrodes (e.g., gold or aluminum) of a known area onto both sides of the polyimide film. b. Measure the capacitance (C) of the film at various frequencies (e.g., 1 kHz to 1 MHz) using an LCR meter. c. Measure the thickness (d) of the film using a micrometer. d. Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m) and A is the area of the electrode.
2. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): a. Place a small sample (5-10 mg) of the polyimide film in a TGA instrument. b. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. c. Determine the 5% weight loss temperature (T_d5) from the TGA curve as an indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): a. Place a small sample (5-10 mg) of the polyimide film in a DSC pan. b. Heat the sample to a temperature above its expected glass transition temperature (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere, then cool it down rapidly. c. Reheat the sample at the same rate and determine the glass transition temperature (T_g) from the inflection point in the heat flow curve of the second heating scan.
3. Mechanical Properties Testing:
-
Tensile Testing: a. Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638 standard. b. Measure the thickness and width of the gauge section of each specimen. c. Mount the specimen in a universal testing machine equipped with a suitable load cell. d. Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures. e. Record the load-elongation curve and calculate the tensile strength, tensile modulus, and elongation at break.
Visualizations
Caption: Synthesis pathway for a low-dielectric constant polyimide from BAHPF.
Caption: Experimental workflow for material characterization.
Caption: Structure-property relationship of BAHPF-based polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Properties of Polybenzoxazole Copolymers Bearing Pendants and Imide Ring in the Main Chain -Elastomers and Composites | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: NMR Characterization of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHF) Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of polymers based on the monomer 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHF). It includes representative data, experimental protocols, and visual workflows to facilitate the structural elucidation of these polymers.
Introduction
Polymers derived from this compound (AHF) are a class of high-performance materials with potential applications in various fields, including pharmaceuticals and advanced materials, owing to their rigid cardo structure, thermal stability, and functional groups amenable to further modification. Accurate structural characterization is crucial for understanding the structure-property relationships of these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers, including monomer incorporation, repeating unit connectivity, and end-group analysis.
This application note details the use of ¹H and ¹³C NMR spectroscopy for the characterization of AHF-based polymers, specifically focusing on a representative polyimide synthesized from AHF and Pyromellitic dianhydride (PMDA).
Chemical Structures and NMR Data
The structural characterization of AHF-based polymers begins with the analysis of the AHF monomer itself, followed by the analysis of the resulting polymer.
2.1. This compound (AHF) Monomer
The AHF monomer possesses a C₂ symmetry, which simplifies its NMR spectra. The key to successful polymer synthesis and characterization is the purity of this monomer.
Diagram of AHF Monomer Structure:
Caption: Chemical structure of this compound (AHF).
Table 1: ¹H and ¹³C NMR Chemical Shifts of AHF Monomer. The data presented below is representative and may vary slightly based on the solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fluorene H | 7.80 - 7.20 (m) | 151.0, 140.5, 128.0, 125.5, 120.0 |
| Phenyl H | 6.80 - 6.50 (m) | 142.0, 133.0, 118.0, 115.5, 114.0 |
| C₉ (Fluorene) | - | 64.5 |
| -NH₂ | 4.50 (br s) | - |
| -OH | 8.90 (br s) | - |
2.2. AHF-PMDA Polyimide
A representative polymer based on AHF is the polyimide formed through polycondensation with Pyromellitic dianhydride (PMDA). The formation of the imide ring and the disappearance of the amine and anhydride functionalities can be monitored by NMR.
Diagram of AHF-PMDA Polyimide Repeating Unit:
Caption: Repeating unit of the AHF-PMDA polyimide.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for AHF-PMDA Polyimide. The chemical shifts are estimated based on the monomer data and known values for similar polyimides.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fluorene H | 7.90 - 7.30 (m) | 151.5, 141.0, 128.5, 126.0, 120.5 |
| Phenyl H (AHF) | 7.20 - 6.80 (m) | 148.0, 135.0, 125.0, 122.0, 118.0 |
| PMDA H | 8.10 (s) | 136.0, 119.0 |
| C₉ (Fluorene) | - | 65.0 |
| Imide C=O | - | 165.0 |
Experimental Protocols
3.1. Synthesis of AHF-PMDA Polyimide
This protocol describes a typical two-step polycondensation reaction to synthesize the AHF-PMDA polyimide.
Materials:
-
This compound (AHF)
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Pyridine
-
Acetic Anhydride
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of AHF in anhydrous NMP. b. Stir the solution under a nitrogen atmosphere until the AHF is completely dissolved. c. Gradually add an equimolar amount of PMDA to the solution. d. Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit). b. Heat the reaction mixture to 80 °C and stir for 4 hours. c. After cooling to room temperature, precipitate the polymer by slowly pouring the solution into a large volume of methanol. d. Filter the fibrous polymer precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100 °C for 24 hours.
3.2. NMR Sample Preparation and Analysis
Materials:
-
Dried AHF-based polymer
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: a. Weigh approximately 10-20 mg of the dried polymer directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. c. Cap the tube and vortex until the polymer is fully dissolved. Gentle heating may be required for some polymers. d. Allow the sample to equilibrate at room temperature before analysis.
-
¹H NMR Spectroscopy: a. Acquire the ¹H NMR spectrum at room temperature. b. Typical parameters: 32-64 scans, relaxation delay of 5 seconds. c. Process the spectrum with appropriate phasing and baseline correction. d. Integrate the characteristic peaks to determine relative proton ratios.
-
¹³C NMR Spectroscopy: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. b. Typical parameters: 2048-4096 scans, relaxation delay of 2-5 seconds. c. Process the spectrum with appropriate phasing and baseline correction.
Workflow and Signaling Pathways
Diagram of Experimental Workflow:
Caption: Workflow for synthesis and NMR characterization of AHF-based polymers.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound based polymers. By following the detailed protocols for synthesis and NMR analysis provided in this application note, researchers can effectively elucidate the structure of these high-performance polymers, which is a critical step in the development of new materials and drug delivery systems. The provided representative data and workflows serve as a valuable guide for setting up experiments and interpreting the resulting spectra.
Application Notes and Protocols: Thermal Curing of Polybenzoxazoles from Fluorene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the thermal curing process of polybenzoxazoles derived from fluorene-containing monomers. The unique properties of fluorene-based polybenzoxazoles, such as high thermal stability, low dielectric constant, and high glass transition temperatures, make them attractive materials for a variety of advanced applications.
Introduction
Polybenzoxazoles are a class of high-performance thermosetting polymers known for their excellent thermal and mechanical properties. The incorporation of a bulky, rigid fluorene moiety into the polymer backbone can further enhance these characteristics. The thermal curing process involves the ring-opening polymerization of benzoxazine precursor monomers, which are typically synthesized from a fluorene-containing bisphenol, a primary amine, and formaldehyde. This process is thermally initiated and does not require a catalyst, proceeding via a complex series of reactions to form a highly cross-linked polybenzoxazole network.
Monomer Synthesis: Fluorene-Based Benzoxazines
The synthesis of fluorene-based benzoxazine monomers is a critical first step. A common precursor is 9,9-bis(4-hydroxyphenyl)fluorene.
Synthesis of a Difunctional Fluorene-Based Benzoxazine Monomer
This protocol describes the synthesis of a difunctional benzoxazine monomer from 9,9-bis(4-hydroxyphenyl)fluorene, an amine (e.g., cyclohexylamine or aniline), and paraformaldehyde.
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene
-
Cyclohexylamine (or other primary amine)
-
Paraformaldehyde
-
1,4-Dioxane (or other suitable solvent)
-
Toluene
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Water separator
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 9,9-bis(4-hydroxyphenyl)fluorene and the chosen primary amine (in a 1:2 molar ratio) in a suitable solvent like 1,4-dioxane.
-
Add paraformaldehyde to the solution (in a 1:4 molar ratio with the bisphenol fluorene).
-
Add toluene to the mixture to act as an azeotropic agent for the removal of water.
-
Heat the reaction mixture to a temperature between 85-100°C and stir vigorously under a nitrogen atmosphere for 6-8 hours.
-
Continuously remove the water generated during the reaction using a water separator.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the product by pouring the reaction mixture into cold deionized water.
-
Filter the precipitate and wash it thoroughly with hot water and then with ethanol to remove unreacted starting materials and impurities.
-
Dry the purified monomer in a vacuum oven at 80°C until a constant weight is achieved.
Diagram of Monomer Synthesis:
Caption: Synthesis workflow for a fluorene-based benzoxazine monomer.
Thermal Curing Protocol
The thermal curing process transforms the benzoxazine monomer into a highly cross-linked polybenzoxazole network. The exact curing profile can be optimized depending on the specific monomer structure and desired final properties.
General Protocol:
-
Place the fluorene-based benzoxazine monomer in a suitable mold or on a substrate.
-
Heat the monomer in an oven or a hot press under a nitrogen atmosphere to prevent oxidation.
-
A typical curing schedule involves a multi-step heating process:
-
Initial Heating: Ramp the temperature to 150-180°C and hold for 1-2 hours. This step helps in melting the monomer and initiating the ring-opening polymerization.
-
Intermediate Curing: Increase the temperature to 200-220°C and hold for 2-4 hours. A significant portion of the cross-linking occurs at this stage.
-
Post-Curing: For achieving a high degree of conversion and enhancing the thermal and mechanical properties, a final post-curing step at a higher temperature, typically between 240°C and 280°C, for 1-2 hours is often employed.[1]
-
-
After the final hold, cool the cured polymer slowly to room temperature to minimize internal stresses.
Diagram of Thermal Curing Workflow:
Caption: General thermal curing workflow for fluorene-based polybenzoxazoles.
Chemical Transformation During Curing
The thermal curing of benzoxazine monomers proceeds through a ring-opening polymerization mechanism. The oxazine ring opens to form a phenolic hydroxyl group and a tertiary amine, which then react further to form a cross-linked network.
Diagram of Ring-Opening Polymerization:
Caption: Ring-opening polymerization of a fluorene-based benzoxazine.
Note: The above DOT script for the chemical transformation is a template. For actual chemical structure diagrams, it is recommended to use a chemistry drawing software to generate images and then reference them in the DOT script.
Quantitative Data
The thermal properties of polybenzoxazoles derived from fluorene-containing monomers are significantly influenced by the specific monomer structure and the curing conditions. The following tables summarize typical quantitative data obtained from thermal analysis.
Table 1: Curing Characteristics of Fluorene-Based Benzoxazine Monomers
| Monomer Type | Curing Peak Temperature (°C) | Reference |
| Fluorenyl-aniline based (FBZ-1) | 231.2 | [2] |
| Fluorenyl-anisidine based (FBZ-2) | 228.7 | [2] |
| Fluorenyl-cyclohexylamine based | 251 | [3] |
Table 2: Thermal Properties of Cured Fluorene-Based Polybenzoxazoles
| Property | Fluorenyl-aniline based (p-FBZ-1) | Fluorenyl-anisidine based (p-FBZ-2) | Fluorenyl-cyclohexylamine based | Reference |
| Glass Transition Temperature (Tg) | - | - | 189.4 °C | [3] |
| 5% Weight Loss Temperature (Td5) | 290 °C | 299 °C | 329 °C | [2][3] |
| Char Yield at 800-850°C (in N2) | 40.9 % | 36.9 % | 31 % | [2][3] |
Conclusion
The thermal curing of polybenzoxazoles from fluorene-containing monomers offers a pathway to high-performance materials with exceptional thermal stability and other desirable properties. The protocols and data presented in these application notes provide a foundational understanding for researchers and scientists working in this area. Optimization of the monomer synthesis and curing parameters is crucial for tailoring the final properties of the polybenzoxazole network to specific application requirements.
References
Application Notes and Protocols for Solution Casting of Polyimide Films from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAPHF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorene moieties, such as those from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAPHF), into the polyimide backbone can impart additional desirable properties including enhanced solubility, optical transparency, and a high glass transition temperature. The presence of hydroxyl groups in the BAPHF monomer offers potential sites for further chemical modification or for influencing intermolecular interactions, making these polyimides particularly interesting for applications in electronics, aerospace, and as advanced materials in drug delivery systems.
This document provides a detailed protocol for the synthesis and solution casting of polyimide films derived from BAPHF. The methodology follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal imidization to yield the final polyimide film.
Experimental Protocols
Materials and Reagents
-
Monomers:
-
This compound (BAPHF)
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA))
-
-
Solvent:
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
-
Substrate for casting:
-
Glass plates or silicon wafers
-
-
Reagents for cleaning:
-
Acetone, Isopropanol, Deionized water
-
Synthesis of Poly(amic acid) (PAA) from BAPHF
-
Drying of Monomers: Dry the BAPHF and the selected aromatic dianhydride under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.
-
Dissolution of Diamine: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPHF in an anhydrous polar aprotic solvent (NMP or DMAc) to achieve a desired concentration (typically 15-20 wt%).
-
Polymerization: While stirring the BAPHF solution under a continuous nitrogen purge, gradually add an equimolar amount of the aromatic dianhydride powder in several portions.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed. The resulting viscous solution is the PAA precursor.
Solution Casting and Thermal Imidization of the Polyimide Film
-
Substrate Preparation: Thoroughly clean the glass plate or silicon wafer substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying in an oven.
-
Casting: Pour the viscous PAA solution onto the cleaned and leveled substrate.
-
Film Spreading: Use a doctor blade or a casting knife to spread the solution evenly to a desired thickness.
-
Solvent Evaporation (Pre-bake): Place the cast film in a vacuum oven at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing (Imidization): Transfer the substrate with the semi-dried film to a programmable high-temperature oven. The thermal curing process, which converts the PAA to the final polyimide, is typically carried out in a stepwise manner under a nitrogen atmosphere. A representative curing cycle is as follows:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 1 hour
-
-
Cooling and Film Detachment: After the final curing step, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the substrate.
Data Presentation
The properties of polyimide films are highly dependent on the specific dianhydride used in the polymerization with BAPHF. The following table summarizes typical properties of fluorene-based polyimide films for comparison.
| Property | Dianhydride Used | Value | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 6FDA | > 350 °C | [1] |
| 5% Weight Loss Temperature (T5%) | 6FDA | > 510 °C | [1] |
| Coefficient of Thermal Expansion (CTE) | BPDA | 23.4 x 10⁻⁶ /K | [1] |
| Mechanical Properties | |||
| Tensile Strength | BPDA/PPD | > 120 MPa | [2] |
| Tensile Modulus | 6FDA/MABTFMB | 8.4 GPa | [1] |
| Optical Properties | |||
| Optical Transmittance @ 450 nm | 6FDA | > 74.0% | [1] |
Visualizations
Experimental Workflow for Solution Casting of BAPHF-based Polyimide Film
Caption: Workflow for polyimide film fabrication.
Signaling Pathway (Illustrative Example of Polymerization)
Caption: BAPHF polyimide synthesis pathway.
References
Application Notes and Protocols: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF) as an Epoxy Resin Hardener
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF) as a high-performance hardening agent for epoxy resins. This document outlines the synthesis of BAHPF, its curing mechanism with epoxy resins, and the expected performance characteristics of the resulting thermosets. Due to the limited availability of direct experimental data for BAHPF in publicly accessible literature, the property data presented is based on analogous aromatic amine hardeners containing fluorene and hydroxyl moieties.
Introduction
This compound (BAHPF) is a multifunctional aromatic amine that holds significant promise as a curing agent for epoxy resins. Its unique molecular architecture, featuring a rigid, bulky fluorene core, reactive primary amine groups, and accelerating phenolic hydroxyl groups, is anticipated to impart a superior combination of thermal stability, mechanical strength, and low water absorption to cured epoxy systems. These properties make BAHPF-cured epoxies attractive for demanding applications in aerospace, electronics, and advanced composites.
The fluorene group enhances the glass transition temperature (Tg) and thermal stability of the polymer network. The aromatic amine functionalities provide high reactivity for crosslinking with epoxy groups, while the hydroxyl groups can participate in the curing reaction and promote adhesion to substrates.
Synthesis of this compound (BAHPF)
A plausible synthetic route to BAHPF involves a two-step process starting from the commercially available 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).
Step 1: Nitration of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
BHPF is first nitrated to introduce nitro groups at the positions ortho to the hydroxyl groups on the phenolic rings, yielding 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene.
Step 2: Reduction of 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene
The resulting dinitro compound is then reduced to the corresponding diamine, this compound (BAHPF), typically using a reducing agent such as tin(II) chloride in an acidic medium or through catalytic hydrogenation.
Experimental Protocol: Synthesis of BAHPF (Proposed)
Materials:
-
9,9-bis(4-hydroxyphenyl)fluorene (BHPF)
-
Nitric acid
-
Sulfuric acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide
-
Deionized water
-
Appropriate laboratory glassware and safety equipment
Procedure:
Part A: Nitration of BHPF
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve BHPF in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene.
-
Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Part B: Reduction to BAHPF
-
Suspend the dried 9,9-bis(3-nitro-4-hydroxyphenyl)fluorene in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude BAHPF.
-
Filter the product, wash with deionized water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Curing of Epoxy Resins with BAHPF
BAHPF acts as a hardener for epoxy resins through the reaction of its primary amine groups with the epoxide rings of the resin. The curing reaction is a nucleophilic addition where the nitrogen atom of the amine group attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can further react with another epoxide group, leading to a highly cross-linked, three-dimensional network.[1] The phenolic hydroxyl groups present in the BAHPF molecule can accelerate the curing process.[2]
Predicted Properties of BAHPF-Cured Epoxy Resins
Table 1: Predicted Performance of BAHPF-Cured Epoxy vs. Standard Amine Hardeners
| Property | BAHPF-Cured Epoxy (Predicted) | Standard Aromatic Amine (e.g., DDM) Cured Epoxy | Standard Aliphatic Amine Cured Epoxy |
| Glass Transition Temp. (Tg) | Very High (> 200 °C) | High (150-200 °C) | Moderate (80-120 °C) |
| Thermal Stability (TGA) | Excellent | Very Good | Good |
| Tensile Strength | High | High | Moderate |
| Flexural Modulus | Very High | High | Moderate |
| Water Absorption | Very Low | Low | Moderate |
| Curing Temperature | Elevated (e.g., 150-200 °C) | Elevated (e.g., 120-180 °C) | Room Temperature to Moderate |
| Pot Life | Long at RT, shorter at elevated temp. | Long at RT, shorter at elevated temp. | Short to Moderate at RT |
Experimental Protocol: Curing of DGEBA with BAHPF and Characterization
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (BAHPF)
-
Acetone (for cleaning)
-
Mold release agent
-
Molds for preparing test specimens
Procedure:
Part A: Formulation and Curing
-
Calculate the stoichiometric amount of BAHPF required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin are needed for this calculation.
-
Preheat the DGEBA resin to approximately 60-80 °C to reduce its viscosity.
-
Add the calculated amount of BAHPF to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds treated with a mold release agent.
-
Cure the samples in a programmable oven using a staged curing schedule. A typical schedule for a high-Tg aromatic amine would be:
-
120 °C for 1 hour
-
150 °C for 2 hours
-
180 °C for 2 hours
-
-
Allow the samples to cool slowly to room temperature before demolding.
Part B: Characterization
-
Thermal Analysis:
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
-
Evaluate the thermal stability and decomposition profile using Thermogravimetric Analysis (TGA).
-
-
Mechanical Testing:
-
Measure the tensile strength, modulus, and elongation at break according to ASTM D638.
-
Determine the flexural strength and modulus according to ASTM D790.
-
-
Water Absorption:
-
Measure the water absorption of cured specimens according to ASTM D570.
-
Safety and Handling
-
Aromatic amines, including BAHPF, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for both the epoxy resin and the hardener before use.
Conclusion
This compound is a promising high-performance hardener for epoxy resins. Its unique chemical structure is expected to yield cured materials with excellent thermal stability, high mechanical strength, and low moisture uptake, making them suitable for advanced applications. The provided protocols for synthesis and curing serve as a starting point for researchers to explore the full potential of this novel hardener. Further experimental work is required to fully characterize the properties of BAHPF-cured epoxy systems and to optimize the curing conditions for specific applications.
References
Troubleshooting & Optimization
purification of crude 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene by recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHF) by recrystallization. The following information is compiled to address common challenges and provide a framework for developing a robust purification protocol.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the purification of analogous fluorene derivatives.[1][2] The optimal solvent, solvent ratios, and temperatures should be determined empirically for your specific crude AHF sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixed solvent system such as methanol/water or ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the AHF at an elevated temperature but have low solubility at room temperature. Due to the presence of both amino and hydroxyl groups, polar solvents like alcohols are a good starting point.
-
Dissolution: Place the crude AHF in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Gently heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the AHF is completely dissolved. Note: Using the minimum amount of hot solvent is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, after dissolution, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of AHF and related aromatic compounds.
Q1: The crude AHF does not dissolve in the chosen solvent, even at boiling.
-
A1: The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For compounds with both amino and hydroxyl groups, solvents like ethanol, methanol, or mixtures with water are often effective.
Q2: No crystals form upon cooling, or the yield is very low.
-
A2: This is a common issue and can be caused by several factors:
-
Too much solvent was used: Try to concentrate the solution by boiling off some of the solvent and then allow it to cool again.
-
The solution is supersaturated: Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of pure AHF can also initiate crystallization.
-
The cooling process was too rapid: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Q3: The product "oils out" instead of forming crystals.
-
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To address this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation of the solution.
-
Ensure a slow cooling rate.
-
Q4: The purified crystals are still colored.
-
A4: This indicates the presence of colored impurities that co-crystallized with the product.
-
Perform a decolorization step with activated charcoal as described in the experimental protocol.
-
A second recrystallization may be necessary to achieve higher purity.
-
Q5: What are the likely impurities in crude AHF?
-
A5: Impurities can include unreacted starting materials from the synthesis, such as 9-fluorenone and the corresponding aminophenol, as well as side-products from the reaction.[1] In the synthesis of the related 9,9-bis(4-hydroxyphenyl)fluorene, residual phenol is a common impurity.[3]
Quantitative Data
| Compound | Recrystallization Solvent(s) | Temperature Conditions | Reference |
| 9,9-bis(4-hydroxyphenyl)fluorene | Methanol/Water | Heated to reflux (approx. 84°C), then cooled.[3] | U.S. Patent 4,049,721 |
| 9,9-bis(4-hydroxyphenyl)fluorene | Acetonitrile | Heated to reflux (above 80°C), then cooled to 0-10°C.[2] | Patent 1253129 |
| 9,9-bis(4-hydroxyphenyl)fluorene | Toluene | Not specified | Patent 1253129 |
| 9,9-bis(4-hydroxyphenyl)fluorene | Isopropanol | Not specified | European Patent EP0180133A2 |
Visualizations
Experimental Workflow for Recrystallization
Caption: A workflow diagram illustrating the key stages of the recrystallization process for this compound.
Logical Relationship for Troubleshooting Crystal Formation
Caption: A troubleshooting guide for addressing the common issue of no crystal formation during recrystallization.
References
removing color impurities from fluorene-based polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorene-based polyimides. Our goal is to help you identify and resolve common issues related to color impurities in your experiments.
Troubleshooting Guide: Color Impurities
Discoloration is a common challenge in the synthesis of fluorene-based polyimides, often indicating the presence of impurities that can affect the material's optical and electronic properties. This guide will help you diagnose and resolve these issues.
Q1: My fluorene-based polyimide film/solution has a yellow or brownish tint. What are the likely causes?
A1: The coloration in fluorene-based polyimides typically originates from several sources:
-
Charge-Transfer Complexes (CTCs): These are the most common cause of color in aromatic polyimides. CTCs form between the electron-donating diamine and electron-accepting dianhydride components of the polymer backbone, leading to absorption in the visible spectrum.[1]
-
Monomer Impurities: The purity of the fluorene-based diamine and dianhydride monomers is critical. Impurities such as fluorenone, which is intensely colored, can be carried through the polymerization process and impart a yellow tint to the final product.
-
Oxidation: Residual amino groups in the poly(amic acid) precursor can be oxidized during thermal imidization, especially in the presence of air, leading to the formation of colored chromophores.[2]
-
Incomplete Imidization: Incomplete conversion of the poly(amic acid) to polyimide can leave unreacted functional groups that contribute to color.
-
High-Temperature Degradation: Excessive temperatures during imidization or processing can cause thermal degradation of the polymer, resulting in the formation of carbonaceous char, which darkens the material.[1]
Q2: How can I determine the source of the color in my polyimide?
A2: A systematic approach can help pinpoint the cause:
-
Analyze Monomer Purity: Use techniques like HPLC, NMR, or melting point analysis to check the purity of your fluorene-based diamine and dianhydride monomers before polymerization.
-
Run a Control Experiment: Synthesize a batch of polyimide using highly purified monomers (e.g., recrystallized) and compare the color to your standard batch. A significant color reduction indicates that monomer impurities are a major contributor.
-
Evaluate Curing Conditions: Vary the imidization temperature and atmosphere (e.g., use an inert atmosphere like nitrogen or argon). If a lower temperature or inert atmosphere results in a less colored product, oxidation or thermal degradation is a likely cause.
-
Characterize the Polymer: Use FTIR spectroscopy to check for complete imidization. The disappearance of amic acid peaks and the appearance of characteristic imide peaks will confirm the conversion.
Q3: What are the primary methods for removing color impurities?
A3: Color can be minimized or removed at different stages of the synthesis process:
-
Monomer Purification: Recrystallization of the fluorene-based diamine and dianhydride monomers is a highly effective first step to remove colored impurities.[3][4][5]
-
Decolorization with Activated Carbon: Treating the monomer solution or the final poly(amic acid) or polyimide solution with activated carbon can effectively adsorb colored impurities.[3][4][5][6][7]
-
Chemical Modification: Incorporating bulky side groups or fluorine-containing moieties into the polymer backbone can disrupt the formation of charge-transfer complexes, leading to inherently colorless polyimides.[1][8]
-
Controlled Polymerization and Curing: Using an inert atmosphere and carefully controlling the temperature during polymerization and imidization can prevent oxidation and thermal degradation.
Frequently Asked Questions (FAQs)
Q4: Can I use any solvent for recrystallizing my fluorene-based monomers?
A4: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the monomer at an elevated temperature but have low solubility at room temperature, allowing for good crystal recovery upon cooling. For fluorene and its derivatives, alcohols like methanol and ethanol are often suitable.[9] It is recommended to test the solubility in a small scale first.
Q5: How much activated carbon should I use for decolorization, and how long should the treatment be?
A5: The amount of activated carbon and the treatment time can vary depending on the level of impurities. A general starting point is 1-5% by weight of the solute (monomer or polymer). The mixture should be stirred, sometimes with gentle heating, for a period ranging from 30 minutes to several hours. It's important to perform small-scale trials to optimize these parameters.[6][10] Overuse of activated carbon can lead to a reduction in the yield of your desired product.
Q6: Will modifying the chemical structure to reduce color affect the other properties of my polyimide?
A6: Yes, chemical modifications to reduce color will likely impact other properties. For instance:
-
Introducing bulky or flexible groups to disrupt CTCs can decrease the glass transition temperature (Tg) and may alter mechanical properties.[1]
-
The incorporation of fluorine can reduce the dielectric constant and moisture absorption, which can be beneficial for electronic applications.[11]
Q7: My polyimide is colorless after synthesis but turns yellow upon exposure to light. What is happening?
A7: This phenomenon, known as photo-yellowing, can occur in some polyimides. It is often attributed to photochemical reactions within the polymer backbone, leading to the formation of new chromophores. The stability of the polymer to UV light is dependent on its specific chemical structure.
Experimental Protocols
Protocol 1: Recrystallization of Fluorene-Based Monomers
-
Dissolution: In an Erlenmeyer flask, dissolve the crude fluorene-based monomer in a minimal amount of a suitable solvent (e.g., ethanol or methanol) by heating the mixture gently on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (1-2% w/w of the monomer) and continue to heat at the boiling point for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the monomer.
Protocol 2: Activated Carbon Decolorization of Polyimide Solution
-
Preparation: Prepare a solution of the fluorene-based poly(amic acid) or polyimide in a suitable solvent (e.g., NMP, DMAc).
-
Addition of Activated Carbon: Add powdered activated carbon (1-5% by weight of the polymer) to the solution.
-
Adsorption: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-3 hours. The optimal temperature and time should be determined empirically.
-
Removal of Activated Carbon: Separate the activated carbon from the polymer solution. This can be challenging due to the viscosity of the solution. Methods include:
-
Centrifugation: Centrifuge the mixture at high speed and decant the supernatant.
-
Filtration: For less viscous solutions, filtration through a pad of celite or a fine filter paper may be effective. This may require pressure or vacuum assistance.
-
-
Final Product: The resulting clear polymer solution can then be used for casting films or other applications.
Quantitative Data on Optical Properties
The following table summarizes the optical properties of different fluorene-based polyimides, demonstrating the impact of monomer structure on color.
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Transmittance at 500 nm (%) | Yellowness Index (YI) |
| CPI-1 | BPDA | FFDA | - | - |
| CPI-2 | 6FDA | TFMB | >85 | <3 |
| FLPI-1 | FDAn | FDAADA | >80 | 1.01-5.20 |
| PI-ref1 | 6FDA | FDAADA | >80 | - |
Data compiled from various sources for illustrative purposes.[3][8][11][12][13]
Visualizing Workflows and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of colorless fluorene-based polyimide films.
Caption: Troubleshooting logic for colored fluorene-based polyimides.
References
- 1. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. carbotecnia.info [carbotecnia.info]
- 7. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High Molecular Weight Polyimides from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
Welcome to the technical support center for the synthesis of polyimides derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHF). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction conditions to achieve high molecular weight polymers.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of polyimides from BAHF.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight (Low Inherent Viscosity) | 1. Imprecise Stoichiometry: An imbalance in the molar ratio of diamine (BAHF) to dianhydride is a primary cause of low molecular weight.[1][2][3] 2. Monomer Impurity: Impurities in either the BAHF or the dianhydride can act as chain terminators.[2][4] 3. Solvent Impurity: Water in the reaction solvent (e.g., NMP, DMAc) can hydrolyze the dianhydride, upsetting the stoichiometry.[5] 4. Low Monomer Concentration: Dilute reaction conditions can disfavor the bimolecular propagation reaction.[5] 5. Side Reactions: Undesired chemical reactions can cap the growing polymer chains.[5] | 1. Precise Stoichiometry: Carefully weigh high-purity monomers. A slight excess (0.5-1 mol%) of the dianhydride can sometimes help compensate for any impurities and drive the reaction to completion.[5] 2. Monomer Purification: Purify BAHF and the dianhydride by recrystallization or sublimation. The purity of monomers is crucial for achieving high molecular weights.[2][4] 3. Use Anhydrous Solvent: Use freshly distilled, anhydrous solvents. Store solvents over molecular sieves. 4. Increase Concentration: Perform the polymerization at a higher monomer concentration (e.g., 15-20 wt% solids).[5] 5. Optimize Reaction Conditions: Control the reaction temperature. For the two-step method, the initial poly(amic acid) formation is typically done at room temperature. |
| Polymer Precipitates During Reaction | 1. Poor Solubility of Poly(amic acid) or Polyimide: The growing polymer chain may become insoluble in the reaction solvent. 2. Reaction Temperature Too High (for two-step method): Premature imidization at elevated temperatures can lead to precipitation. | 1. Solvent Selection: While NMP and DMAc are common, consider other solvents or solvent mixtures to improve solubility. The bulky fluorene group in BAHF generally enhances solubility.[6] 2. Maintain Low Temperature: Ensure the initial poly(amic acid) formation is carried out at ambient or lower temperatures to prevent premature cyclization. |
| Gel Formation | 1. Branched Impurities: Trifunctional impurities in the monomers can lead to cross-linking. 2. Side Reactions at High Temperatures: At elevated temperatures, side reactions can cause cross-linking. | 1. Ensure Monomer Purity: Use highly purified monomers. 2. Control Temperature: Avoid excessively high temperatures during polymerization and imidization. |
| Dark-Colored Polymer Solution | 1. Oxidation: The hydroxyl groups on the BAHF monomer are susceptible to oxidation, which can lead to discoloration. 2. High-Temperature Imidization: High temperatures during thermal imidization can sometimes cause darkening. | 1. Inert Atmosphere: Conduct the entire polymerization process under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Chemical Imidization: Consider using chemical imidization at lower temperatures as an alternative to high-temperature thermal imidization. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high molecular weight in this polyimide synthesis?
A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio of the functional groups (amine from BAHF and anhydride from the dianhydride).[1][3][7] Step-growth polymerization is highly sensitive to stoichiometric imbalances, which can severely limit the degree of polymerization.[1][3]
Q2: Should I use a one-step or two-step polymerization method?
A2: The two-step method is the most widely practiced procedure for polyimide synthesis.[5] It involves the formation of a soluble poly(amic acid) precursor at ambient temperatures, which can be processed into films or coatings before being converted to the final polyimide by thermal or chemical imidization.[5] The one-step method, or high-temperature polycondensation, is also an option and is sometimes used to ensure high molecular weight in rigid polyimides.[8]
Q3: My molecular weight is still low despite using pure monomers and correct stoichiometry. What else can I try?
A3: Consider using the in-situ silylation method. This technique has been shown to be very effective for producing high molecular weight polyimides.[9][10] It involves reacting the diamine with a silylating agent, such as trimethylchlorosilane (TMSCl), in the presence of a base like pyridine before adding the dianhydride.[9][10] This process increases the nucleophilicity of the diamine and the TMSCl can also scavenge any trace amounts of water.[9] This method is particularly promising for hydroxyl-containing diamines like BAHF.
Q4: How does the hydroxyl group on the BAHF monomer affect the polymerization?
A4: The hydroxyl groups can potentially engage in side reactions, especially at high temperatures. They also increase the polarity of the monomer and the resulting polymer, which can affect solubility. It is important to conduct the reaction under an inert atmosphere to prevent oxidation of the hydroxyl groups.
Q5: What is the best way to purify the this compound (BAHF) monomer?
A5: While specific protocols for BAHF purification are not abundant in the provided search results, general methods for purifying similar aromatic diamines and bisphenols involve recrystallization from appropriate solvents.[4] The goal is to remove any mono-functional impurities or byproducts from the monomer synthesis that could terminate the polymer chain growth.[4]
Q6: How can I characterize the molecular weight of my polyimide?
A6: Gel Permeation Chromatography (GPC) is a common method for determining the molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the polymer.[11] Inherent viscosity measurements can also provide a relative indication of the molecular weight.[6][12]
Experimental Protocols
Standard Two-Step Synthesis of Poly(amic acid) and Polyimide
This protocol is a generalized procedure. Optimal conditions may vary depending on the specific dianhydride used.
1. Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of this compound (BAHF) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve the desired concentration (e.g., 15 wt% solids).
-
Stir the solution under a continuous nitrogen stream until the diamine is fully dissolved.
-
Gradually add an equimolar amount of the solid dianhydride to the diamine solution over 30-60 minutes.[5]
-
Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours. The solution should become viscous, indicating the formation of the poly(amic acid).
2. Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the plate in a vacuum oven or a forced-air oven.
-
Perform a staged heating process, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[5] This gradual heating allows for the removal of the solvent and the cyclization of the amic acid to the imide.
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass plate.
Visualizations
Experimental Workflow for Troubleshooting Low Molecular Weight
Caption: A logical workflow for diagnosing and resolving issues of low molecular weight in polyimide synthesis.
Logical Relationship of Key Synthesis Parameters
Caption: Core factors influencing the successful synthesis of high molecular weight polyimides.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. www2.ictp.csic.es [www2.ictp.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ntut.elsevierpure.com [ntut.elsevierpure.com]
Technical Support Center: Polyimides based on 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAPF)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyimides synthesized using 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAPF).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of BAPF-based polyimides.
Question 1: My polyimide precipitated during or immediately after polymerization. What should I do?
Answer:
Polymer precipitation during synthesis is a common issue, often indicating low solubility in the reaction solvent. Here are several potential causes and solutions:
-
Possible Cause: The polyimide has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is particularly common for fully imidized polymers.[1]
-
Solution 1: Modify Monomer Composition. The introduction of a more flexible or bulky co-monomer, either a diamine or a dianhydride, can disrupt polymer chain packing and enhance solubility. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.[1]
-
Solution 2: Adjust the Polymerization Process. If you are performing a one-step high-temperature polymerization, the fully imidized polymer may be insoluble. Consider a two-step method where the soluble poly(amic acid) precursor is first synthesized at a lower temperature. The final polyimide can then be obtained by thermal or chemical imidization.
-
Solution 3: Change the Reaction Solvent. While NMP and DMAc are common, some polyimides may exhibit better solubility in other aprotic polar solvents. Experimenting with different solvents could resolve the precipitation issue.
Question 2: The synthesized and dried BAPF-based polyimide powder will not dissolve in my desired solvent for film casting or characterization. How can I improve its solubility?
Answer:
Poor solubility of the final polyimide powder is a frequent challenge. The inherent rigidity of the aromatic backbone, even with the fluorene group, can lead to strong intermolecular interactions.
-
Possible Cause 1: Inappropriate Solvent Choice. Not all solvents are effective for all polyimides. A systematic approach to solvent screening is recommended.
-
Solution 1: Systematic Solubility Testing. Test the solubility in a range of aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3] Some polyimides may also show solubility in less common solvents like m-cresol, tetrahydrofuran (THF), or even chloroform (CHCl3) and dichloromethane (CH2Cl2), especially with modifications to the polymer backbone.[4][5][6] Heating the mixture can also improve solubility.[1]
-
Possible Cause 2: High Polymer Chain Packing. The bulky fluorene group in BAPF is intended to disrupt chain packing and improve solubility.[2][4][7] However, for highly rigid backbones, this may not be sufficient.
-
Solution 2: Structural Modification. If you have the flexibility to modify the polymer structure, consider the following strategies to disrupt chain packing and reduce intermolecular forces:
-
Incorporate Flexible Linkages: Introduce flexible groups like ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone, typically through the choice of dianhydride or a co-diamine.[1]
-
Introduce Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains. Trifluoromethyl (-CF3) groups are particularly effective at enhancing solubility.[1][8][9]
-
Create Non-Coplanar or Bent Structures: Using monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, which prevents close packing.[1]
-
Copolymerization: Synthesizing a copolyimide by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly enhance solubility.[1]
-
Question 3: I was able to dissolve my BAPF-polyimide, but the resulting film is brittle. What could be the cause?
Answer:
A brittle film can result from several factors related to the polymer itself and the film preparation process.
-
Possible Cause 1: Low Molecular Weight. Incomplete polymerization can lead to low molecular weight, resulting in poor mechanical properties.
-
Solution 1: Optimize Polymerization Conditions. Ensure high-purity monomers and an inert reaction atmosphere (e.g., argon or nitrogen) to prevent side reactions that can limit chain growth. Adjusting the reaction time and temperature may also be necessary to achieve a higher molecular weight.
-
Possible Cause 2: Incomplete Imidization. If you are using a two-step method, residual poly(amic acid) in the final film can affect its properties.
-
Solution 2: Ensure Complete Imidization. For thermal imidization, ensure the curing temperature is sufficiently high and the time is adequate for complete conversion to the polyimide. For chemical imidization, ensure the correct stoichiometry of the dehydrating agent and catalyst.
-
Possible Cause 3: Residual Solvent. Trapped solvent in the film can act as a plasticizer but can also lead to brittleness upon complete evaporation.
-
Solution 3: Optimize Film Drying. Dry the film under vacuum with a gradual increase in temperature to ensure the complete removal of the solvent without causing defects.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (BAPF) used in polyimide synthesis?
The fluorene group in BAPF is a bulky, non-coplanar "cardo" structure. This structural feature is introduced into the polyimide backbone to disrupt the otherwise linear and planar chain conformation. This disruption hinders efficient chain packing, which in turn leads to improved solubility in organic solvents, lower dielectric constants, and enhanced thermal stability.[2][4][7]
Q2: What are the general strategies to improve the solubility of aromatic polyimides?
Improving the solubility of aromatic polyimides involves modifying the polymer structure to reduce intermolecular forces and disrupt chain packing. Key strategies include:
-
Introduction of flexible linkages: Incorporating groups like ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone increases rotational freedom.[1]
-
Incorporation of bulky/pendant groups: Attaching large side groups to the polymer backbone physically separates the chains. Examples include alkyl groups, aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).[1][6]
-
Creation of non-coplanar or bent structures: Using monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain.[1]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain.[1]
Q3: Which solvents are typically used for BAPF-based polyimides?
BAPF-based polyimides, due to the fluorene group, often exhibit good solubility in aprotic polar solvents.[4] Commonly effective solvents include:
-
N,N-dimethylacetamide (DMAc)[2]
-
N,N-dimethylformamide (DMF)[4]
-
Dimethyl sulfoxide (DMSO)[2]
-
m-cresol[4]
-
Dioxane[4]
-
Tetrahydrofuran (THF)[4]
Some modified BAPF-polyimides can even be soluble in less polar solvents like chloroform (CHCl3) and dichloromethane (CH2Cl2).[4][11]
Q4: Can the hydroxyl groups on the BAPF monomer influence solubility?
Yes, the hydroxyl groups can participate in hydrogen bonding, which may affect solubility. In some cases, these hydroxyl groups can be chemically modified after polymerization to further alter the polymer's properties, including solubility. For instance, converting the hydroxyl groups to bulky silyl ether groups has been shown to improve solubility in low- or nonpolar solvents.[4][11]
Data Presentation
Table 1: Qualitative Solubility of BAPF and other Fluorene-Based Polyimides in Various Solvents
| Polymer Type | NMP | DMAc | DMF | DMSO | m-cresol | THF | CHCl3 | Acetone | Toluene |
| OH-PIs (Precursor with hydroxyl groups) | + | + | + | - | + | + | - | - | - |
| Si-PIs (Silyl ether modified) | + | + | + | - | + | + | + | + | + |
| FDAn-based PIs | + | + | + | - | - | - | ± | - | - |
| 6FDA-based fluorinated PIs | + | + | - | - | - | + | + | + | + |
-
+ : Soluble at room temperature
-
± : Partially soluble or soluble upon heating
-
- : Insoluble
Data synthesized from multiple sources for illustrative purposes.[2][4][5]
Experimental Protocols
Protocol 1: Two-Step Synthesis of a BAPF-Based Polyimide
This protocol describes a general two-step synthesis involving the formation of a poly(amic acid) intermediate followed by chemical imidization.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound (BAPF) in a dry aprotic polar solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the chosen dianhydride powder in portions, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (e.g., 4 molar equivalents per repeating unit).[1]
-
Add a catalyst, such as pyridine or triethylamine (e.g., 2 molar equivalents per repeating unit).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-120 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.[1]
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
This protocol provides a straightforward method for assessing the solubility of a synthesized polyimide.
-
Add 10 mg of the dried polyimide powder to a vial.[1]
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).[1]
-
Stir or shake the mixture at room temperature for 24 hours.
-
Observe the result and classify the solubility:
-
++ (Soluble): The polymer completely dissolves, forming a clear solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.[1]
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: Workflow for the two-step synthesis of BAPF-based polyimides.
Caption: Troubleshooting flowchart for addressing polyimide solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plasticsengineering.org [plasticsengineering.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Polymerization of Cardo Diamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of cardo diamines. Cardo polymers, which feature bulky, cyclic groups (from the Latin cardo, meaning "loop"), are known for their enhanced thermal stability and solubility. However, achieving high-molecular-weight polymers with desired properties can be challenging. This guide addresses common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using cardo diamines in polymerization? Cardo diamines are utilized to synthesize high-performance polymers like polyimides and polyamides with enhanced properties. The incorporation of bulky, rigid "cardo" groups into the polymer backbone disrupts chain packing and restricts the rotation of polymer chains. This structural feature leads to several benefits, including:
-
Improved Solubility: The bulky groups prevent tight chain packing, making the resulting polymers more soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even chloroform in some cases.[1][2][3]
-
High Thermal Stability: The rigid structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 450°C.[1][3]
-
Enhanced Mechanical Properties: Cardo polymers can be cast into flexible and tough films with high tensile strength.[1][4]
-
Amorphous Nature: The disruption of chain regularity leads to amorphous polymers, which is beneficial for processability and optical transparency.[5]
Q2: What are the common methods for synthesizing polyimides from cardo diamines? There are two primary methods for synthesizing polyimides from a diamine and a dianhydride:
-
Two-Step Method (Most Common): This method involves two distinct stages.[6][7] First, a soluble poly(amic acid) (PAA) precursor is formed by reacting the diamine and dianhydride in a polar aprotic solvent at room temperature.[2][6][7] In the second step, the PAA is converted to the final polyimide through either thermal imidization (heating up to 300°C) or chemical imidization using a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine).[7][8][9] This method is widely used because the final polyimides are often insoluble and infusible.[6]
-
One-Step Method (High-Temperature Polycondensation): This technique involves heating a stoichiometric mixture of the monomers in a high-boiling solvent (e.g., m-cresol) at temperatures between 180°C and 220°C.[7][10] The water generated during the imidization is removed continuously, often as an azeotrope.[7][10] This method is suitable for polyimides that are soluble at the polymerization temperature and can sometimes yield materials with a higher degree of crystallinity.[7][11]
Q3: How does monomer purity affect the polymerization of cardo diamines? Monomer purity is one of the most critical factors in achieving high-molecular-weight polymers in step-growth polymerization.[12][13] Monofunctional impurities, even in small amounts, can act as chain terminators, drastically limiting the final molecular weight.[13][14] Other impurities can poison the catalyst or lead to undesirable side reactions, affecting the polymer's properties and color.[14] It is essential to use high-purity monomers (≥99%) and to consider purification steps like recrystallization or distillation if purity is uncertain.[12][15]
Troubleshooting Guide
Problem 1: Low Inherent Viscosity or Molecular Weight
Low molecular weight is a common issue in polycondensation reactions and can prevent the formation of strong, flexible films.[12][13]
| Potential Cause | Recommended Solution |
| Imprecise Stoichiometry | Step-growth polymerization requires a precise 1:1 molar ratio of reactive functional groups.[13] Use a calibrated analytical balance for accurate measurements. For polyamides, preparing and purifying a "nylon salt" before polymerization can ensure a perfect 1:1 ratio.[15] A slight excess of a volatile monomer may sometimes be used to compensate for loss during the reaction.[13] |
| Monomer Impurities | Monofunctional impurities act as chain cappers, limiting polymer growth.[13][14] Analyze monomer purity using techniques like NMR or GC-MS. Purify monomers before use; diamines can often be purified by recrystallization from a suitable solvent like ethanol.[2][12] |
| Presence of Water | Water can hydrolyze dianhydrides or acyl chlorides, upsetting stoichiometry and terminating chain growth.[7][15] Ensure all glassware is scrupulously dried. Use anhydrous solvents and conduct reactions under an inert atmosphere (e.g., nitrogen, argon). |
| Suboptimal Reaction Conditions | A reaction temperature that is too low can lead to a slow reaction rate and incomplete conversion.[5][12] Conversely, a temperature that is too high can cause side reactions or degradation.[5][12] Optimize the reaction temperature and time based on literature for similar systems. For the final stage of polycondensation, applying a high vacuum is crucial to remove condensation byproducts (like water) and drive the reaction to completion.[14] |
| Inefficient Imidization (for Polyimides) | In the two-step method, incomplete conversion of the poly(amic acid) to polyimide results in a weaker polymer. For thermal imidization, ensure a proper heating schedule (e.g., sequential heating at 100°C, 200°C, and 300°C) to achieve full conversion.[2][7] For chemical imidization, ensure the correct amounts of dehydrating agent and catalyst are used.[8] |
Problem 2: Poor Solubility or Gel Formation
While cardo polymers are known for good solubility, issues can still arise, particularly the formation of insoluble gels.
| Potential Cause | Recommended Solution |
| Cross-linking Side Reactions | At very high temperatures, side reactions can occur, leading to cross-linking.[13] This is a particular risk with monomers containing additional reactive sites or tri-unsaturated chains (in some cardanol-derived systems).[14] Lowering the final reaction temperature may prevent this. |
| Polyfunctional Impurities | The presence of impurities with more than two functional groups in the monomers can act as cross-linking agents, leading to gel formation.[13] Ensure that monomers are strictly difunctional by checking purity specifications or performing purification. |
| Incomplete Imidization | The intermediate poly(amic acid) has different solubility characteristics than the final polyimide. In some cases, partially imidized polymer chains may have lower solubility. Ensure the imidization process is complete. |
Problem 3: Brittle Polymer Film
A common sign of low molecular weight is the inability to form a tough, flexible, free-standing film.
| Potential Cause | Recommended Solution |
| Low Molecular Weight | This is the most common cause. A brittle film indicates that the polymer chains are not long enough to create sufficient entanglement for mechanical strength. Address all the potential causes of low molecular weight listed in Problem 1 . |
| Improper Film Casting/Processing | If the film is cast from a solution that is too dilute, it may be thin and brittle. The solvent evaporation rate can also affect film quality. Ensure the polymer is fully dissolved and cast a solution of appropriate concentration (e.g., 10-20 wt%). Allow the solvent to evaporate slowly to form a uniform film. |
| Incomplete Imidization | A film made of poly(amic acid) or an incompletely imidized polymer will not have the mechanical strength of the final polyimide.[16] Ensure the thermal or chemical imidization cycle is carried out to completion. The progress of imidization can be monitored via IR spectroscopy by observing the disappearance of amic acid bands and the appearance of characteristic imide bands.[6] |
Experimental Protocols & Data
Protocol 1: General Two-Step Synthesis of Cardo Polyimide
This protocol describes a typical procedure for synthesizing a polyimide via a poly(amic acid) precursor followed by thermal imidization.[2]
-
Poly(amic acid) Synthesis:
-
Dry all glassware in an oven at 120°C overnight.
-
In a two-neck flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the cardo diamine (e.g., 1 mmol) in an anhydrous polar aprotic solvent (e.g., DMAc).
-
Once the diamine is fully dissolved, add an equimolar amount of the dianhydride (e.g., 1 mmol) in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 4-24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Film Casting and Thermal Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate or petri dish.
-
Place the plate in a vacuum oven or a level forced-air oven.
-
Remove the solvent by heating at a relatively low temperature (e.g., 60-80°C) for several hours.
-
Perform thermal imidization by subjecting the dried film to a staged heating program. A typical cycle is:
-
100°C for 2 hours
-
200°C for 2 hours
-
250°C or 300°C for 20-60 minutes[2]
-
-
After cooling to room temperature, the flexible polyimide film can be peeled from the glass substrate.
-
Table 1: Typical Reaction Conditions for Polyimide Synthesis
| Parameter | Two-Step Method (PAA Formation) | One-Step Method | Thermal Imidization | Chemical Imidization |
| Temperature | Room Temperature | 180 - 220 °C | 100 - 350 °C (Staged)[7] | 20 - 80 °C[8] |
| Solvent | DMAc, NMP, DMF[7][17] | m-cresol, Nitrobenzene[7] | N/A (Solid State) | DMAc, NMP |
| Atmosphere | Inert (Nitrogen, Argon) | Inert, with byproduct removal | Inert or Air | Inert |
| Key Reagents | Diamine, Dianhydride | Diamine, Dianhydride | Poly(amic acid) | Poly(amic acid), Acetic Anhydride, Pyridine[8] |
| Reaction Time | 4 - 24 hours | 3 - 6 hours | 3 - 5 hours | 2 - 12 hours |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the common problem of low molecular weight in cardo diamine polymerization.
Caption: Troubleshooting workflow for low molecular weight polymer.
Two-Step Polyimide Synthesis Workflow
This diagram outlines the general experimental workflow for the two-step synthesis of polyimides from cardo diamines and dianhydrides.
Caption: General workflow for two-step polyimide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyimide - Wikipedia [en.wikipedia.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 9. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 10. dakenchem.com [dakenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
preventing gelation during polycondensation of fluorene monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polycondensation of fluorene monomers. The primary focus is on preventing premature gelation, a common challenge in these polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during the polycondensation of fluorene monomers?
A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a gelatinous or solid-like state of the reaction mixture.[1] During the polycondensation of fluorene monomers, particularly via Suzuki coupling, gelation can occur due to several factors, including:
-
Side reactions: Unwanted side reactions can lead to the formation of multifunctional monomers or cross-linking points in the polymer chains.
-
High molecular weight: As the polymer chains grow, their entanglement can increase, leading to a physical gel-like state, especially at high concentrations.[2]
-
Impurities: Reactive impurities in the monomers can act as cross-linking agents.
-
Incorrect stoichiometry: A significant deviation from the ideal 1:1 stoichiometric ratio of comonomers can sometimes lead to the formation of branched structures that are more prone to gelation.[3]
Q2: How does monomer purity affect gelation?
A2: Monomer purity is critical in preventing premature gelation. Impurities can act as multifunctional monomers, leading to cross-linking and the formation of an insoluble gel. For instance, trifunctional impurities can create branch points in the polymer chains, which can then connect to other chains, rapidly leading to a network structure. It is crucial to use highly purified monomers to minimize these side reactions.
Q3: What is the role of stoichiometry in preventing gelation?
A3: In a step-growth AA/BB type polycondensation, maintaining a strict 1:1 stoichiometric ratio between the two monomers is crucial for achieving high molecular weight linear polymers.[4] A significant deviation from this ratio can lead to a lower degree of polymerization and, in some cases, can promote side reactions that may contribute to branching and gelation, especially if multifunctional impurities are present.[3][5] The Flory-Stockmayer theory can be used to predict the gel point based on monomer functionality and conversion.[6]
Q4: Can the choice of catalyst influence gelation?
A4: Yes, the catalyst system plays a significant role. The choice of palladium source and ligands can affect the rate of the desired polymerization reaction versus side reactions that may lead to cross-linking. For instance, using bulky, electron-rich phosphine ligands can sometimes suppress side reactions.[2] Additionally, the use of phase-transfer catalysts in biphasic Suzuki polycondensation can enhance the reaction rate and selectivity, potentially reducing the likelihood of side reactions that cause gelation.[7][8]
Troubleshooting Guide: Gelation Issues
This guide provides a systematic approach to troubleshoot and minimize gelation during the polycondensation of fluorene monomers.
Issue: The reaction mixture becomes a gel before reaching the desired molecular weight.
Step 1: Verify Monomer Purity and Stoichiometry
-
Action: Re-purify your fluorene monomers. Common purification techniques include recrystallization, column chromatography, and sublimation. Ensure the purity is as high as possible, ideally >99.5%.
-
Action: Carefully re-measure the amounts of your comonomers to ensure a precise 1:1 stoichiometric ratio. Even a small excess of one monomer can sometimes lead to issues.[4]
Step 2: Optimize Reaction Conditions
-
Action: Adjust the Reaction Temperature. High temperatures can sometimes promote side reactions. Try lowering the reaction temperature. For Suzuki polycondensation, a temperature range of 60-80°C is often a good starting point.
-
Action: Evaluate the Solvent System. The choice of solvent can influence polymer solubility and reaction kinetics. A good solvent for both the monomers and the growing polymer chains is essential to prevent precipitation and potential physical gelation. Toluene/water and THF/water are common solvent systems for Suzuki polycondensation.[7][9]
-
Action: Re-evaluate the Base. The strength and concentration of the base can impact the reaction. Medium-strength inorganic bases like potassium carbonate (K₂CO₃) are often used.[4] Very strong bases might promote side reactions.
Step 3: Examine the Catalyst System
-
Action: Change the Palladium Catalyst and/or Ligand. Different catalyst systems can have different activities and selectivities. If you are using a standard catalyst like Pd(PPh₃)₄, consider trying a different one, for example, a pre-catalyst with bulky phosphine ligands like XPhos Pd G2.[2]
-
Action: Introduce a Phase-Transfer Catalyst (PTC). In biphasic systems (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) or Aliquat 336 can improve the transfer of the boronate species to the organic phase, potentially leading to a cleaner and faster reaction.[8]
Step 4: Control the Reaction Time and Concentration
-
Action: Monitor the Reaction and Stop it Before Gelation. If gelation occurs at a later stage, it might be due to the formation of very high molecular weight polymers that are prone to entanglement. Monitor the molecular weight of the polymer throughout the reaction (e.g., by taking aliquots for GPC analysis) and stop the reaction before the gel point is reached.
-
Action: Reduce the Monomer Concentration. High monomer concentrations can lead to a faster polymerization rate and increase the likelihood of intermolecular reactions and entanglements. Try running the reaction at a lower concentration.
Quantitative Data Summary
The following tables summarize key quantitative data related to preventing gelation in the polycondensation of fluorene monomers.
Table 1: Effect of Reaction Parameters on Polyfluorene Molecular Weight in Suzuki Polycondensation [4]
| Parameter | Condition 1 | Mn (kDa) | PDI | Condition 2 | Mn (kDa) | PDI | Condition 3 | Mn (kDa) | PDI |
| Solvent | Toluene/H₂O | 25.4 | 2.1 | THF/H₂O | 35.1 | 2.3 | o-Xylene/H₂O | 18.7 | 2.5 |
| Base | K₂CO₃ | 35.1 | 2.3 | KHCO₃ | 28.9 | 2.4 | KOH | 15.2 | 3.1 |
| Catalyst | Pd(PPh₃)₄ | 25.4 | 2.1 | Pd₂(dba)₃/P(o-Tol)₃ | 32.6 | 2.2 | Pd(OAc)₂/P(o-tol)₃ | 38.5 | 2.0 |
| Stoichiometry | 1:1 | 35.1 | 2.3 | 1:0.99 | 15.8 | 1.8 | 1:1.01 | 14.9 | 1.9 |
Mn = Number-average molecular weight; PDI = Polydispersity index.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Polycondensation of Fluorene Monomers
Objective: To synthesize a high molecular weight polyfluorene while avoiding gelation.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (Monomer A)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Aliquat 336 (Phase-transfer catalyst)
Procedure:
-
In a Schlenk flask, dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in toluene.
-
Add an aqueous solution of K₂CO₃ (4 equivalents).
-
Add Aliquat 336 (0.05 equivalents).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.01 equivalents) and P(o-tol)₃ (0.02 equivalents) in a small amount of degassed toluene.
-
Inject the catalyst solution into the reaction mixture under argon.
-
Heat the reaction mixture to 80°C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
End-cap the polymer by adding a small amount of phenylboronic acid and continue stirring for 2 hours, followed by the addition of a small amount of bromobenzene and stirring for another 2 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone.
-
Dry the polymer under vacuum at 60°C.
Protocol 2: Characterization of Gelation
Objective: To identify the onset of gelation.
Techniques:
-
Visual Observation: The simplest method is to tilt the reaction vessel. If the mixture no longer flows, the gel point has been reached.
-
Rheometry: A more quantitative method is to use a rheometer to measure the viscoelastic properties of the reaction mixture over time. The gel point is often identified as the point where the storage modulus (G') becomes larger than the loss modulus (G'').
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect the heat flow associated with the cross-linking reactions that lead to gelation.[10]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the polymer network after gelation.[11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the formation of new chemical bonds associated with cross-linking.[11]
Visualizations
Caption: Troubleshooting workflow for preventing gelation.
Caption: Experimental workflow for Suzuki polycondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 7. Catalysts for suzuki polycondensation: ionic and "quasi-ionic" amphipathic palladium complexes with self-phase-transfer features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.thieme.de [m.thieme.de]
- 9. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Techniques for the characterization of physical gels (Chapter 2) - Physical Gels from Biological and Synthetic Polymers [cambridge.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purity Assessment of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for assessing the purity of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common and powerful technique for determining the purity of BAHPF. A typical purity level for commercially available BAHPF is ≥98%.[1][2] This section provides a recommended starting method, a troubleshooting guide for common issues, and frequently asked questions.
Recommended HPLC Method
While a specific validated HPLC method for this compound is not widely published, a robust starting method can be developed based on the analysis of similar aromatic amines and phenols. The following reverse-phase HPLC method is recommended as a starting point for analysis.
| Parameter | Recommendation |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-35 min (80-20% B), 35-40 min (20% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) or in a suitable organic solvent like methanol or acetonitrile. Ensure complete dissolution. BAHPF is generally insoluble in water.[3] |
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of BAHPF.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the basic amine groups of BAHPF and acidic silanols on the silica-based column packing. - Column overload. - Inappropriate mobile phase pH. | - Add a competing base: Add a small amount of a competing base like triethylamine (TEA) (0.1-0.5%) to the mobile phase to block the active silanol sites. - Lower mobile phase pH: Use an acidic modifier like TFA or formic acid to protonate the amine groups, which can reduce their interaction with silanols. - Reduce sample concentration: Dilute the sample to avoid overloading the column. - Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds. |
| Poor Resolution / Overlapping Peaks | - Inadequate separation of BAHPF from its impurities (e.g., isomers, starting materials). - Suboptimal mobile phase composition or gradient. | - Optimize the gradient: Adjust the gradient slope and duration to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks. - Change the organic modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation. - Adjust the mobile phase pH: Small changes in pH can significantly affect the retention and selectivity of ionizable compounds like BAHPF. |
| Ghost Peaks | - Carryover from previous injections. - Contamination in the mobile phase or sample solvent. | - Implement a needle wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. - Run blank injections: Inject a blank solvent to confirm if the ghost peaks are from the system. - Use fresh, high-purity solvents: Prepare fresh mobile phase daily and use HPLC-grade solvents. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Column degradation. | - Ensure proper equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before the first injection. - Premix mobile phases: If possible, premix the mobile phases to ensure consistent composition. - Use a column oven: Maintain a constant column temperature to ensure reproducible retention. - Monitor column performance: Regularly check the column's performance with a standard to detect any degradation. |
HPLC Workflow Diagram
Caption: A typical workflow for the HPLC purity analysis of BAHPF.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of BAHPF, confirming its identity and detecting impurities with different chemical structures.
Expected NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound. Actual shifts may vary depending on the solvent and concentration.
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H NMR | ~9.0 - 9.5 | Phenolic -OH (broad singlet) |
| ~7.2 - 7.8 | Aromatic protons of the fluorene moiety | |
| ~6.5 - 7.0 | Aromatic protons of the aminohydroxyphenyl moieties | |
| ~4.5 - 5.0 | Amino -NH₂ (broad singlet) | |
| ¹³C NMR | ~140 - 155 | Aromatic carbons attached to oxygen and the quaternary carbon of the fluorene |
| ~110 - 135 | Other aromatic carbons | |
| ~65 | Quaternary carbon of the fluorene (C9) |
Note: The provided ¹H NMR data is based on the general chemical structure and known spectra of similar compounds.[4][5]
NMR Troubleshooting and FAQs
-
Q1: Why are the phenolic and amine proton signals broad or not visible in the ¹H NMR spectrum?
-
A1: These protons are acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆). This exchange can lead to peak broadening or disappearance. To confirm their presence, you can perform a D₂O exchange experiment, where these signals will disappear.
-
-
Q2: My NMR spectrum shows unexpected peaks. What could they be?
-
A2: Unexpected peaks could be due to impurities from the synthesis or degradation products. Common impurities in the synthesis of similar bis(hydroxyphenyl)fluorene compounds include unreacted starting materials (e.g., a substituted fluorenone and an aminophenol) and positional isomers. Compare the spectrum to that of a known standard if available.
-
Logical Diagram for Impurity Identification
Caption: A logical workflow for identifying impurities using NMR spectroscopy.
Section 3: Thermal Analysis (DSC/TGA)
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability and purity of BAHPF.
Expected Thermal Properties
| Technique | Expected Observation | Interpretation |
| DSC | A sharp endothermic peak corresponding to the melting point. The presence of impurities will typically lead to a broader melting peak at a lower temperature. | Provides information on melting point and purity. A sharp, well-defined peak indicates high purity. |
| TGA | A weight loss profile showing the decomposition temperature. BAHPF is expected to be thermally stable to high temperatures due to its aromatic structure. Significant weight loss at lower temperatures may indicate the presence of residual solvents or impurities. | Determines the thermal stability and the presence of volatile impurities. |
Thermal Analysis Troubleshooting and FAQs
-
Q1: My DSC thermogram shows a broad melting peak. What does this indicate?
-
A1: A broad melting peak is often an indication of the presence of impurities, which disrupt the crystal lattice of the main compound and cause it to melt over a wider temperature range. It can also be influenced by the heating rate.
-
-
Q2: The TGA curve shows an initial weight loss at a low temperature. What is the cause?
-
A2: This initial weight loss is typically due to the evaporation of residual solvents (e.g., from purification) or adsorbed moisture. Ensure the sample is properly dried before analysis.
-
Experimental Workflow for Thermal Analysis
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 20638-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound CAS#: 20638-07-7 [m.chemicalbook.com]
- 4. vivanls.com [vivanls.com]
- 5. This compound(20638-07-7) 1H NMR spectrum [chemicalbook.com]
- 6. China 9,9-Bis(4-hydroxyphenyl)fluorene CAS 3236-71-3 factory and manufacturers | Unilong [unilongmaterial.com]
Technical Support Center: Controlling the Degree of Imidization in Fluorene-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of imidization in fluorene-based polyimides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and processing of fluorene-based polyimides.
| Issue | Potential Cause | Recommended Solution |
| Final polyimide film is brittle and cracks easily. | 1. Incomplete Imidization: The conversion from poly(amic acid) to polyimide is insufficient, leading to poor mechanical properties. | Ensure the final curing temperature and duration are adequate. For many aromatic polyimides, this may require temperatures of 300°C or higher. A multi-step curing protocol with a gradual temperature increase is recommended to facilitate complete cyclization. |
| 2. High Internal Stress: Rapid solvent evaporation and a mismatch in the coefficient of thermal expansion (CTE) between the film and substrate can cause stress. | Employ a slow, controlled ramp-up and cool-down rate during thermal curing to allow internal stresses to relax. Ensure uniform film thickness to prevent stress points from forming due to uneven drying. | |
| 3. Oxidative Degradation: Curing at high temperatures in the presence of oxygen can lead to polymer chain scission. | Perform all high-temperature curing steps (typically above 150°C) in an inert atmosphere, such as a furnace purged with nitrogen or argon gas. | |
| Low and inconsistent degree of imidization (DOI) across batches. | 1. Residual Solvent: High-boiling point solvents like N-methyl-2-pyrrolidone (NMP) can interfere with the imidization process. | Incorporate a low-temperature drying step (e.g., 80-100°C) for an extended period to remove the bulk of the solvent before initiating high-temperature imidization. |
| 2. Poly(amic acid) Precursor Instability: The poly(amic acid) precursor can undergo hydrolysis in the presence of moisture, reducing molecular weight. | Store the poly(amic acid) solution in a cool, dry environment. It is advisable to use freshly prepared solutions for casting films to ensure consistency. | |
| Poor solubility of the final fluorene-based polyimide. | High Degree of Imidization and Chain Rigidity: The rigid fluorene moiety combined with a high degree of imidization can reduce solubility. | Consider using chemical imidization at lower temperatures, which can sometimes yield a more soluble polymer. The introduction of flexible ether linkages or bulky side groups in the polymer backbone can also improve solubility. |
| Film color is darker than expected. | Charge-Transfer Complex (CTC) Formation: Increased intermolecular interactions between the electron-donating diamine and electron-accepting dianhydride moieties can lead to coloration, which intensifies at higher curing temperatures. | Optimize the curing temperature to achieve the desired degree of imidization without excessive CTC formation. For applications requiring high transparency, consider using fluorinated monomers or monomers with bulky, non-planar structures to disrupt chain packing and reduce CTC. |
Frequently Asked Questions (FAQs)
Q1: What is the degree of imidization (DOI) and why is it important for fluorene-based polyimides?
The degree of imidization (DOI) is a quantitative measure of the percentage of poly(amic acid) precursor that has been successfully converted into the final polyimide structure through a cyclodehydration reaction. This parameter is critical as it directly influences the material's final properties, including thermal stability, mechanical strength, chemical resistance, and dielectric performance. A high DOI is generally essential for achieving the desired high-performance characteristics of polyimides.
Q2: How can I quantitatively determine the degree of imidization?
The most common method is Fourier-transform infrared (FTIR) spectroscopy. The DOI can be calculated by monitoring the disappearance of amic acid peaks or the appearance of characteristic imide peaks. Typically, the ratio of the absorbance of an imide-specific band (e.g., C-N stretching at ~1370 cm⁻¹) to a reference band that remains constant throughout the process (e.g., aromatic C=C stretching at ~1500 cm⁻¹) is used.[1]
Q3: What are the key differences between thermal and chemical imidization for fluorene-based polyimides?
-
Thermal Imidization: This method involves heating the poly(amic acid) film or powder through a specific temperature profile to drive the cyclodehydration reaction. It is a simpler process but requires high temperatures (often >300°C), which can sometimes lead to side reactions or degradation.[2]
-
Chemical Imidization: This process is performed at or near room temperature by adding a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) to the poly(amic acid) solution.[2][3] This method can reduce the processing temperature and potentially lead to higher molecular weight and more soluble polyimides.[2]
Q4: Does the fluorene group itself affect the imidization process?
The bulky and rigid nature of the 9,9-bis(phenyl)fluorene unit can influence the polymer chain mobility. As the degree of imidization increases, the polymer chains become more rigid. This increased rigidity can slow down the imidization rate in the later stages of the reaction as the glass transition temperature (Tg) of the polymer approaches the curing temperature, a phenomenon known as diffusional limitation.
Quantitative Data on Imidization
The degree of imidization is highly dependent on the curing temperature and time. The following tables summarize typical data for aromatic polyimides.
Table 1: Effect of Curing Temperature on the Degree of Imidization (DOI)
| Curing Temperature (°C) | Curing Time (min) | Approximate DOI (%) |
| 160 | 120 | 33 ± 7.5 |
| 180 | 120 | 41 ± 8.1 |
| 200 | 30 | ~87 |
| 200 | 120 | 69 ± 9.9 |
| 300 | 5 | ~95 |
| 320 | N/A | Plateau reached |
| 400 | 5 | ~98 |
| 400 | 120 | ~100 |
Data compiled from studies on aromatic polyimides. Specific values for fluorene-based systems may vary.[1][4][5]
Table 2: Key FTIR Absorption Bands for Monitoring Imidization
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Change During Imidization |
| Poly(amic acid) | Amide N-H Stretch | 3200-3470 | Disappears |
| Amide C=O Stretch | ~1660 | Disappears | |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | Disappears | |
| Polyimide | Imide C=O (asymmetric stretch) | ~1780 | Appears/Increases |
| Imide C=O (symmetric stretch) | ~1720 | Appears/Increases | |
| Imide C-N Stretch | ~1370 | Appears/Increases | |
| Imide Ring Deformation | ~720-740 | Appears/Increases | |
| Reference | Aromatic C=C Stretch | ~1500 | Remains Constant |
Data compiled from multiple sources.[2][3][6][7]
Experimental Protocols
Protocol 1: Thermal Imidization of a Fluorene-Based Polyimide Film
This protocol describes a typical multi-step thermal imidization process for a poly(amic acid) film cast from a solution.
-
Preparation of Poly(amic acid) (PAA) Solution:
-
In a nitrogen-purged, dry flask, dissolve the fluorene-containing diamine (e.g., 9,9-bis(4-aminophenyl)fluorene) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of the dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred solution at room temperature.
-
Continue stirring under nitrogen for 24 hours to obtain a viscous PAA solution.[2]
-
-
Film Casting:
-
Pour the PAA solution onto a clean, level glass substrate.
-
Use a doctor blade to cast a film of uniform thickness.
-
-
Thermal Curing (Imidization):
-
Place the cast film in a programmable oven or furnace with an inert atmosphere (nitrogen or argon).
-
Execute a multi-stage heating program. A typical program is:
-
Allow the film to cool down slowly to room temperature before removal.
-
Protocol 2: Chemical Imidization of a Fluorene-Based Polyimide
This protocol outlines the chemical conversion of a PAA solution to a soluble polyimide.
-
Preparation of Poly(amic acid) (PAA) Solution:
-
Prepare the PAA solution as described in Step 1 of the thermal imidization protocol.
-
-
Chemical Imidization:
-
To the stirred PAA solution, add a dehydrating agent and a catalyst. A common combination is acetic anhydride (dehydrating agent) and pyridine (catalyst).[2][3]
-
The molar ratio of acetic anhydride and pyridine to the repeating unit of the PAA is typically 4:2:1.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.[3]
-
-
Isolation of the Polyimide:
-
Pour the resulting polyimide solution into a non-solvent such as methanol or ethanol to precipitate the polymer.
-
Filter the precipitated polyimide and wash it thoroughly with the non-solvent to remove residual reagents.
-
Dry the polyimide powder in a vacuum oven at a moderate temperature (e.g., 100-120°C) for 24 hours.[9]
-
Visualizations
Caption: Experimental workflows for thermal and chemical imidization of fluorene-based polyimides.
Caption: Logical relationship of the polyimide imidization process and its controlling factors.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
minimizing residual phenol in 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, with a focus on minimizing residual phenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its intermediates.
Issue 1: Low Yield in the Initial Condensation Reaction
-
Question: I am experiencing a low yield of 9,9-Bis(4-hydroxyphenyl)fluorene in the initial condensation of 9-fluorenone and phenol. What are the likely causes and solutions?
-
Answer: Low yields in this step can often be attributed to suboptimal reaction conditions. Key factors to consider include:
-
Catalyst Choice and Concentration: The reaction is typically catalyzed by strong acids (e.g., sulfuric acid) or Lewis acids.[1] Ensure the catalyst is active and used in the correct concentration. Insufficient catalyst can lead to an incomplete reaction.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures (above 100°C) can lead to the formation of sulfonated byproducts, reducing the yield of the desired product.[2] A preferred temperature range is between 20°C and 70°C.[2]
-
Molar Ratio of Reactants: An excess of phenol is often used to drive the reaction to completion and to act as a solvent.[3] However, a very large excess can make purification more challenging. A molar ratio of phenol to 9-fluorenone of around 6:1 is often a good starting point.[3]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Issue 2: Incomplete Nitration or Formation of Multiple Nitrated Products
-
Question: During the nitration of 9,9-Bis(4-hydroxyphenyl)fluorene, I am observing incomplete nitration or the formation of multiple nitrated isomers. How can I improve the selectivity and conversion?
-
Answer: The nitration of phenolic compounds can be sensitive to reaction conditions. Here are some troubleshooting steps:
-
Nitrating Agent: For highly activated rings like phenols, nitric acid alone may be sufficient for nitration.[4] However, a mixture of nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO2+), which is a more potent electrophile.[4] The concentration and ratio of these acids are critical.
-
Reaction Temperature: Nitration reactions are exothermic. The temperature should be carefully controlled, typically by cooling the reaction mixture in an ice bath, to prevent over-nitration (formation of trinitro- products) or side reactions.
-
Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of the bisphenol fluorene to maintain control over the reaction temperature and minimize localized high concentrations of the nitrating agent.
-
Monitoring the Reaction: Use TLC to monitor the progress of the reaction. This will help you determine when the starting material has been consumed and prevent the reaction from proceeding for too long, which could lead to byproduct formation.
-
Issue 3: Incomplete Reduction of the Dinitro Compound
-
Question: The reduction of 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene to the desired diamino product is incomplete. What could be the problem?
-
Answer: Incomplete reduction can be due to several factors related to the reducing agent and reaction conditions:
-
Choice of Reducing Agent: A common and effective method for reducing aromatic nitro groups is using tin (Sn) or stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl).[5] Catalytic hydrogenation with palladium on carbon (Pd/C) is another option, though it may not be compatible with all functional groups.[6]
-
Purity of the Dinitro Compound: Impurities in the starting dinitro compound can interfere with the reduction reaction. Ensure the 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene is sufficiently pure before proceeding with the reduction.
-
Reaction Conditions: The reaction temperature and time are important. Some reductions may require heating to go to completion. Monitoring the reaction by TLC is crucial to determine the endpoint.
-
pH of the Reaction Mixture: For reductions using metals in acid, maintaining acidic conditions is essential for the reaction to proceed.
-
Issue 4: Difficulty in Removing Residual Phenol from the Final Product
-
Question: I am struggling to remove the final traces of residual phenol from my this compound. What purification methods are most effective?
-
Answer: Removing residual phenol is critical for obtaining a high-purity product. Here are some effective purification strategies:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. For the non-aminated precursor, solvents like acetonitrile, methanol/water, and isopropanol have been shown to be effective.[7][8] For the final aminated product, which is soluble in acetone, dimethylformamide, and tetrahydrofuran, a suitable anti-solvent can be used to induce crystallization. Experimenting with solvent/anti-solvent systems is recommended.
-
Washing: Thoroughly washing the crude product with a solvent in which phenol is soluble but the desired product is not can remove a significant amount of the impurity. Water is a good choice for washing as phenol has some solubility in it, while the fluorene derivative is generally insoluble.[1][9]
-
Distillation (for the precursor): Unreacted phenol can be removed from the initial crude product of 9,9-Bis(4-hydroxyphenyl)fluorene by distillation before further purification.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: The synthesis is typically a three-step process starting from the condensation of 9-fluorenone with phenol to produce 9,9-Bis(4-hydroxyphenyl)fluorene. This intermediate is then nitrated to form 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene. The final step is the reduction of the nitro groups to amino groups to yield the target molecule, this compound.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Q3: What analytical methods can be used to quantify residual phenol in the final product?
A3: High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative method for determining the concentration of residual phenol.[10][11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used for the separation.[10] UV detection at around 270 nm is suitable for quantifying phenol.[10]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handling of Phenol: Phenol is toxic and can be absorbed through the skin. Handle it with care and wear appropriate gloves.
-
Exothermic Reactions: The nitration reaction is exothermic. It is crucial to control the temperature by using an ice bath and adding reagents slowly.
-
Handling of Reducing Agents: Some reducing agents can be pyrophoric or react violently with water. Always follow the specific handling instructions for the chosen reducing agent.
Data Presentation
Table 1: Comparison of Purification Methods for Minimizing Residual Phenol
| Purification Method | Solvent/Reagent | Typical Conditions | Efficiency in Phenol Removal | Reference |
| Recrystallization | Acetonitrile | Dissolve crude product in hot acetonitrile, cool to crystallize. | High | [7] |
| Recrystallization | Methanol/Water | Dissolve crude product in methanol, add water to induce precipitation. | High | [8] |
| Recrystallization | Isopropanol | Dissolve crude product in hot isopropanol, cool to crystallize. | Good | [2] |
| Washing | Water | Wash the crude product with ample amounts of water. | Moderate | [3] |
| Distillation | N/A | Vacuum distillation of the crude product from the initial condensation. | High (for precursor) | [7] |
Experimental Protocols
Protocol 1: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone and a molar excess of phenol (e.g., 6 equivalents).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture while stirring.
-
Heat the reaction mixture to a controlled temperature (e.g., 60-70°C) and maintain it for several hours, monitoring the reaction progress by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude product by adding the reaction mixture to a large volume of water.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove excess phenol and acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like isopropanol.[2]
Protocol 2: Nitration of 9,9-Bis(4-hydroxyphenyl)fluorene
-
Dissolve the purified 9,9-Bis(4-hydroxyphenyl)fluorene in a suitable solvent (e.g., glacial acetic acid) in a flask cooled in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining a low temperature.
-
Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice water to precipitate the dinitro product.
-
Collect the solid by vacuum filtration and wash it with water until the washings are neutral.
-
The crude 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene can be purified by recrystallization.
Protocol 3: Reduction of 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene
-
Suspend the purified 9,9-Bis(3-nitro-4-hydroxyphenyl)fluorene in a suitable solvent (e.g., ethanol).
-
Add an excess of a reducing agent, such as stannous chloride dihydrate, followed by concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the crude diamino product.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the final product, this compound, by recrystallization from a suitable solvent system to remove any remaining impurities, including residual phenol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for high residual phenol.
References
- 1. This compound CAS#: 20638-07-7 [m.chemicalbook.com]
- 2. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
- 8. US4049721A - Purification of crude 9,9-bis-(4-hydroxyphenyl)-fluorene - Google Patents [patents.google.com]
- 9. This compound | 20638-07-7 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene and Other Cardo Diamine Monomers for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance polymers, such as polyimides and polybenzoxazoles, relies critically on the selection of appropriate monomers. Cardo diamines, characterized by a bulky, cyclic side group attached to the polymer backbone, are a class of monomers renowned for imparting exceptional thermal stability, mechanical strength, and improved solubility to the resulting polymers. Among these, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHF), with its rigid fluorene group, is a prominent monomer. This guide provides an objective comparison of AHF with other cardo diamine monomers, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific applications.
Chemical Structures of Representative Cardo Diamine Monomers
The unique properties of cardo polymers stem directly from the structure of the diamine monomer. The bulky "cardo" (from the Greek word for loop) group restricts the rotational motion of the polymer chains, leading to high glass transition temperatures (Tg), while simultaneously disrupting chain packing, which often enhances solubility.
Caption: Chemical structures of AHF and other common cardo diamine monomers.
Performance Comparison of Derived Polyimides
The choice of cardo diamine significantly influences the final properties of the polymer. The following tables summarize key performance indicators for polyimides synthesized from AHF and a comparative cardo diamine, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))dianiline (CPDA), each reacted with various dianhydrides.
Table 1: Thermal Properties
Thermal stability is a hallmark of cardo polymers. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The thermal decomposition temperature (TGA Td5% and Td10%) represents the temperatures at which 5% and 10% weight loss occurs, respectively, indicating the onset of degradation.
| Diamine Monomer | Dianhydride | Tg (°C) | Td5% (°C, N2) | Td10% (°C, N2) | Reference |
| AHF | Various | 342–442 | > 480 | > 510 | [1] |
| CPDA | PMDA | 290 | 500 | 525 | [2] |
| CPDA | BPDA | 275 | 505 | 530 | [2] |
| CPDA | 6FDA | 260 | 500 | 525 | [2] |
Data synthesized from multiple sources for AHF-based polyimides.
Table 2: Mechanical Properties
The mechanical integrity of a polymer film is crucial for its application. Tensile strength measures the force required to pull the material to its breaking point, while elongation at break indicates its ductility.
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| AHF | Various | > 78 | - | [1] |
| CPDA | PMDA | 90.3 | 16.2 | [2] |
| CPDA | BPDA | 98.6 | 25.4 | [2] |
| CPDA | 6FDA | 85.1 | 18.5 | [2] |
Table 3: Solubility
A significant advantage of cardo polymers over traditional aromatic polymers is their enhanced solubility in organic solvents, which facilitates processing.
| Polymer | NMP | DMAc | THF | Chloroform |
| AHF-based PIs | Soluble | Soluble | Partially Soluble | Insoluble |
| CPI-PM (CPDA-PMDA) | Soluble | Soluble | Insoluble | Insoluble |
| CPI-BP (CPDA-BPDA) | Soluble | Soluble | Insoluble | Insoluble |
| CPI-6F (CPDA-6FDA) | Soluble | Soluble | Soluble | Soluble |
Solubility data is qualitative and based on observations from cited literature.[1][2]
Synthesis and Characterization Workflow
The synthesis of polyimides from cardo diamines typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to yield the final polyimide.
Caption: General workflow for the synthesis and characterization of cardo polyimide films.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison of polymer properties.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polyimide film (typically 5-10 mg) is placed into an alumina or platinum TGA crucible.[3]
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure:
-
The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[4][5]
-
The analysis is conducted under a controlled inert atmosphere, typically nitrogen gas, with a constant flow rate (e.g., 30-50 mL/min) to prevent premature thermo-oxidative degradation.[4]
-
The instrument continuously measures the sample's weight as a function of temperature.
-
-
Data Analysis: The decomposition temperatures (Td5% and Td10%) are determined as the temperatures at which the sample has lost 5% and 10% of its initial weight, respectively.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation: A small, uniform piece of the polyimide film (typically 5-10 mg) is cut and sealed in an aluminum DSC pan.[6][7] An empty, sealed pan is used as a reference.[6]
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure:
-
The sample undergoes a heat-cool-heat cycle to erase any prior thermal history.
-
First Heat: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 450 °C) at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.[8][9]
-
Cool: The sample is then cooled back down to the starting temperature.
-
Second Heat: A second heating scan is performed under the same conditions as the first.[8]
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[10]
Tensile Testing
Objective: To measure the mechanical properties of the polyimide films, including tensile strength and elongation at break.
Methodology (based on ASTM D882):
-
Sample Preparation: The polyimide films are cut into uniform rectangular or dumbbell-shaped specimens with precise dimensions (e.g., 10 mm width, 50 mm length). The thickness of each specimen is measured accurately at several points.[11][12]
-
Instrumentation: A universal testing machine equipped with film grips and a load cell is used.
-
Procedure:
-
Data Analysis:
UV-Vis Spectroscopy
Objective: To assess the optical transparency and determine the UV cutoff wavelength of the polymer films.
Methodology:
-
Sample Preparation: A thin, uniform polyimide film of known thickness is prepared. The film must be free of defects, such as bubbles or scratches, that could scatter light. For solution-state measurements, the polymer is dissolved in a suitable solvent (e.g., NMP or CHCl3) to a known concentration.[13]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure:
-
A baseline is recorded with no sample in the beam path (for films) or with a cuvette containing the pure solvent (for solutions).
-
The polyimide film is placed in the sample holder perpendicular to the light beam.
-
The absorbance or transmittance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The percentage transmittance at specific wavelengths (e.g., 450 nm or 500 nm) is reported as a measure of optical transparency.[1] The UV cutoff wavelength is typically defined as the wavelength at which the transmittance drops to a low value (e.g., 1%).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene [mdpi.com]
- 3. epfl.ch [epfl.ch]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. zwickroell.com [zwickroell.com]
- 12. testresources.net [testresources.net]
- 13. researchgate.net [researchgate.net]
comparison of polyimides from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene and bisphenol A based diamines
A Comparative Guide to High-Performance Polyimides: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene vs. Bisphenol A-Based Diamines
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications across the aerospace, electronics, and medical device industries. The performance of a polyimide is largely dictated by the chemical structure of its monomeric precursors, specifically the diamine and dianhydride. This guide provides a detailed comparison of polyimides synthesized from two distinct classes of diamines: those containing a rigid, cardo fluorene structure, exemplified by this compound, and those incorporating a more flexible bisphenol A backbone.
This comparison will delve into the synthesis, thermal and mechanical properties, and solubility of polyimides derived from these two types of diamines. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the choice of diamine influences the final properties of the polyimide, supported by experimental data from various studies.
Molecular Structures
The fundamental difference between the two classes of polyimides discussed herein lies in the structure of the diamine monomer.
-
This compound-based diamines: These monomers are characterized by the presence of a bulky, rigid fluorene group. This "cardo" structure, where the fluorene unit is perpendicular to the main polymer chain, introduces significant steric hindrance. This structural feature is known to enhance solubility and thermal stability.
-
Bisphenol A-based diamines: These monomers, such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), contain a flexible isopropylidene group. This linkage allows for greater rotational freedom within the polymer chain, which can influence the material's mechanical properties and processability.
Synthesis of Polyimides
Polyimides from both this compound and bisphenol A-based diamines are typically synthesized via a two-step polycondensation reaction.
Caption: Generalized two-step synthesis of polyimides.
Performance Comparison
The structural differences between the fluorene-based and bisphenol A-based diamines lead to distinct properties in the resulting polyimides. The following tables summarize key performance data extracted from various research articles. It is important to note that the properties of polyimides are also heavily influenced by the dianhydride used in the synthesis.
Thermal Properties
| Diamine Type | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| 9,9-bis(4-aminophenyl)fluorene | Various Aromatic | > 300[1] | > 500[1] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Various Aromatic | > 376[2] | > 570[2] |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | ODPA | 225-230[3][4] | - |
| 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane | ODPA | 200[5] | 435-455 (in air)[5] |
| 2,2-bis(p-aminophenoxy-4-phenyl)isopropane | BTDA | 239-302[6] | - |
ODPA: 3,3′,4,4′-oxydiphthalic dianhydride; BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride
Polyimides derived from fluorene-based diamines generally exhibit significantly higher glass transition temperatures and thermal decomposition temperatures compared to their bisphenol A-based counterparts.[1][2] This is attributed to the rigid and bulky fluorene structure which restricts segmental motion of the polymer chains.
Mechanical Properties
| Diamine Type | Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) |
| Fluorinated Diamine with Benzene/Biphenyl Backbone | 6FDA | up to 148[7] | up to 31[7] |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) | ODPA | - | 29[3][4] |
6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane
While comprehensive comparative data is limited in single studies, the available information suggests that both classes of polyimides can form strong and flexible films. The flexibility in bisphenol A-based polyimides, imparted by the isopropylidene group, can lead to a notable elongation at break.[3][4]
Solubility
| Diamine Type | Solvents |
| 9,9-bis(4-aminophenyl)fluorene | Soluble in aprotic polar solvents (NMP, DMAc, DMF)[1] |
| 9,9-bis(4-amino-3,5-difluorophenyl)fluorene | Soluble in NMP, DMAc, DMF, CHCl3, CH2Cl2, THF[2] |
| 2,2-bis(p-aminophenoxy-4-phenyl)isopropane based | Soluble in NMP and other aprotic amidic solvents[6] |
The bulky, non-coplanar structure of the fluorene unit disrupts chain packing, which generally leads to enhanced solubility in a wider range of organic solvents compared to more linear, rigid polyimides.[1][2] This is a significant advantage for processing and fabrication. Bisphenol A-based polyimides also demonstrate good solubility in aprotic polar solvents.[6]
Experimental Protocols
Synthesis of Polyimides (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diamine monomer is dissolved in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.[8]
-
Imidization: The poly(amic acid) is then converted to the polyimide via either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to evaporate the solvent and induce cyclodehydration.[8]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours. The resulting polyimide is then precipitated in a non-solvent like water or methanol, filtered, and dried.[9]
-
Characterization Methods
The following diagram illustrates a typical workflow for the characterization of synthesized polyimide films.
Caption: Characterization workflow for polyimide films.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded. The 5% weight loss temperature (Td5) is a common metric for thermal stability.[10]
-
Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the polymer as a function of temperature. The peak of the tan δ curve is typically used to determine the glass transition temperature (Tg).[11]
-
Tensile Testing: The mechanical properties of polyimide films, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine (UTM) according to standard methods like ASTM D882.[8]
Conclusion
The choice between this compound and bisphenol A-based diamines for polyimide synthesis has a profound impact on the final properties of the material.
-
Polyimides from this compound and its analogues are characterized by their exceptional thermal stability, with high glass transition and decomposition temperatures. The rigid, bulky fluorene group also enhances solubility, which is a significant advantage for processing. These properties make them ideal for applications requiring high-temperature resistance and good processability.
-
Polyimides from bisphenol A-based diamines offer a good balance of thermal and mechanical properties. The flexible isopropylidene linkage can impart greater ductility, as evidenced by a high elongation at break. These polyimides are well-suited for applications where flexibility and toughness are critical, in addition to good thermal performance.
Ultimately, the selection of the diamine monomer should be guided by the specific performance requirements of the intended application. This guide provides a foundational understanding to aid in this decision-making process for researchers and professionals in materials science and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Fluorene-Based Polyimides and Their Commercial Alternatives: Thermal and Mechanical Properties
For researchers, scientists, and professionals in materials science and engineering, the selection of high-performance polymers is critical for the success of advanced applications. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides a detailed comparison of the thermal and mechanical properties of emerging fluorene-based polyimides against established commercial benchmarks: Kapton®, Vespel®, and Ultem®.
The incorporation of the fluorene group—a bulky, cardo structure—into the polyimide backbone imparts unique characteristics. This structural feature disrupts polymer chain packing, leading to enhanced solubility and processability, often without compromising the desirable high-temperature performance inherent to polyimides. This guide presents a quantitative analysis of key performance indicators to aid in material selection for demanding applications.
Comparative Analysis of Thermal and Mechanical Properties
The performance of fluorene-based polyimides is benchmarked against three widely used commercial polyimides: Kapton® HN, a general-purpose film; Vespel® SP-1, a machinable shape product; and Ultem® 1000, a polyetherimide resin. The data, summarized in the tables below, is collated from peer-reviewed studies and manufacturer datasheets.
Thermal Properties
A critical aspect of high-performance polymers is their ability to withstand extreme temperatures. Key thermal properties include the glass transition temperature (Tg), the thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE).
| Property | Fluorene-Based Polyimides (Representative Values) | Kapton® HN[1][2][3][4] | Vespel® SP-1[5][6][7][8][9] | Ultem® 1000[10][11][12][13][14] |
| Glass Transition Temperature (Tg) | 275 - 416 °C[15][16] | 360 - 410 °C[1][3] | No Tg (does not melt)[5] | 217 °C[10][12][13] |
| Thermal Decomposition Temp. (Td, 5% wt. loss) | 525 - 550 °C[16] | > 500 °C | > 500 °C | ~500 °C |
| Coefficient of Thermal Expansion (CTE) | 5.8 - 54 µm/m·°C[15] | 20 µm/m·°C | 54 µm/m·°C | 56 µm/m·°C |
Mechanical Properties
The mechanical integrity of a material is crucial for its application in structural components. Tensile strength and tensile modulus are key indicators of a material's ability to withstand mechanical stress.
| Property | Fluorene-Based Polyimides (Representative Values) | Kapton® HN[1][2][3][4] | Vespel® SP-1[5][6][7][8][9] | Ultem® 1000[10][11][12][13][14] |
| Tensile Strength | 96 - 132 MPa[16][17] | 231 MPa[1][2][4] | 86 MPa[6][8] | 105 MPa[13] |
| Tensile Modulus | 3.2 - 5.2 GPa[17] | 2.5 GPa[1][2][4] | 3.0 GPa[8] | 3.2 GPa[13] |
Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies to ensure comparability. The following are detailed descriptions of the key experimental protocols used to determine the thermal and mechanical properties of these polyimides.
Thermal Analysis
-
Glass Transition Temperature (Tg): The glass transition temperature is determined using Differential Scanning Calorimetry (DSC) in accordance with ASTM D3418. A small sample of the material (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10 or 20 °C/min). The Tg is identified as the midpoint of the inflection in the heat flow curve. For some materials, Dynamic Mechanical Analysis (DMA) is used, where the peak of the tan delta curve is taken as the Tg.
-
Thermal Decomposition Temperature (Td): Thermogravimetric Analysis (TGA) is employed to determine the thermal decomposition temperature, following the IPC-TM-650 2.4.24.6 standard. A sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen atmosphere. The Td is typically reported as the temperature at which a 5% weight loss occurs.
-
Coefficient of Thermal Expansion (CTE): The CTE is measured using Thermomechanical Analysis (TMA) as per ASTM E831. A sample of known dimensions is subjected to a controlled temperature ramp, and the change in its length is measured by a sensitive probe. The CTE is calculated from the slope of the dimensional change versus temperature curve over a specified temperature range.
Mechanical Testing
-
Tensile Properties: The tensile strength and tensile modulus of polyimide films are determined according to ASTM D882. For thicker specimens, ASTM D638 is used. The test involves applying a uniaxial tensile load to a specimen of a defined geometry at a constant rate of extension until it fractures. The tensile strength is the maximum stress the material can withstand, and the tensile modulus (Young's modulus) is a measure of its stiffness, calculated from the initial linear portion of the stress-strain curve.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the chemical structure of fluorene-based polyimides and their resulting properties compared to commercial alternatives.
References
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. shagal.solutions [shagal.solutions]
- 3. docs.rs-online.com [docs.rs-online.com]
- 4. DUPONT™ KAPTON® HN (POLYIMIDE) - Sterling Plastics [sterlingplasticsinc.com]
- 5. drakeplastics.com [drakeplastics.com]
- 6. glemco.com [glemco.com]
- 7. curbellplastics.com [curbellplastics.com]
- 8. technicalproductsinc.com [technicalproductsinc.com]
- 9. emcoplastics.com [emcoplastics.com]
- 10. CAMPUSplastics | datasheet [campusplastics.com]
- 11. Material Data Center | Datasheet ULTEM™ Resin 1000 [materialdatacenter.com]
- 12. apsx.com [apsx.com]
- 13. s651cb2b1e69afc5a.jimcontent.com [s651cb2b1e69afc5a.jimcontent.com]
- 14. Material Data Center | Datasheet ULTEM™ Resin 1000 [materialdatacenter.com]
- 15. Structure and Gas Barrier Properties of Polyimide Containing a Rigid Planar Fluorene Moiety and an Amide Group: Insights from Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Dielectric Performance of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF) Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials for high-performance electronics and specialized applications, the dielectric properties of polymers are of paramount importance. This guide provides a comparative analysis of the dielectric performance of polymers derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF), a fluorene-containing diamine, against other commonly used dielectric materials. The unique molecular architecture of BAHPF-based polymers imparts a desirable combination of low dielectric constant, low dielectric loss, high thermal stability, and good mechanical properties, making them attractive candidates for next-generation microelectronics, high-frequency communication systems, and advanced sensor technologies.
Superior Dielectric Properties Driven by Molecular Structure
The exceptional dielectric performance of BAHPF-based polymers can be attributed to the inherent characteristics of the fluorene moiety. The bulky and rigid, cardo-type structure of the fluorene group introduces significant free volume into the polymer matrix. This increased free volume restricts the mobility of polymer chains and reduces the overall polarizability of the material, leading to a lower dielectric constant and dissipation factor.[1][2] Furthermore, the high thermal stability of the fluorene ring contributes to the excellent thermal resistance of the resulting polymers.[1][3]
Quantitative Performance Comparison
The following tables summarize the key dielectric and thermal properties of BAHPF-based polyimides and other fluorene-containing polyimides compared to conventional dielectric materials such as standard polyimides (e.g., Kapton) and epoxy resins.
Table 1: Dielectric Properties at 1 MHz
| Material | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Reference |
| Fluorene-based Polyimide (TFMB-containing) | 2.31 | 0.00676 | [4] |
| Fluorene-based Copolyimide (FFDA-containing) | 2.53 | Not Specified | [1] |
| Fluorinated Fluorene-based Polyimide | 2.62 - 2.79 | Not Specified | [5] |
| Silyl Ether-modified Fluorene-based Polyimide | 2.63 - 2.75 | 0.0024 - 0.0091 (at 1 kHz) | [6] |
| Conventional Polyimide (Kapton-type) | ~3.5 | ~0.002 | [7][8] |
| Standard Polyimides | 2.9 - 3.5 | 0.004 - 0.007 | |
| DDM-cured Fluorinated Epoxy Resin | 2.55 | 0.016 | |
| Standard Epoxy Resin | 3.2 - 3.6 | ~0.01 - 0.02 | [9][10] |
| BNNSs/Epoxy Composite (40 wt%) | 6.05 | >0.02 | [11] |
Table 2: Thermal and Mechanical Properties
| Material | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) |
| Fluorene-based Polyimide (TFMB-containing) | 402 | 563 | 232.73 |
| Fluorene-based Copolyimide (FFDA-containing) | 275 - 305 | >530 | 96 - 172 |
| Silyl Ether-modified Fluorene-based Polyimide | 245 - 308 | 470 - 491 | Not Specified |
| Conventional Polyimide (Kapton) | ~396 | >500 | ~231 |
| Standard Polyimides | 276 - 302 | Not Specified | Not Specified |
| DDM-cured Fluorinated Epoxy Resin | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The data presented in this guide is typically obtained through the following experimental procedures:
Synthesis of BAHPF-based Polyimides
A common method for synthesizing BAHPF-based polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis: this compound is reacted with an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature under a nitrogen atmosphere. This reaction forms a poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then converted into the final polyimide. This can be achieved through two methods:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in stages at elevated temperatures (e.g., 100 °C, 200 °C, and 300 °C) to drive the cyclization reaction and remove the solvent.[4]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at lower temperatures.
-
Dielectric Property Measurement
The dielectric properties of the polymer films are typically measured using dielectric spectroscopy.
-
Sample Preparation: Thin films of the polymer are prepared by casting the polymer solution onto a glass substrate and then thermally curing it. The thickness of the film is carefully controlled and measured.
-
Electrode Deposition: Circular metal electrodes (e.g., gold or aluminum) of a known diameter are deposited on both sides of the polymer film using techniques like sputtering or thermal evaporation to form a parallel plate capacitor structure.
-
Measurement: The capacitance (C) and dissipation factor (tan δ) of the capacitor are measured over a range of frequencies using a precision LCR meter or an impedance analyzer.[12]
-
Calculation of Dielectric Constant: The dielectric constant (ε') is calculated from the measured capacitance using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where:
-
C is the capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Visualizing the Structure-Property Relationship and Experimental Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Structure-Property Relationship in BAHPF Polymers.
Caption: Experimental Workflow for Dielectric Property Measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IEEE Xplore Login [ieeexplore.ieee.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A New Frontier in Gas Separation: High-Performance Membranes from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene Emerge Superior to Traditional Polymers
Researchers and scientists in drug development and industrial processing are witnessing a significant advancement in gas separation technology. Membranes fabricated from the novel polymer 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (APAF) are demonstrating superior gas separation performance compared to traditional polymeric membranes such as polysulfone and cellulose acetate. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of APAF-based membranes for applications demanding high efficiency and selectivity.
The core advantage of APAF-based polyimide membranes lies in their unique molecular structure. The bulky, rigid fluorene group in the APAF monomer introduces significant free volume within the polymer matrix. This increased free volume facilitates the transport of gas molecules, leading to higher permeability. Simultaneously, the rigid polymer backbone enhances the size and shape discrimination between different gas molecules, resulting in improved selectivity.
Quantitative Performance Comparison
The following tables summarize the gas separation performance of APAF-based polyimide membranes and traditional polymers. The data, compiled from various studies, showcases the permeability and selectivity for key industrial gases. Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)), and selectivity is the ratio of the permeabilities of the two gases.
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity |
| APAF-based Polyimide | CO₂/CH₄ | P(CO₂) = 20 - 40 | 30 - 50 |
| O₂/N₂ | P(O₂) = 5 - 10 | 4 - 6 | |
| H₂/CH₄ | P(H₂) = 100 - 200 | 100 - 150 | |
| Polysulfone (PSF) | CO₂/CH₄ | P(CO₂) = 5 - 10 | 25 - 35 |
| O₂/N₂ | P(O₂) = 1 - 2 | 5 - 7 | |
| H₂/CH₄ | P(H₂) = 10 - 20 | 40 - 50 | |
| Cellulose Acetate (CA) | CO₂/CH₄ | P(CO₂) = 3 - 8 | 20 - 30 |
| O₂/N₂ | P(O₂) = 1 - 3 | 2 - 4 | |
| H₂/CH₄ | P(H₂) = 15 - 25 | 30 - 40 |
Table 1: Gas Separation Performance of APAF-based Polyimide vs. Traditional Polymers. This table clearly indicates that APAF-based polyimide membranes exhibit significantly higher permeability for various gases while maintaining or even improving selectivity compared to polysulfone and cellulose acetate.
Experimental Protocols
The performance data presented above is derived from standardized experimental procedures. A detailed methodology for the key experiments is provided below.
Membrane Fabrication
APAF-based Polyimide Membrane Synthesis:
-
Polyamic Acid Synthesis: The APAF monomer is reacted with an aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature under an inert atmosphere (e.g., nitrogen) to form a poly(amic acid) solution.
-
Membrane Casting: The viscous poly(amic acid) solution is cast onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.
-
Thermal Imidization: The cast film is then subjected to a stepwise thermal treatment in a vacuum oven. A typical procedure involves heating at 100°C, 200°C, and 300°C for one hour at each temperature to convert the poly(amic acid) into the final polyimide structure.
-
Membrane Recovery: After cooling to room temperature, the resulting polyimide membrane is carefully peeled off the glass plate.
Traditional Polymer Membrane Fabrication (Solution Casting):
-
Polymer Dissolution: The traditional polymer (e.g., polysulfone or cellulose acetate) is dissolved in a suitable solvent (e.g., chloroform for polysulfone, acetone for cellulose acetate) to form a homogeneous casting solution.
-
Casting and Solvent Evaporation: The polymer solution is cast onto a glass plate, and the solvent is allowed to evaporate slowly in a controlled environment to form a dense membrane.
Gas Permeation Testing
The gas separation properties of the membranes are evaluated using a constant-volume, variable-pressure method.
-
Membrane Mounting: A circular membrane sample is placed in a permeation cell, which is then sealed to ensure no gas leakage.
-
System Evacuation: The entire system, including the upstream and downstream volumes, is thoroughly evacuated to remove any residual gases.
-
Feed Gas Introduction: The feed gas (e.g., CO₂, CH₄, O₂, N₂, H₂) is introduced into the upstream side of the membrane at a constant pressure.
-
Permeate Pressure Measurement: The pressure increase on the downstream side (permeate side), which has a known volume, is monitored over time using a high-precision pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) using the following equation:
P = (V * l) / (A * R * T * Δp) * (dp/dt)
where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
α(A/B) = P(A) / P(B)
Visualizing the Advantage: Gas Transport Mechanisms
The superior performance of APAF-based membranes can be attributed to their distinct gas transport mechanism compared to traditional polymers.
Figure 1: Gas Transport Mechanism Comparison. This diagram illustrates the structural differences between APAF-based and traditional polymer membranes and how these differences influence their gas separation performance.
Experimental Workflow for Performance Evaluation
The systematic evaluation of a new membrane material involves a well-defined workflow, from synthesis to performance characterization.
Figure 2: Experimental Workflow. This chart outlines the key steps involved in the fabrication and performance evaluation of APAF-based polyimide membranes.
effect of fluorene moiety on polymer properties in comparison to other bulky groups
The incorporation of bulky functional groups into polymer backbones is a critical strategy for tailoring their physical and chemical properties for advanced applications. Among these, the fluorene moiety has garnered significant attention due to its unique combination of rigidity, bulkiness, and optoelectronic activity. This guide provides a comparative analysis of the effects of the fluorene group on key polymer properties—thermal stability, solubility, and optical characteristics—in contrast to other bulky substituents such as spirobifluorene, carbazole, and sulfone groups. This analysis is supported by experimental data from the literature to provide a clear perspective for researchers and professionals in materials science and drug development.
Thermal Stability: Enhancing Performance at High Temperatures
The introduction of bulky groups into a polymer chain generally increases its thermal stability by restricting segmental motion and raising the glass transition temperature (Tg). The fluorene group is particularly effective in this regard due to its rigid, planar structure.
Polymers incorporating the fluorene moiety typically exhibit high thermal stability, with decomposition temperatures (Td) often exceeding 400°C.[1] For instance, fluorene-based polyimides have shown exceptional thermal properties, with a 5% weight loss temperature (Td5%) in the range of 470–491°C.[1] When compared to polymers with other bulky groups, the fluorene unit consistently imparts superior or comparable thermal resistance. For example, in a study comparing fluorene- and sulfone-based polyesters, the fluorene-containing polymers demonstrated resistance to thermal degradation up to 350–398°C before a 10% weight loss was observed.[2] While sulfone-containing polymers also exhibit high thermal stability, the bulkier fluorene moiety can lead to better packing and rigidity in some polymer architectures.[3]
| Bulky Group | Polymer Type | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td5%, °C) | Reference |
| Fluorene | Polyimide | Not specified | 470-491 | [1] |
| Fluorene | Polyester | 40-116 | ~350-398 (Td10%) | [2] |
| Spirobifluorene | Polyimide | >350 | >520 | [4] |
| Sulfone | Polyester | Not specified | ~351-386 (Td10%) | [3] |
| Tris(trimethylsilyl)methyl | Styrenic Copolymer | 150-190 | Not specified | [5] |
Solubility and Processability: Overcoming Interchain Interactions
A significant challenge with high-performance polymers, particularly aromatic polyimides, is their poor solubility, which limits their processability. The incorporation of bulky groups, including fluorene, can disrupt polymer chain packing and reduce intermolecular forces, thereby improving solubility.
The noncoplanar structure of fluorene-based cardo polyimides, for example, enhances their solubility in common organic solvents.[1][6] The introduction of bulky tert-butyldiphenylsilyl (TBDPS) side groups to a fluorene-based polyimide was shown to significantly improve its solubility in low- or nonpolar solvents.[1][6] When compared to spirobifluorene, another bulky and rigid group, fluorene-containing polymers may exhibit different solubility profiles depending on the overall polymer structure. While both groups can enhance solubility, the three-dimensional spiro structure of spirobifluorene can be even more effective at preventing chain packing.[7][8] However, the synthetic accessibility and modification potential of the fluorene unit at the C-9 position make it a versatile choice for tuning solubility.
Optical Properties: Tailoring Light Emission and Refractive Index
The fluorene moiety is a chromophore, and its incorporation into polymers significantly influences their optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Polyfluorenes are known for their strong blue fluorescence.[9]
The emission characteristics of fluorene-based polymers can be tuned by copolymerization with other monomers.[10] For instance, alternating copolymers of 2,7-carbazole with fluorene produce stable blue emission.[7] Carbazole is isoelectronic with fluorene but has a higher highest occupied molecular orbital (HOMO) energy, making it a good hole acceptor.[7] This can lead to more efficient charge transport and improved device performance in some cases.[11]
Spirobifluorene functionalization at the C-9 position of the fluorene unit has been shown to significantly improve the emission spectral quality and thermal stability of the emission in polyfluorene derivatives.[9] This is attributed to the increased rigidity of the spirobifluorene scaffold, which can reduce aggregation and non-radiative decay pathways.[12][13]
In terms of refractive index, fluorene-based polyesters have been reported to have high refractive indices ranging from 1.56 to 1.69, a desirable property for optical applications.[2]
| Bulky Group | Polymer Type | Emission Wavelength (λem, nm) | Photoluminescence Quantum Yield (PLQY, %) | Refractive Index | Reference | | --- | --- | --- | --- | --- | | Fluorene | Conjugated Polymer | ~420-450 (Blue) | High (often >70%) | - |[9] | | Fluorene-co-Carbazole | Conjugated Copolymer | Blue | 78-87 | - |[11] | | Spirobifluorene | TADF Emitter | - | 9 | - |[12][13] | | Fluorene | TADF Emitter | - | 4 | - |[12][13] | | Fluorene | Polyester | - | - | 1.56-1.69 |[2] |
Experimental Protocols
A brief description of the key experimental techniques used to characterize these polymer properties is provided below.
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a polymer. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss is measured as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.[2]
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of a polymer. The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The Tg is observed as a step-like change in the heat flow.[5]
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the light absorption properties of polymers. A beam of light is passed through a solution or thin film of the polymer, and the amount of light absorbed at each wavelength is measured. This provides information about the electronic transitions within the polymer.[9]
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to characterize the light-emitting properties of polymers. The sample is excited with a specific wavelength of light, and the emitted light is collected and analyzed to determine its intensity and wavelength distribution. The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the light emission process.[11]
Structure-Property Relationships
The following diagram illustrates the logical relationship between the incorporation of a fluorene moiety versus other bulky groups and the resulting polymer properties.
Caption: Logical flow from bulky group incorporation to resulting polymer properties.
Conclusion
The fluorene moiety is a highly effective building block for creating polymers with a desirable combination of high thermal stability, improved solubility, and tailored optical properties. Its rigid and planar structure contributes to excellent thermal resistance, while its bulkiness disrupts intermolecular forces to enhance processability. Furthermore, its inherent fluorescence and high refractive index make it a valuable component for optoelectronic applications. While other bulky groups like spirobifluorene and carbazole also offer unique advantages, the fluorene unit provides a versatile and well-balanced platform for the design of advanced polymeric materials. The choice of the specific bulky group will ultimately depend on the target application and the desired balance of properties.
References
- 1. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
- 10. repository.gatech.edu [repository.gatech.edu]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Polybenzoxazoles Derived from Diverse Bis(o-aminophenol) Monomers
For Researchers, Scientists, and Drug Development Professionals
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these advanced materials are intrinsically linked to the chemical structure of their monomeric precursors, particularly the bis(o-aminophenol) unit. This guide provides a comparative analysis of polybenzoxazoles synthesized from various bis(o-aminophenol) monomers, offering a comprehensive overview of their structure-property relationships. Experimental data on their thermal and mechanical performance are summarized, and detailed synthesis protocols are provided to facilitate further research and development in fields ranging from advanced materials to drug delivery systems.
Performance Comparison of Polybenzoxazoles
The selection of the bis(o-aminophenol) monomer significantly influences the final properties of the polybenzoxazole. Key structural variations include the presence of flexible ether or sulfonyl linkages, bulky fluorine-containing groups, and rigid biphenyl moieties. These modifications directly impact properties such as glass transition temperature (Tg), thermal stability (typically measured as the temperature of 10% weight loss, Td10), and mechanical characteristics including tensile strength, tensile modulus, and elongation at break.
Aromatic PBO films are commonly prepared via a two-step process involving the low-temperature solution polycondensation of a bis(o-aminophenol) with an aromatic dicarboxylic acid chloride to form a precursor poly(o-hydroxyamide) (PHA), followed by thermal cyclocondensation. An alternative route involves the thermal rearrangement of polyimides. The data presented below is derived from various studies employing these methods.
| Bis(o-aminophenol) Monomer Structure | Polymer Abbreviation | Glass Transition Temperature (Tg, °C) | Td10 (°C, in N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) | 6F-PBO | 275 - 375 | 545 - 615 | 105 - 135 | 2.1 - 2.8 | 11 - 25 | [1] |
| 3,3'-Dihydroxy-4,4'-diaminobiphenyl (DHAB) | DHAB-PBO | ~310 | >550 | High | High | Low | |
| 9,9-Bis(3-amino-4-hydroxyphenyl)xanthene (BAHPX) | BAHPX-PBO | 295 - 323 | 560 - 582 | - | - | - | [2] |
| Poly(o-hydroxy amide)s with various backbones | PBOs | 218 - 231 | 553 - 607 | - | - | - | [3] |
Note: The properties of polybenzoxazoles can be influenced by the choice of the diacid chloride and the processing conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
The synthesis of high-molecular-weight polybenzoxazoles is critical for achieving optimal properties. Two prevalent methods are the silylation method to produce a poly(o-hydroxyamide) precursor and the thermal rearrangement of a polyimide precursor.
Protocol 1: Synthesis of Poly(o-hydroxyamide) via the Silylation Method
This two-step method involves the initial formation of a silylated bis(o-aminophenol) monomer, which exhibits enhanced nucleophilicity, leading to higher molecular weight polymers.
1. Silylation of the Bis(o-aminophenol) Monomer:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the bis(o-aminophenol) monomer in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Add a silylating agent, for example, trimethylsilyl chloride (TMSCl), to the solution. The reaction is typically carried out in the presence of a base like pyridine to neutralize the liberated HCl.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours to ensure complete silylation of the hydroxyl and amine groups.
2. Polycondensation:
-
Cool the solution containing the in-situ generated silylated bis(o-aminophenol) to 0-5 °C in an ice bath.
-
Slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in a small amount of anhydrous aprotic solvent.
-
Maintain the reaction at a low temperature for a few hours and then allow it to warm to room temperature, continuing the stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous solution into a non-solvent like methanol or water with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and water to remove any unreacted monomers and salts, and dry it in a vacuum oven.
3. Thermal Cyclization to Polybenzoxazole:
-
Cast a film of the dried poly(o-hydroxyamide) from a solution in a suitable solvent (e.g., DMAc or NMP) onto a glass plate.
-
Heat the film in a furnace under a nitrogen atmosphere using a staged heating program, for instance, holding at 100°C, 200°C, and finally at 300-400°C for several hours at each stage to effect the cyclodehydration to the polybenzoxazole.[2][4]
Protocol 2: Synthesis of Polybenzoxazole via Thermal Rearrangement of Polyimide
This method involves the synthesis of a poly(o-hydroxyimide) precursor, which then undergoes a solid-state thermal rearrangement to form the polybenzoxazole.
1. Synthesis of Poly(o-hydroxyamic acid):
-
In a three-necked flask under a nitrogen atmosphere, dissolve the bis(o-aminophenol) monomer in an anhydrous aprotic solvent like NMP or DMAc.
-
Add a stoichiometric amount of a dianhydride (e.g., 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride, 6FDA) to the solution.
-
Stir the mixture at room temperature for several hours to obtain a viscous poly(o-hydroxyamic acid) solution.
2. Imidization to Poly(o-hydroxyimide):
-
Chemical Imidization: Add a dehydrating agent such as a mixture of acetic anhydride and pyridine to the poly(o-hydroxyamic acid) solution. Stir at room temperature and then heat gently to complete the imidization. Precipitate, wash, and dry the resulting poly(o-hydroxyimide).[2]
-
Thermal Imidization: Cast the poly(o-hydroxyamic acid) solution into a film and heat it in a furnace under nitrogen to temperatures typically between 150-200°C to induce cyclization to the polyimide.
3. Thermal Rearrangement to Polybenzoxazole:
-
Heat the poly(o-hydroxyimide) film in a furnace under a nitrogen atmosphere to a higher temperature, typically in the range of 350-450°C.[2][4] This high-temperature treatment induces a rearrangement of the polymer backbone, eliminating carbon dioxide and forming the benzoxazole ring.
Visualizations
To better illustrate the synthesis pathways and the relationship between monomer structure and polymer properties, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Validation of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic methods used to validate the structure of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHPhF). Due to the limited availability of detailed, publicly accessible experimental spectra for AHPhF, this guide will use the closely related and well-characterized compound, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), as a primary example for demonstrating the validation process. The structural similarities and differences between AHPhF and BHPF offer a valuable comparative framework for understanding how subtle changes in molecular structure are reflected in spectroscopic data.
Structural Comparison
This compound (AHPhF) and 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) share a common fluorene backbone, a tricyclic aromatic system that imparts rigidity to the molecule. The key difference lies in the substitution pattern on the two phenyl rings attached to the C9 position of the fluorene core. In BHPF, each phenyl ring has a hydroxyl group at the para-position (position 4). AHPhF, in addition to the hydroxyl group at position 4, possesses an amino group at the meta-position (position 3) on each phenyl ring. This additional functional group in AHPhF is expected to significantly influence its spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for AHPhF and the experimentally obtained data for BHPF.
Table 1: ¹H NMR Data Comparison (Expected for AHPhF vs. Experimental for BHPF)
| Assignment | This compound (AHPhF) | 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) |
| Solvent | DMSO-d₆ (predicted) | DMSO-d₆ |
| Aromatic Protons (Fluorene) | 7.2-7.9 ppm | 7.3-7.9 ppm |
| Aromatic Protons (Phenyl Rings) | 6.5-7.0 ppm | 6.7 ppm (d), 7.0 ppm (d) |
| Hydroxyl Protons (-OH) | ~8.5-9.5 ppm (broad s) | ~9.4 ppm (s) |
| Amino Protons (-NH₂) | ~4.5-5.5 ppm (broad s) | N/A |
Note: The chemical shifts for AHPhF are predicted based on the structure and known effects of amino and hydroxyl groups on aromatic rings. The presence of the electron-donating amino group in AHPhF is expected to shift the signals of the adjacent aromatic protons to a higher field (lower ppm) compared to BHPF.
Table 2: ¹³C NMR Data Comparison (Expected for AHPhF vs. Experimental for BHPF)
| Assignment | This compound (AHPhF) | 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) |
| Solvent | DMSO-d₆ (predicted) | DMSO-d₆ |
| C9 (Fluorene) | ~65 ppm | ~64 ppm |
| Aromatic Carbons (Fluorene) | 120-150 ppm | 120-150 ppm |
| Aromatic Carbons (Phenyl Rings) | 110-155 ppm | 115-156 ppm |
| C-OH | 140-150 ppm | ~156 ppm |
| C-NH₂ | 130-140 ppm | N/A |
Note: The specific chemical shifts for the substituted phenyl rings in AHPhF will differ from those in BHPF due to the electronic effects of the amino group.
Table 3: FT-IR Data Comparison (Expected for AHPhF vs. Experimental for BHPF)
| Functional Group | This compound (AHPhF) - Expected Wavenumber (cm⁻¹) ** | 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) - Experimental Wavenumber (cm⁻¹) ** |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | 3300-3500 (broad) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | N/A |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1620 |
| C-O Stretch (Phenolic) | 1200-1300 | ~1250 |
| C-N Stretch (Amine) | 1250-1350 | N/A |
Note: The FT-IR spectrum of AHPhF is expected to show characteristic N-H stretching bands, which are absent in the spectrum of BHPF.
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound (AHPhF) | 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) |
| Molecular Formula | C₂₅H₂₀N₂O₂ | C₂₅H₁₈O₂ |
| Molecular Weight | 380.44 g/mol | 350.41 g/mol |
| [M+H]⁺ (m/z) | 381.16 | 351.14 |
| [M-H]⁻ (m/z) | 379.14 | 349.12 |
Note: The mass-to-charge ratio (m/z) is a key differentiator between the two compounds, reflecting the difference in their molecular formulas and weights due to the two amino groups in AHPhF.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the FT-IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition :
-
Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is well-suited for these polar molecules.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ions, which allows for the confirmation of the elemental composition.
-
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized organic compound like this compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of a synthesized organic compound.
A Comparative Guide to the Long-Term Stability of Polyimides Containing 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of polyimides derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (BAHF) and its aminophenyl-fluorene analogues. These polymers, often referred to as "cardo" or fluorene-based polyimides, are benchmarked against other high-performance polyimides, including commercially available options like Kapton® and advanced fluorinated polyimides. The following sections detail their relative performance under various aging conditions, supported by experimental data and methodologies.
Overview of Polymer Structures
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance. The incorporation of the fluorene group, a bulky, cardo structure, into the polymer backbone introduces rigidity and steric hindrance, which can significantly enhance thermal stability and solubility compared to more conventional aromatic polyimides.
Alternatives Considered for Comparison:
-
Conventional Aromatic Polyimides (e.g., Kapton®): Based on pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA), these polymers are known for their excellent balance of properties but can exhibit limitations in solubility and processability.
-
Fluorinated Polyimides: These polymers incorporate fluorine-containing monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to improve properties like optical transparency, dielectric constant, and solubility, while maintaining high thermal stability.
Comparative Performance Data
The long-term stability of these polymers is assessed based on their thermal, mechanical, and hydrolytic performance. The following tables summarize key quantitative data extracted from various research studies. Disclaimer: Data is compiled from multiple sources and may not be directly comparable due to variations in specific polymer compositions and testing conditions.
Table 1: Thermal Stability of High-Performance Polyimides
| Polymer Type | Monomers | Td5 (°C, N2) | Td10 (°C, N2) | Tg (°C) | Char Yield at 800°C (N2, %) |
| Fluorene-Based PI | 9,9-bis(4-aminophenyl)fluorene (BAF) + Various Dianhydrides | > 500 | - | > 300 | - |
| Fluorene-Based PI | 9,9-bis(4-aminophenyl)fluorene (BAF) + s-ODPA | - | - | 340 | - |
| Fluorinated PI | 9,9-bis(4-amino-3,5-difluorophenyl)fluorene + Various Dianhydrides | > 570 | - | > 376 | - |
| Fluorinated PI | 6FDA-based | 517 - 570 | - | 375 - 407 | - |
| Conventional PI (Kapton® type) | PMDA + ODA | ~500 | - | ~360-400 | - |
Td5/Td10: Temperature at 5%/10% weight loss. Tg: Glass transition temperature.
Table 2: Mechanical Properties of High-Performance Polyimide Films
| Polymer Type | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| Fluorene-Based PI | 9,9-bis(4-aminophenyl)fluorene (BAF) + s-ODPA | 22.3 (as adhesive) | - | - |
| Fluorinated PI | 6FDA-based | 232.73 | 26.26 | 5.53 |
| Conventional PI (Kapton® type) | PMDA + ODA | 170-231 | 20-70 | 2.5-4.8 |
| Cardo PI (Cyclopentyl-based) | CPDA + BPDA | - | 25.4 | - |
Table 3: Hydrolytic Stability and Water Uptake
| Polymer Type | Monomers | Water Absorption (%) | Stability in PBS |
| Fluorene-Based PI | 9,9-bis(4-amino-3,5-difluorophenyl)fluorene-based | 0.18 - 0.41 | - |
| Fluorinated PI | 6FDA-based | 0.57 | Good |
| Conventional PI (Kapton® type) | PMDA + ODA | 2.62 | Stable at 37°C and 60°C; degradation at 85°C |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer stability.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Procedure:
-
The sample is heated from room temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 900°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.
-
The weight loss of the sample is recorded as a function of temperature.
-
-
Data Analysis: The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined from the TGA curve as indicators of the onset of thermal degradation. The residual weight at the final temperature (char yield) is also recorded.
3.2. Tensile Testing
-
Objective: To evaluate the mechanical properties of the polyimide films, including tensile strength, elongation at break, and tensile modulus.
-
Instrumentation: A universal testing machine with appropriate grips for thin films.
-
Sample Preparation: Polyimide films are cut into dumbbell-shaped or rectangular specimens according to standard methods like ASTM D882. The dimensions of the specimens are precisely measured.
-
Procedure:
-
The specimen is mounted in the grips of the testing machine.
-
The film is pulled at a constant crosshead speed (e.g., 1 to 13 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the film can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Tensile Modulus (Young's Modulus): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.
-
3.3. Hydrolytic Stability Test
-
Objective: To assess the resistance of the polyimide to degradation in an aqueous environment.
-
Procedure:
-
Pre-weighed, dry polyimide film samples are immersed in a phosphate-buffered saline (PBS) solution or deionized water.
-
The samples are maintained at a constant temperature (e.g., 37°C for simulated body conditions, or elevated temperatures like 60°C and 85°C for accelerated aging).
-
At specific time intervals, samples are removed, rinsed with deionized water, dried, and weighed to determine mass loss.
-
The mechanical properties of the aged samples are measured using tensile testing to evaluate the retention of strength and flexibility.
-
-
Data Analysis: The percentage of mass loss and the retention of mechanical properties over time are calculated to determine the hydrolytic stability.
3.4. Water Uptake Measurement
-
Objective: To quantify the amount of water absorbed by the polyimide film.
-
Procedure:
-
Dry film specimens are weighed (W_dry).
-
The films are immersed in deionized water at a specific temperature (e.g., 25°C) for a set period (e.g., 24 hours).
-
After immersion, the surface water is carefully wiped off, and the wet films are weighed again (W_wet).
-
-
Data Analysis: Water absorption is calculated using the formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100.
Degradation Pathways and Experimental Workflows
The long-term stability of these polymers is intrinsically linked to their degradation mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for stability assessment.
Conclusion
Polyimides containing this compound and its analogues exhibit exceptional thermal stability, often exceeding that of conventional polyimides like Kapton®. The bulky cardo structure of the fluorene moiety restricts chain mobility and enhances the glass transition temperature and thermal decomposition temperature.
In comparison to fluorinated polyimides, fluorene-based polyimides also demonstrate competitive thermal performance. However, fluorinated polyimides generally offer advantages in terms of lower water uptake and improved solubility, which can be beneficial for processing and long-term performance in humid environments.
The primary degradation mechanism for fluorene-containing polymers under thermo-oxidative stress involves the oxidation of the C9 position of the fluorene group, leading to the formation of fluorenone defects. This can result in chain scission and a subsequent decline in mechanical properties.
The choice of the optimal polyimide for a specific application will depend on the balance of properties required. For applications demanding the highest thermal resistance, fluorene-based and fluorinated polyimides are excellent candidates. For environments where hydrolytic stability and low moisture absorption are critical, fluorinated polyimides may offer a superior performance profile. Conventional polyimides like Kapton® remain a reliable choice for a wide range of applications where a well-balanced property profile is sufficient. Further research involving direct, long-term comparative aging studies under identical conditions is necessary to provide a more definitive ranking of these high-performance materials.
performance evaluation of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in electronic applications versus industry standards
A new class of high-performance polymers derived from 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene (AHF) is demonstrating significant potential for advanced electronic applications. This guide provides a comparative analysis of the performance of AHF-based polyimides and polybenzoxazoles against established industry standards, Polyetheretherketone (PEEK) and Polyetherimide (PEI). The data presented herein is compiled from various scientific sources and is intended for researchers, scientists, and professionals in the electronics and materials science fields.
The unique molecular structure of AHF, featuring a rigid and bulky fluorene group, imparts exceptional thermal stability, low dielectric properties, and good solubility to the resulting polymers. These characteristics are highly sought after for applications in microelectronics, including high-frequency printed circuit boards (PCBs), encapsulants for integrated circuits, and advanced coatings.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for AHF-derived polymers and the industry-standard materials, PEEK and PEI. It is important to note that the properties of AHF-based polymers can be tailored by copolymerization with different monomers; the data presented here represents typical values found in the literature for fluorene-containing polyimides.
Table 1: Electrical Properties
| Property | AHF-Based Polyimide | PEEK (Unfilled) | PEI (Unfilled) | Test Method |
| Dielectric Constant @ 1 MHz | 2.3 - 2.8 | 3.2 - 3.3[1][2] | 3.1 - 3.7[3][4][5] | ASTM D150 |
| Dielectric Strength (kV/mm) | > 20 | 17 - 25[1] | 30 - 33[3][5][6] | ASTM D149 |
Table 2: Thermal Properties
| Property | AHF-Based Polyimide/Polybenzoxazole | PEEK (Unfilled) | PEI (Unfilled) | Test Method |
| Glass Transition Temperature (Tg) (°C) | > 300 | ~143[7][8] | ~217[9][10][11][12] | DSC (ASTM D3418) |
| 5% Thermal Decomposition Temp. (TGA) (°C) | > 500[13] | ~520 - 574[14][15] | ~450 - 530[3][16][17] | TGA (ASTM E1131) |
Table 3: Flammability Properties
| Property | AHF-Based Polyimide | PEEK (Unfilled) | PEI (Unfilled) | Test Method |
| UL94 Rating | V-0 (typical for polyimides) | V-0[18][19][20][21][22] | V-0[9][23] | UL 94 Standard |
Experimental Protocols
A brief overview of the standard methodologies used to determine the key performance indicators is provided below.
1. Dielectric Constant and Dielectric Strength (ASTM D150 & D149): This test measures the ability of a material to store electrical energy and its ability to withstand high voltages without breaking down. A sample of the material is placed between two electrodes, and a voltage is applied. The capacitance is measured to determine the dielectric constant. For dielectric strength, the voltage is increased until the material fails.
2. Thermal Analysis - Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
DSC (ASTM D3418): This method determines the glass transition temperature (Tg), melting point, and other thermal transitions of a polymer. A small sample is heated at a controlled rate, and the heat flow to the sample is compared to a reference.
-
TGA (ASTM E1131): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the material.
3. Flammability Testing (UL 94): The UL 94 standard is a widely recognized test for the flammability of plastic materials. For a V-0 rating, a vertically held sample is subjected to a flame for 10 seconds. The flame must self-extinguish within 10 seconds after the first application and within 10 seconds after the second application, with no flaming drips that ignite cotton below.
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for synthesizing and evaluating the performance of these high-performance polymers.
Caption: Experimental workflow for synthesis and comparative evaluation.
References
- 1. Why PEEK is Ideal for Electrical Insulation? [peekchina.com]
- 2. gtb-bearing.com [gtb-bearing.com]
- 3. Polyetherimide (PEI) :: MakeItFrom.com [makeitfrom.com]
- 4. azom.com [azom.com]
- 5. idmcomposites.com [idmcomposites.com]
- 6. pht-plastic.com [pht-plastic.com]
- 7. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. Polyetherimide - Wikipedia [en.wikipedia.org]
- 11. canyoncomponents.com [canyoncomponents.com]
- 12. goodfishgroup.com [goodfishgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hereon.de [hereon.de]
- 17. researchgate.net [researchgate.net]
- 18. ptfedf.com [ptfedf.com]
- 19. curbellplastics.com [curbellplastics.com]
- 20. ecoplasinnovations.com.sg [ecoplasinnovations.com.sg]
- 21. PEEK flame retardant properties-Material Performance-Junhua PEEK [en.chinapeek.com]
- 22. seplastic.com [seplastic.com]
- 23. PEI (polyetherimide) [aikolon.fi]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, ensuring the protection of personnel and the environment.
Immediate Safety Considerations
Personal Protective Equipment (PPE):
A summary of recommended personal protective equipment when handling this compound and its waste is provided in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for fine dusts or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following is a general procedural guide based on best practices for similar chemical compounds.
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous.
-
Collect waste in its original container or a clearly labeled, compatible, and sealable container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Ensure the waste container is in good condition and is kept tightly sealed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Method:
-
The preferred method of disposal for this type of chemical waste is typically high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
-
Never dispose of this compound down the drain or in regular trash.
-
-
Consult with EHS:
-
Always consult with your institution's Environmental Health and Safety (EHS) department or a qualified waste disposal contractor for specific guidance and to arrange for pickup and disposal.[1]
-
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust.
-
Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation. Use a damp cloth or absorbent paper to clean the area.
-
Collect: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
Essential Safety and Handling Guide for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 20638-07-7). Adherence to these guidelines is critical for ensuring personal safety and minimizing risks in the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin and serious eye irritation.[1][2] Proper protective measures are mandatory to prevent exposure.
Summary of Hazards:
The following table summarizes the necessary personal protective equipment (PPE) for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for tears or defects before use. Never reuse disposable gloves. |
| Eyes/Face | Safety goggles or a face shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory | Dust respirator | Use a NIOSH-approved dust respirator when handling the powder outside of a fume hood or in cases of poor ventilation to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Clear the workspace of all non-essential items.
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat and ensure it is fully fastened.
-
Don safety goggles. If a splash hazard exists, also don a face shield.
-
Don the appropriate chemical-resistant gloves.
3. Handling the Chemical:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid chemical.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly sealed when not in use.
4. Spills and Cleanup:
-
In case of a small spill, carefully sweep or vacuum the solid material into a designated waste container. Avoid raising dust.
-
Clean the spill area with a damp cloth or paper towel.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Decontamination:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
-
Clean all contaminated surfaces and equipment after use.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials, in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber system.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
